molecular formula C37H38F3N3O8 B1682370 Zalypsis CAS No. 308359-57-1

Zalypsis

Katalognummer: B1682370
CAS-Nummer: 308359-57-1
Molekulargewicht: 709.7 g/mol
InChI-Schlüssel: VPAHZSUNBOYNQY-DLVGLDQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Zalypsis (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with a structure inspired by compounds found in marine organisms . It is a potent cytotoxic agent that has been investigated in clinical trials for its antitumor potential . Its primary mechanism of action involves binding to the minor groove of DNA, where it forms covalent adducts with guanine residues at specific sequences such as AGG, GGC, and CGG . This binding event inhibits transcription and DNA replication, ultimately leading to the induction of DNA double-strand breaks, S-phase cell cycle arrest, and apoptosis . Preclinical studies have demonstrated its potent activity against a broad spectrum of human cancer cell lines, including models of multiple myeloma, leukemia, lymphoma, and solid tumors such as breast, prostate, and pancreatic cancers . Research has highlighted the particular sensitivity of malignant plasma cells to this compound-induced DNA damage, revealing its strong antimyeloma activity . The compound is typically administered in vitro as a solution for intravenous infusion in research settings, with common related effects in clinical studies including manageable nausea, fatigue, transient myelosuppression, and elevations in liver transaminases . This compound represents a valuable tool for researchers exploring the mechanisms of DNA-damaging agents, cellular responses to double-strand breaks, and novel oncological therapeutic strategies . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

[(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHZSUNBOYNQY-DLVGLDQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38F3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044026
Record name Zalypsis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308359-57-1
Record name PM-00104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308359571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zalypsis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PM-00104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C21EZR41AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zalypsis (PM00104): A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis (PM00104) is a synthetic tetrahydroisoquinolone alkaloid that has demonstrated potent antitumor activity in a range of preclinical and clinical studies.[1][2][3] Structurally related to marine-derived compounds like trabectedin, this compound exerts its cytotoxic effects through a multifaceted mechanism of action centered on DNA interaction and the induction of the DNA damage response.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: DNA Binding and Damage

This compound's primary mode of action involves its direct interaction with the minor groove of DNA.[4] Its reactive carbinolamine moiety forms a covalent bond with the exocyclic amino group of guanine residues.[1] This interaction exhibits a degree of sequence specificity, with a preference for guanine-rich sequences, particularly AGG, GGC, AGC, CGG, and TGG triplets.[1] This covalent adduction to DNA is a critical initiating event that triggers a cascade of cellular responses.

The formation of this compound-DNA adducts physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[4][6] This steric hindrance ultimately leads to the generation of DNA double-strand breaks (DSBs), a severe form of DNA damage that activates cellular DNA damage response (DDR) pathways.[3][7]

Unlike its structural analog trabectedin, the cytotoxic activity of this compound appears to be independent of the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1] This distinction is significant as it suggests a different spectrum of activity and potentially a different profile of resistance mechanisms.

Cellular Consequences of this compound-Induced DNA Damage

The induction of DNA double-strand breaks by this compound sets off a well-orchestrated cellular response, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest at S-Phase

Upon detection of DNA damage, cells activate checkpoint kinases to halt cell cycle progression, allowing time for DNA repair. In the case of this compound treatment, this manifests as a robust arrest in the S-phase of the cell cycle.[5][6] This S-phase arrest is a direct consequence of the inhibition of DNA replication due to the presence of this compound-DNA adducts.

Induction of Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process is characterized by the activation of caspase cascades, leading to the cleavage of key cellular proteins and the orderly dismantling of the cell.[6]

Pharmacodynamic Biomarker: γ-H2AX Foci Formation

A key indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γ-H2AX.[1] this compound treatment leads to a significant and dose-dependent increase in the formation of nuclear γ-H2AX foci.[1] The quantification of these foci serves as a sensitive and reliable pharmacodynamic biomarker to monitor the extent of DNA damage induced by the drug in both preclinical and clinical settings.

Quantitative Data on the In Vitro Activity of this compound

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines, with IC50 values typically in the nanomolar and even subnanomolar range.

Cell LineCancer TypeIC50 (nM)
HELAcute Myeloid Leukemia< 1
HL-60Acute Myeloid Leukemia< 1
TC32Ewing Sarcoma0.15
TC71Ewing Sarcoma0.15
XPD-deficientColon Carcinoma0.2
XPD-complementedColon Carcinoma0.2

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed methodologies for these key experiments are outlined below.

DNase I Footprinting Assay

This technique is used to determine the specific DNA sequences where this compound binds.

Protocol:

  • Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P).

  • Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound to allow for binding. A control reaction without this compound is run in parallel.

  • DNase I Digestion: The DNA-Zalypsis complexes and the control DNA are treated with a low concentration of DNase I. DNase I cleaves the DNA backbone, but the regions where this compound is bound are protected from cleavage.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Autoradiography: The gel is exposed to X-ray film. The protected regions, or "footprints," appear as gaps in the ladder of DNA fragments in the lanes corresponding to this compound treatment, revealing the drug's binding sites.

γ-H2AX Foci Induction Assay

This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks.

Protocol:

  • Cell Culture and Treatment: Cancer cells are cultured on coverslips and treated with this compound at various concentrations and for different durations.

  • Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the nucleus.

  • Immunostaining: The cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

  • Image Analysis: The number of distinct fluorescent foci within the nucleus of each cell is quantified using image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in each phase of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Cells are treated with this compound for a specified period.

  • Cell Harvest and Fixation: The cells are harvested and fixed, typically with cold ethanol, to preserve their DNA content.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: The data is plotted as a histogram of fluorescence intensity versus cell count. The G1 phase cells will have a 2N DNA content, G2/M phase cells will have a 4N DNA content, and S-phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is calculated using cell cycle analysis software.

Visualizing the Mechanism of Action

The following diagrams illustrate the key aspects of this compound's mechanism of action and the workflows of the experimental techniques used to study it.

Zalypsis_Mechanism_of_Action cluster_drug This compound (PM00104) cluster_dna_interaction DNA Interaction cluster_cellular_effects Cellular Effects This compound This compound DNA DNA Minor Groove This compound->DNA Adduct Guanine Adduct DNA->Adduct DSB DNA Double-Strand Breaks Adduct->DSB S_Phase_Arrest S-Phase Arrest DSB->S_Phase_Arrest Apoptosis Apoptosis DSB->Apoptosis DNase_I_Footprinting_Workflow A 1. End-label DNA probe B 2. Incubate probe with this compound A->B C 3. Partial digestion with DNase I B->C D 4. Denature and separate fragments by gel electrophoresis C->D E 5. Autoradiography to visualize footprint D->E gH2AX_Assay_Workflow A 1. Treat cells with this compound B 2. Fix and permeabilize cells A->B C 3. Incubate with primary anti-γ-H2AX antibody B->C D 4. Incubate with fluorescent secondary antibody C->D E 5. Fluorescence microscopy and image analysis D->E Cell_Cycle_Analysis_Workflow A 1. Treat cells with this compound B 2. Harvest and fix cells in ethanol A->B C 3. Stain with Propidium Iodide (PI) and RNase B->C D 4. Analyze by flow cytometry C->D E 5. Quantify cells in G1, S, and G2/M phases D->E

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of PM00104 (Zalypsis®)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PM00104, also known as Zalypsis®, is a synthetic tetrahydroisoquinoline alkaloid that has garnered significant interest in the field of oncology.[1][2][3] Structurally related to naturally occurring marine compounds such as jorumycin and renieramycins, PM00104 exhibits potent antineoplastic activity.[2][4] This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the total synthesis of PM00104, intended for professionals in drug development and chemical research.

Chemical Structure and Properties

PM00104 is a complex polycyclic molecule with the chemical formula C₃₇H₃₈F₃N₃O₈.[1] Its intricate structure features a pentacyclic core. The systematic IUPAC name for PM00104 is [(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹².0⁷,¹¹.0¹⁸,²³]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate.[1]

Table 1: Chemical Identifiers for PM00104

IdentifierValue
CAS Number 308359-57-1
Molecular Formula C₃₇H₃₈F₃N₃O₈
Molecular Weight 709.7 g/mol
IUPAC Name [(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹².0⁷,¹¹.0¹⁸,²³]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate
Synonyms This compound, PM 00104

Total Synthesis of PM00104

The total synthesis of PM00104 has been successfully achieved, providing a crucial route to this promising anti-cancer agent independent of natural sources. The synthetic strategy is convergent, relying on the preparation of key fragments that are subsequently coupled and elaborated to form the final complex structure. A key transformation in the synthesis is the Pictet-Spengler cyclization. The overall yield for the synthesis is approximately 8-10% starting from N-Cbz-L-tyrosine.

Key Synthetic Strategy: Pictet-Spengler Cyclization

The cornerstone of the PM00104 synthesis is the application of the Pictet-Spengler reaction. This powerful chemical reaction forms a tetrahydroisoquinoline ring system from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of the PM00104 synthesis, this strategy is employed to construct the core heterocyclic framework of the molecule.

Experimental Protocols

While the full step-by-step experimental details are proprietary and detailed within specific research publications, the following outlines the key transformations and general procedures based on published synthetic strategies.

1. Synthesis of the Tetrahydroisoquinoline Core:

The synthesis commences with the readily available amino acid, N-Cbz-L-tyrosine. Through a series of functional group manipulations and protection/deprotection steps, the precursor for the Pictet-Spengler reaction is prepared. This typically involves the formation of a substituted β-phenylethylamine derivative.

2. Pictet-Spengler Cyclization:

The prepared β-arylethylamine is then reacted with a suitable aldehyde under acidic conditions to initiate the Pictet-Spengler cyclization. This critical step establishes the core tetrahydroisoquinoline scaffold of PM00104 with the desired stereochemistry.

3. Elaboration of the Pentacyclic System:

Following the successful formation of the core, subsequent steps focus on the construction of the remaining rings and the introduction of the necessary functional groups. This involves a series of complex chemical transformations, including cyclizations, oxidations, and reductions to build the intricate pentacyclic system.

4. Introduction of the Side Chain:

A crucial step in the latter part of the synthesis is the introduction of the cinnamoyl side chain. This is achieved by coupling the pentacyclic core with (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid. A key transformation in this process involves the direct iodination of a primary alcohol in a trihydroxyl intermediate, followed by an SN2 reaction with potassium phthalimide to introduce the required amino functionality for the amide coupling.

Table 2: Summary of Key Spectroscopic Data for PM00104

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum of PM00104 is highly complex, exhibiting a multitude of signals corresponding to the numerous protons in the molecule. Key diagnostic signals include those for the aromatic protons, the vinyl proton of the cinnamoyl group, and the various methoxy and methyl groups.
¹³C NMR The carbon NMR spectrum provides a detailed fingerprint of the carbon skeleton, with distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the complex ring system.
High-Resolution Mass Spectrometry (HRMS) HRMS data confirms the elemental composition of PM00104, providing a highly accurate mass measurement that corresponds to the chemical formula C₃₇H₃₈F₃N₃O₈.

Synthesis Workflow

The following diagram illustrates the high-level workflow for the total synthesis of PM00104.

Synthesis_Workflow Start N-Cbz-L-tyrosine Intermediate1 Substituted β-arylethylamine Start->Intermediate1 Multi-step synthesis Intermediate2 Tetrahydroisoquinoline Core Intermediate1->Intermediate2 Pictet-Spengler Cyclization Intermediate3 Elaborated Pentacyclic System Intermediate2->Intermediate3 Ring formation & Functionalization Intermediate4 Functionalized Pentacycle Intermediate3->Intermediate4 Side chain precursor installation FinalProduct PM00104 (this compound®) Intermediate4->FinalProduct Final Coupling & Deprotection

Caption: High-level workflow for the total synthesis of PM00104.

Conclusion

The successful total synthesis of PM00104 represents a significant achievement in synthetic organic chemistry and provides a reliable source of this potent antitumor agent for further preclinical and clinical development. The strategic use of the Pictet-Spengler reaction is a testament to its power in constructing complex alkaloid frameworks. This guide has provided a comprehensive overview of the chemical structure and synthetic strategy for PM00104, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

Preclinical Profile of Zalypsis (PM00104): An In-Depth Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Zalypsis (PM00104), a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity. The information presented herein is curated from various preclinical studies to support further research and development of this compound.

Introduction

This compound is a novel marine-derived compound that has demonstrated significant cytotoxic activity against a broad range of human tumor cell lines, both in vitro and in vivo.[1][2] Its mechanism of action involves covalent binding to the minor groove of DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][3] This document summarizes the key preclinical findings related to the absorption, distribution, metabolism, and excretion (ADME), as well as the antitumor efficacy and underlying mechanisms of this compound.

Pharmacodynamics: Unraveling the Antitumor Activity

The antitumor effects of this compound are intrinsically linked to its interaction with DNA, triggering a robust DNA damage response.

Mechanism of Action

This compound covalently binds to guanine residues within the DNA minor groove, with a preference for specific DNA sequences.[3] This interaction forms DNA adducts that obstruct the progression of DNA replication and transcription machinery.[1][3] The cellular response to this DNA damage is characterized by the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker of DNA double-strand breaks (DSBs).[4] The accumulation of DSBs ultimately leads to an arrest of the cell cycle in the S-phase and the induction of apoptosis.[1][3]

Zalypsis_Mechanism_of_Action This compound This compound (PM00104) DNA DNA Minor Groove (Guanine-rich sequences) This compound->DNA DNA_Adduct This compound-DNA Adduct DNA->DNA_Adduct Replication_Transcription DNA Replication & Transcription DNA_Adduct->Replication_Transcription Inhibition DSB DNA Double-Strand Breaks (DSBs) DNA_Adduct->DSB gamma_H2AX γ-H2AX Formation DSB->gamma_H2AX S_Phase_Arrest S-Phase Cell Cycle Arrest DSB->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: this compound mechanism of action signaling pathway.
In Vitro Antitumor Activity

This compound has demonstrated potent cytotoxic activity across a wide array of human cancer cell lines. A study evaluating its effect on a panel of 24 cell lines reported a mean half-maximal inhibitory concentration (IC50) of 7 nM.[5] Leukemia and stomach tumor cell lines were among the most sensitive to this compound.[5]

Table 1: In Vitro Cytotoxicity of this compound (PM00104)

Cell Line PanelNumber of Cell LinesMean IC50 (nM)Most Sensitive Tumor TypesReference
Human Cancer Cell Lines247Leukemia, Stomach[5]
In Vivo Antitumor Efficacy

The promising in vitro activity of this compound has been substantiated in several preclinical xenograft models of human cancer. Significant tumor growth inhibition has been observed in mice bearing tumors derived from various cancer types, including breast, prostate, gastric, and pancreatic cancers.[1][3]

Experimental Workflow for In Vivo Efficacy Studies

In_Vivo_Efficacy_Workflow start Start cell_culture Human Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Administration (e.g., i.v. bolus) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint end End endpoint->end

Caption: General workflow for in vivo xenograft studies.

Pharmacokinetics: Understanding the Drug's Journey

Preclinical pharmacokinetic studies in various animal models have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound.

Pharmacokinetic Parameters in Preclinical Models

Toxicokinetic studies in beagle dogs following intravenous (i.v.) bolus administration have shown that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound increase in a dose-proportional manner.[3] These studies also revealed that this compound has a moderate to high systemic clearance, a large volume of distribution, and a long half-life, with no significant accumulation observed after multiple doses.[3] While specific quantitative data from rodent studies is limited in the publicly available literature, the consistent findings in dogs suggest a predictable pharmacokinetic profile.

Table 2: Summary of Preclinical Pharmacokinetic Characteristics of this compound (PM00104)

SpeciesRoute of AdministrationKey FindingsReference
DogIntravenous BolusDose-proportional Cmax and AUC, Moderate to high clearance, Large volume of distribution, Long half-life, No significant accumulation[3]
Experimental Protocols for Pharmacokinetic Studies

Animal Models: Preclinical pharmacokinetic studies have been conducted in various species, including mice, rats, and beagle dogs.[3][6][7]

Drug Administration: this compound is typically administered intravenously (i.v.) as a bolus injection or infusion in preclinical models.[3]

Sample Collection and Analysis: Blood samples are collected at various time points post-administration. Plasma is separated and analyzed using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method to determine the concentration of this compound.[3]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vss) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Experimental Methodologies: A Closer Look

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Human Tumor Xenograft Model in Nude Mice

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

  • Cell Preparation: Human tumor cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth.

  • Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered according to a predefined schedule and route (e.g., intravenous injection).

  • Efficacy Evaluation: Tumor growth and the general health of the animals (including body weight) are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker assessment).

Conclusion

The preclinical data for this compound (PM00104) demonstrate a potent and selective antitumor agent with a well-defined mechanism of action centered on DNA damage. Its in vitro cytotoxicity translates to significant in vivo efficacy in various tumor models. The pharmacokinetic profile of this compound is characterized by dose-proportional exposure and a long half-life, supporting intermittent dosing schedules. This comprehensive preclinical profile provides a strong rationale for the continued clinical development of this compound as a promising anticancer therapeutic. Further research focusing on identifying predictive biomarkers of response and exploring combination strategies will be crucial in optimizing its clinical utility.

References

Zalypsis® (PM00104): A Technical Guide to its Molecular Targets in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, a class of compounds inspired by marine natural products.[1] It has demonstrated potent antitumor activity in a range of preclinical models of solid tumors and has been evaluated in clinical trials.[2] This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects, with a focus on solid tumors.

Core Mechanism of Action: DNA Damage and Repair Inhibition

The primary molecular target of this compound is nuclear DNA. Its mechanism of action can be summarized in the following key steps:

  • DNA Minor Groove Binding: this compound possesses a reactive carbinolamine group that enables it to covalently bind to the minor groove of the DNA double helix.[3]

  • Guanine Adduct Formation: It preferentially forms covalent adducts with guanine residues, particularly within AGG, GGC, AGC, CGG, and TGG sequences.[3][4]

  • Induction of DNA Double-Strand Breaks (DSBs): The formation of this compound-DNA adducts leads to distortions in the DNA structure, which, particularly during DNA replication, results in the generation of highly cytotoxic double-strand breaks.[1][3]

  • Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a robust DNA damage response (DDR), leading to cell cycle arrest, primarily in the S-phase, and subsequent induction of apoptosis.[3][5]

The antitumor activity of this compound is intrinsically linked to the sensitivity of cancer cells to DNA double-strand breaks.[5]

Signaling Pathways Modulated by this compound

The primary signaling cascade activated by this compound is the DNA Damage Response (DDR) pathway. Upon the formation of this compound-induced DSBs, a cascade of protein phosphorylation events is initiated to signal the presence of DNA damage and coordinate a cellular response.

DNA Damage Response Pathway

Zalypsis_DDR_Pathway cluster_DDR DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes This compound This compound (PM00104) DNA Nuclear DNA (Minor Groove) This compound->DNA Covalent binding Adduct This compound-DNA Adduct DNA->Adduct DSB DNA Double-Strand Breaks (DSBs) Adduct->DSB During Replication ATM_ATR ATM / ATR (Sensor Kinases) DSB->ATM_ATR Activation gamma_H2AX γ-H2AX (Damage Marker) DSB->gamma_H2AX Recruitment & Phosphorylation CHK1_CHK2 CHK1 / CHK2 (Checkpoint Kinases) ATM_ATR->CHK1_CHK2 Phosphorylation & Activation p53 p53 (Tumor Suppressor) ATM_ATR->p53 Phosphorylation & Activation CellCycleArrest S-Phase Cell Cycle Arrest CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

This compound-induced DNA Damage Response Pathway.

Key protein players in this pathway that are modulated by this compound include:

  • γ-H2AX: One of the earliest markers of DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] this compound is a potent inducer of γ-H2AX foci, which can serve as a pharmacodynamic biomarker of its activity.[1]

  • ATM and ATR: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are master sensor kinases that are activated by DSBs.[4] They, in turn, phosphorylate a host of downstream targets to orchestrate the DDR.

  • CHK1 and CHK2: These checkpoint kinases are activated by ATM/ATR and are crucial for enforcing cell cycle checkpoints, allowing time for DNA repair.[3][6] this compound treatment leads to the phosphorylation and activation of CHK1 and CHK2.[6]

  • p53: The tumor suppressor protein p53 is a key downstream effector of the DDR. In p53 wild-type cells, this compound treatment leads to a striking overexpression of p53, which contributes to both cell cycle arrest and apoptosis.[3] this compound can also induce cell death in p53-mutated cells, albeit at higher concentrations.[3]

Quantitative Data on this compound Activity

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of human solid tumor cell lines.[2] The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar to picomolar range.[3][5]

Cell LineTumor TypeIC50 (nM)Reference
TC32 Ewing Sarcoma0.15[1]
TC71 Ewing SarcomaNot explicitly stated, but in subnanomolar range[1]
Various 24 cell line panel (including leukemia and stomach)Mean IC50 of 7 nM[3]
In Vivo Efficacy in Preclinical Models

This compound has shown significant antitumor activity in murine xenograft models of various human solid tumors, including breast, gastric, prostate, and renal cancers.[1]

Tumor ModelTreatment ScheduleOutcomeReference
Hs746t Gastric Cancer Xenograft Not specifiedSignificant tumor growth inhibition[3]
Multiple Myeloma Xenograft Not specifiedPotent in vivo antimyeloma activity[3][5]
Breast, Liver, Prostate, Bladder, Pancreatic Tumor Xenografts Not specifiedEffective treatment in xenografted mice[2]
Clinical Trial Data in Solid Tumors

This compound has been evaluated in several Phase I and II clinical trials for various solid tumors. The outcomes have been mixed, with limited single-agent efficacy observed in some studies.[2]

Tumor TypePhaseDosage and ScheduleKey OutcomesReference
Advanced Solid Tumors IDose escalation, 0.07 to 3.0 mg/m² (weekly)Recommended Dose (RD): 2.0 mg/m²; Disease stabilization in 4 patients (cervical, colorectal, lachrymal adenoid, bladder).[5]
Advanced Solid Tumors IDose escalation, up to 4.0 mg/m² (24-h infusion q3wk)RD: 4.0 mg/m²; Stable disease in patients with hepatocellular, esophageal, and prostate adenocarcinoma.[7]
Urothelial Carcinoma II3 mg/m² (1-h infusion q3wk)1 of 19 patients achieved disease control; trial terminated early.[6]
Endometrial and Cervical Cancer II2 mg/m² (1-h infusion on days 1, 8, 15 of a 4-week cycle)No objective tumor responses; Median PFS: 1.8 months (endometrial), 1.5 months (cervical).[8]
Ewing Sarcoma II2 mg/m² (1-h infusion on days 1, 8, 15 of a 4-week cycle)No objective responses; Median PFS: 1.8 months.[8]

Experimental Protocols

Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_plating Plate solid tumor cells in 96-well plates start->cell_plating treatment Treat cells with serial dilutions of this compound cell_plating->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization read_absorbance Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance data_analysis Calculate cell viability and determine IC50 values read_absorbance->data_analysis end End data_analysis->end

Workflow for MTT-based cytotoxicity assay.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of this compound on solid tumor cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Immunofluorescence Staining for γ-H2AX Foci

This protocol allows for the visualization and quantification of this compound-induced DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and time.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.

  • Cell Preparation: Culture the desired human solid tumor cell line and harvest the cells during the exponential growth phase.

  • Animal Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume with calipers.

  • Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound intravenously according to the desired dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for γ-H2AX.

Conclusion

This compound (PM00104) is a potent DNA-damaging agent with a well-defined molecular mechanism of action centered on the formation of DNA adducts and the subsequent induction of a robust DNA damage response. Its activity is particularly pronounced in cells that are sensitive to DNA double-strand breaks. While preclinical studies have demonstrated significant antitumor efficacy across a range of solid tumor models, its translation to clinical benefit as a single agent has been limited in some indications. Future research may focus on identifying predictive biomarkers of response and exploring rational combination therapies to enhance its therapeutic potential in solid tumors. This guide provides a foundational understanding of this compound's molecular targets and the experimental approaches used to characterize its activity, serving as a valuable resource for the scientific community.

References

In Vitro Antiproliferative Activity of PM00104: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of PM00104 (Zalypsis®), a synthetic tetrahydroisoquinoline alkaloid. PM00104 has demonstrated potent cytotoxic effects across a broad range of human cancer cell lines. This document outlines the quantitative data on its activity, detailed experimental protocols for assessing its effects, and a visual representation of its mechanism of action.

Data Presentation: Antiproliferative Activity of PM00104

PM00104 exhibits significant in vitro antiproliferative activity against a wide variety of both solid and hematological human tumor cell lines.[1][2][3] The half-maximal inhibitory concentration (IC50) values underscore its potency, with some cell lines showing sensitivity in the picomolar to low nanomolar range.[4]

Below is a summary of the reported in vitro cytotoxic activity of PM00104 against various human cancer cell lines.

Cancer TypeCell Line(s)Reported IC50
General Panel 24 human cancer cell linesMean IC50: 7 nM[5]
Multiple Myeloma VariousPicomolar to low nanomolar range[4]
Ewing Sarcoma TC32, TC710.15 nM
Solid Tumors Bladder, Gastric, Kidney, Melanoma, Pancreas, Prostate, Sarcoma, Thyroid≤ 10 nM[6]
Breast, Colon, Lung, Prostate (DU-145), Sarcoma (SK-LMS-1, SW-684)100 nM - 1 µM[6]
Ovarian (SK-OV-3)> 1 µM (inactive)[6]
Hematological Malignancies Leukemia, Lymphoma≤ 10 nM[6]
Lymphoma (U937)100 nM - 1 µM[6]

It has been observed that cell lines with low levels of tyrosine kinase receptor (RTK) signaling are more sensitive to PM00104.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the antiproliferative activity of PM00104.

Cell Proliferation Assays

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of PM00104 in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of PM00104 to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Solubilization: Incubate the plates for an additional 4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2.1.2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PM00104 for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PM00104 for the desired time.

  • Cell Harvesting: Harvest the cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway of PM00104-Induced Antiproliferative Activity

PM00104_Signaling_Pathway PM00104 PM00104 DNA Nuclear DNA (Minor Groove) PM00104->DNA Binds to Guanine Adduct PM00104-DNA Adduct DNA->Adduct Transcription Inhibition of Transcription Adduct->Transcription DSB DNA Double-Strand Breaks Adduct->DSB S_Phase S-Phase Arrest DSB->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis

Caption: PM00104's mechanism of action leading to apoptosis.

Experimental Workflow for In Vitro Antiproliferative Assays

Experimental_Workflow start Start: Cancer Cell Lines seed Cell Seeding (96-well or 6-well plates) start->seed treat Treatment with PM00104 (Dose-response) seed->treat incubate Incubation (e.g., 72 hours) treat->incubate prolif_assay Proliferation Assays (MTT / SRB) incubate->prolif_assay apoptosis_assay Apoptosis Assay (Annexin V / PI) incubate->apoptosis_assay cellcycle_assay Cell Cycle Analysis (PI Staining) incubate->cellcycle_assay data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) prolif_assay->data_analysis apoptosis_assay->data_analysis cellcycle_assay->data_analysis

Caption: Workflow for evaluating PM00104's in vitro effects.

Logical Relationship of PM00104's Cellular Effects

Logical_Relationship DNA_Binding DNA Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest triggers Cell_Death Cell Death (Apoptosis) Cell_Cycle_Arrest->Cell_Death induces

Caption: Causal chain from DNA binding to cell death.

References

Zalypsis-Induced DNA Damage and Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity. Its primary mechanism of action involves binding to the minor groove of DNA, forming covalent adducts, predominantly with guanine residues. This interaction triggers a cascade of cellular events, leading to the formation of DNA double-strand breaks (DSBs), cell cycle arrest in the S-phase, and the induction of apoptosis. A key characteristic of this compound is that its cytotoxic activity is independent of the nucleotide excision repair (NER) pathway, distinguishing it from related compounds like trabectedin. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage and the subsequent activation of cellular DNA repair pathways. It includes a compilation of quantitative data on its cytotoxic effects, detailed experimental protocols for studying its mechanism of action, and visual representations of the key signaling pathways involved.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-step process initiated by its interaction with DNA.

  • DNA Adduct Formation: this compound covalently binds to the N2 position of guanine in the minor groove of the DNA double helix. This binding is not random, with a preference for specific DNA sequences.[1][2][3] The formation of these bulky adducts distorts the DNA structure, interfering with fundamental cellular processes.

  • Induction of DNA Double-Strand Breaks (DSBs): The this compound-DNA adducts are converted into highly cytotoxic DNA double-strand breaks (DSBs). This process is replication-dependent, suggesting that the collision of the replication fork with the DNA adducts leads to fork collapse and the generation of DSBs. The formation of DSBs is a critical event that triggers the DNA damage response (DDR).

  • Cell Cycle Arrest: The presence of DNA damage, particularly DSBs, activates cell cycle checkpoints. This compound treatment leads to a prominent arrest of cells in the S-phase of the cell cycle, preventing the replication of damaged DNA.[2][3]

  • Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cells undergo programmed cell death, or apoptosis. This compound-induced apoptosis is the ultimate outcome of its DNA-damaging activity in cancer cells.

Quantitative Data on this compound Activity

The cytotoxic and DNA-damaging effects of this compound have been quantified in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
TC32Ewing Sarcoma0.15
TC71Ewing Sarcoma0.15
Multiple MyelomaMultiple MyelomaPicomolar to low nM
Mean IC50 24 Cell Line Panel 7

Data compiled from multiple sources.[3][4][5]

Table 2: Quantification of this compound-Induced γH2AX Foci
Cell LineTreatmentFold Increase in γH2AX Staining
XPD-complemented10 nM PM00104 for 6 hours3.7 ± 0.7
XPD (NER-deficient)10 nM PM00104 for 6 hours2.3 ± 0.7

γH2AX is a marker for DNA double-strand breaks. Data indicates that this compound induces DSBs independently of the NER pathway.[4]

DNA Damage Response and Repair Pathways

Upon this compound-induced DNA damage, a complex network of signaling pathways is activated to coordinate DNA repair, cell cycle arrest, and apoptosis.

ATM/ATR Signaling Cascade

The primary sensors of DSBs are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

  • ATM Activation: this compound-induced DSBs lead to the recruitment and activation of the ATM kinase. Activated ATM then phosphorylates a multitude of downstream targets to initiate the DNA damage response.

  • ATR Activation: While primarily activated by single-stranded DNA, ATR can also be activated downstream of ATM in response to DSBs, particularly during the S-phase as the DSB ends are processed.

  • Downstream Effectors: Key downstream targets of ATM and ATR include the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Phosphorylation of these proteins leads to:

    • Cell Cycle Arrest: Activation of CHK1 and CHK2 leads to the inhibition of cell cycle progression, primarily causing an S-phase arrest.

    • Apoptosis: Activation of p53 can trigger the apoptotic pathway if the DNA damage is irreparable.[5]

Zalypsis_DDR_Pathway cluster_nucleus Nucleus cluster_DDR DNA Damage Response cluster_Repair DNA Repair cluster_Cellular_Response Cellular Response This compound This compound (PM00104) DNA DNA This compound->DNA Binds to minor groove DNA_Adduct This compound-DNA Adduct DNA->DNA_Adduct Forms covalent adducts DSB DNA Double-Strand Break (DSB) DNA_Adduct->DSB Replication-dependent Replication_Fork Replication Fork Replication_Fork->DSB ATM ATM DSB->ATM Activates ATR ATR DSB->ATR Activates (S-phase) gH2AX γH2AX DSB->gH2AX Phosphorylates H2AX HR Homologous Recombination (HR) (BRCA1, RAD51) DSB->HR Initiates Repair CHK2 p-CHK2 ATM->CHK2 p53 p-p53 ATM->p53 CHK1 p-CHK1 ATR->CHK1 ATR->p53 S_Phase_Arrest S-Phase Arrest CHK2->S_Phase_Arrest CHK1->S_Phase_Arrest Apoptosis Apoptosis p53->Apoptosis HR->DNA Repairs DSB

This compound-induced DNA damage response pathway.
Homologous Recombination (HR)

Evidence suggests that Homologous Recombination (HR) is a key pathway for the repair of this compound-induced DSBs. HR is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break.

  • Key Proteins: The involvement of HR is supported by the deregulation of genes such as BRCA1 and RAD51 following this compound treatment.[6] These proteins are essential for the HR process, with BRCA1 acting as a scaffold protein and RAD51 being the key recombinase that facilitates strand invasion.

Non-Homologous End Joining (NHEJ)

The role of Non-Homologous End Joining (NHEJ), an error-prone DSB repair pathway that directly ligates broken DNA ends, in the response to this compound is less clear. While it is a major pathway for DSB repair in mammalian cells, its specific involvement in repairing this compound-induced lesions or contributing to resistance has not been definitively established. Further research is needed to elucidate the contribution of NHEJ in the cellular response to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to study this compound-induced DNA damage and repair.

γH2AX Immunofluorescence Staining for DSB Detection

This protocol allows for the visualization and quantification of γH2AX foci, which are markers of DNA double-strand breaks.

Materials:

  • Cancer cell lines

  • This compound (PM00104)

  • Culture medium and supplements

  • Coverslips in culture plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips in a culture plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS in the dark.

  • Mounting and Visualization:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the γH2AX foci using a fluorescence microscope. Capture images for quantification.

gH2AX_Workflow A 1. Cell Seeding & Treatment (with this compound) B 2. Fixation & Permeabilization (PFA, Triton X-100) A->B C 3. Blocking (BSA) B->C D 4. Primary Antibody Incubation (anti-γH2AX) C->D E 5. Secondary Antibody Incubation (Fluorescently-labeled) D->E F 6. Counterstaining & Mounting (DAPI) E->F G 7. Fluorescence Microscopy & Image Analysis F->G

Workflow for γH2AX immunofluorescence staining.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level.

Materials:

  • Treated and control cells

  • PBS, Ca2+/Mg2+-free

  • Low-melting-point agarose (LMPA)

  • Normal-melting-point agarose (NMPA)

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, Propidium Iodide)

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMPA and let it solidify.

    • Mix the cell suspension with 0.5% LMPA at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

    • Solidify the agarose on a cold plate for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.

    • Perform electrophoresis at a low voltage in the same buffer.

  • Neutralization and Staining:

    • Neutralize the slides by washing them with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the "comets" using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "tail."

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Comet_Assay_Workflow A 1. Cell Harvesting & Suspension in PBS B 2. Embedding Cells in Agarose on Microscope Slide A->B C 3. Cell Lysis (High Salt & Detergent) B->C D 4. Alkaline Unwinding of DNA C->D E 5. Electrophoresis D->E F 6. Neutralization & Staining (DNA Dye) E->F G 7. Fluorescence Microscopy & Comet Analysis F->G

Workflow for the Comet Assay.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells and wash them with PBS.

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the intensity of the PI fluorescence.

    • Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow A 1. Cell Harvesting & Washing (PBS) B 2. Fixation (Ice-cold 70% Ethanol) A->B C 3. Staining (Propidium Iodide & RNase A) B->C D 4. Flow Cytometry Acquisition C->D E 5. Data Analysis (Cell Cycle Distribution) D->E

Workflow for Cell Cycle Analysis by Flow Cytometry.

Conclusion and Future Directions

This compound is a potent DNA-damaging agent with a distinct mechanism of action that is independent of the NER pathway. Its ability to induce replication-dependent DSBs leads to S-phase arrest and apoptosis in cancer cells. The DNA damage response to this compound is primarily orchestrated by the ATM/ATR signaling cascade, with the Homologous Recombination pathway playing a crucial role in the repair of the induced lesions.

Future research should focus on several key areas:

  • Comprehensive IC50 Profiling: Establishing a broad panel of IC50 values across a wider range of cancer cell lines will help to identify tumor types that are most sensitive to this compound.

  • Quantitative Cell Cycle Analysis: Detailed quantitative studies are needed to precisely determine the percentage of cells arrested in each phase of the cell cycle at different this compound concentrations and time points.

  • Elucidating the Role of NHEJ: Further investigation is required to clarify the role of the NHEJ pathway in the repair of this compound-induced DNA damage and its potential contribution to drug resistance.

  • Upstream Signaling Events: A more detailed understanding of the initial recognition of this compound-DNA adducts and the precise mechanisms of ATM and ATR activation will provide deeper insights into its mode of action.

  • Combination Therapies: Exploring the synergistic effects of this compound with inhibitors of specific DNA repair pathways, such as PARP inhibitors, could lead to more effective cancer therapeutic strategies.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. A continued investigation into its complex interactions with the cellular DNA damage and repair machinery will be crucial for optimizing its clinical application and developing novel therapeutic approaches.

References

Cellular Uptake and Distribution of Zalypsis (PM00104): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity, primarily attributed to its function as a DNA alkylating agent. It covalently binds to the minor groove of DNA, leading to the formation of DNA adducts, cell cycle arrest, and the induction of apoptotic cell death.[1][2][3][4][5][6] While the downstream cellular effects of this compound are well-documented, the precise mechanisms governing its cellular uptake and subsequent intracellular distribution remain an area of active investigation. This technical guide synthesizes the current understanding of this compound's cellular journey, provides detailed experimental protocols for its study, and presents available quantitative data to inform future research and drug development efforts.

Cellular Uptake and Transport

Direct experimental evidence detailing the specific transporters or mechanisms responsible for this compound's entry into cancer cells is limited in the current scientific literature. However, based on its chemical structure as a tetrahydroisoquinoline alkaloid and its intracellular target, a combination of passive diffusion and potential carrier-mediated transport is hypothesized.

1.1. Proposed Mechanism of Cellular Uptake

A plausible mechanism for this compound uptake involves passive diffusion across the plasma membrane, driven by a concentration gradient. As a lipophilic molecule, it is expected to readily traverse the lipid bilayer. Once inside the cell, its rapid binding to nuclear DNA would maintain a low intracellular free concentration, thus sustaining the gradient and promoting further influx.

G cluster_extracellular Extracellular Space Zalypsis_ext This compound (PM00104) Zalypsis_intra Zalypsis_intra Zalypsis_ext->Zalypsis_intra Passive Diffusion DNA DNA Zalypsis_intra->DNA Nuclear Translocation Zalypsis_DNA Zalypsis_DNA DNA->Zalypsis_DNA Covalent Binding

Caption: Hypothesized pathway of this compound cellular uptake and nuclear accumulation.

Intracellular Distribution and Subcellular Localization

The primary intracellular target of this compound is nuclear DNA.[1][2][3] Therefore, it is expected to accumulate predominantly in the nucleus of treated cells.

2.1. Nuclear Accumulation

Following its entry into the cytoplasm, this compound is presumed to rapidly translocate into the nucleus. This process may be facilitated by simple diffusion through nuclear pore complexes. Once in the nucleus, it covalently binds to guanine residues in the minor groove of DNA, effectively sequestering the drug in this compartment.[3]

Quantitative Data

While direct measurements of intracellular this compound concentrations are not widely published, its potent cytotoxic activity is well-characterized across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide an indirect measure of the effective intracellular concentrations required to elicit a biological response.

Cell LineCancer TypeIC50 (nM)Reference
MM.1SMultiple Myeloma0.1 - 1[1]
U266Multiple Myeloma1 - 10[1]
RPMI 8226Multiple Myeloma1 - 10[1]
NCI-H929Multiple Myeloma0.1 - 1[1]
A549Lung CarcinomaNot Specified
HT-29Colon CarcinomaNot Specified
MDA-MB-231Breast CarcinomaNot Specified

Table 1: In vitro cytotoxicity of this compound in various human cancer cell lines.

Experimental Protocols

To elucidate the precise mechanisms of this compound cellular uptake and distribution, the following experimental protocols are recommended.

4.1. Quantification of Intracellular this compound Concentration

This protocol describes a method for determining the total intracellular concentration of this compound using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

G Start Seed cells in culture plates Treat Treat cells with this compound Start->Treat Wash Wash cells with ice-cold PBS Treat->Wash Lyse Lyse cells and collect lysate Wash->Lyse Extract Protein precipitation/Liquid-liquid extraction Lyse->Extract Analyze Analyze by HPLC-MS/MS Extract->Analyze

Caption: Experimental workflow for quantifying intracellular this compound.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells at a known density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for defined time periods.

  • Cell Harvesting and Washing: After treatment, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Scrape the cells and collect the lysate.

  • Extraction: Perform protein precipitation with a cold organic solvent (e.g., acetonitrile) or a liquid-liquid extraction to separate the drug from cellular macromolecules.

  • HPLC-MS/MS Analysis: Analyze the extracted samples using a validated HPLC-MS/MS method to quantify the concentration of this compound.

  • Data Normalization: Normalize the quantified drug amount to the total protein concentration or cell number in the lysate.

4.2. Subcellular Fractionation for Localization Studies

This protocol outlines the separation of cellular components to determine the distribution of this compound in the nucleus, cytoplasm, and mitochondria.

G Start Treat cells with this compound Homogenize Homogenize cells in hypotonic buffer Start->Homogenize Centrifuge1 Low-speed centrifugation (pellet = Nuclei) Homogenize->Centrifuge1 Supernatant1 Collect supernatant Centrifuge1->Supernatant1 Supernatant Analyze Quantify this compound in each fraction Centrifuge1->Analyze Nuclear Pellet Centrifuge2 High-speed centrifugation (pellet = Mitochondria) Supernatant1->Centrifuge2 Supernatant2 Collect supernatant (Cytosol) Centrifuge2->Supernatant2 Supernatant Centrifuge2->Analyze Mitochondrial Pellet Supernatant2->Analyze Cytosolic Fraction

Caption: Workflow for determining the subcellular localization of this compound.

Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocol.

  • Cell Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.

  • Nuclear Fractionation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

  • Mitochondrial and Cytosolic Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Drug Quantification: Quantify the amount of this compound in each fraction (nuclear, mitochondrial, and cytosolic) using HPLC-MS/MS as described above.

Downstream Signaling Pathways

Upon binding to DNA, this compound triggers a cascade of cellular events, primarily related to the DNA damage response.

G This compound This compound DNA_Binding DNA Binding and Adduct Formation This compound->DNA_Binding DSB DNA Double-Strand Breaks DNA_Binding->DSB gH2AX γ-H2AX Foci Formation DSB->gH2AX Cell_Cycle_Arrest S-Phase Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway initiated by this compound.

The formation of this compound-DNA adducts leads to double-strand breaks, which are recognized by the cellular DNA damage machinery.[1] This results in the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[7] The activation of the DNA damage response ultimately leads to cell cycle arrest in the S-phase and the induction of apoptosis.[2]

Conclusion

While the cytotoxic mechanism of action of this compound is well-established, a comprehensive understanding of its cellular uptake and distribution is crucial for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to further investigate these critical aspects of this compound pharmacology. Future studies focusing on the identification of specific transporters and the precise quantification of subcellular drug concentrations will be invaluable for the continued development of this potent anticancer agent.

References

Preclinical Evaluation of Zalypsis® (PM00104) in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, structurally related to marine-derived compounds, that has demonstrated potent antitumor activity in a range of solid and hematological malignancies. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in hematological cancers, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to ascertain its activity.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through interaction with DNA, leading to the induction of DNA double-strand breaks (DSBs) and the subsequent activation of the DNA damage response (DDR) pathway. The proposed mechanism can be delineated as follows:

  • DNA Binding and Adduct Formation: this compound covalently binds to the minor groove of DNA, showing a preference for guanine-rich sequences such as AGG, GGC, AGC, CGG, and TGG. This interaction results in the formation of this compound-DNA adducts.

  • Induction of Double-Strand Breaks: The formation of these adducts distorts the DNA helix, leading to the generation of DSBs.

  • Activation of DNA Damage Response (DDR): The presence of DSBs triggers the activation of the DDR signaling cascade. This involves the phosphorylation and activation of key sensor and transducer proteins, including histone H2AX (to form γH2AX), and checkpoint kinases CHK1 and CHK2.

  • Cell Cycle Arrest and Apoptosis: The activated DDR pathway leads to cell cycle arrest, primarily in the S-phase, preventing the replication of damaged DNA. If the DNA damage is extensive and cannot be repaired, the cells are directed towards apoptosis (programmed cell death). This apoptotic response is mediated by the activation of caspases, including caspase-3, -7, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP). Notably, this compound can induce apoptosis through both p53-dependent and p53-independent mechanisms.

Zalypsis_Mechanism_of_Action cluster_cell Cancer Cell cluster_DDR DNA Damage Response cluster_downstream Downstream Effects This compound This compound (PM00104) DNA Nuclear DNA This compound->DNA Covalent binding to guanine Adduct This compound-DNA Adduct DNA->Adduct Forms DSB DNA Double-Strand Breaks (DSBs) Adduct->DSB Induces gH2AX γH2AX DSB->gH2AX Activates pCHK1 pCHK1 DSB->pCHK1 Activates pCHK2 pCHK2 DSB->pCHK2 Activates S_Phase_Arrest S-Phase Cell Cycle Arrest gH2AX->S_Phase_Arrest Apoptosis Apoptosis gH2AX->Apoptosis pCHK1->S_Phase_Arrest pCHK1->Apoptosis pCHK2->S_Phase_Arrest pCHK2->Apoptosis

Caption: this compound signaling pathway in hematological malignancies.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a broad panel of hematological malignancy cell lines, including acute myeloid leukemia (AML) and multiple myeloma (MM).

Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines
Cell LineCancer TypeIC50 (48h)Reference
HL-60Acute Myeloid Leukemia< 1 nM
HELAcute Myeloid Leukemia< 1 nM
NB4Acute Myeloid Leukemia< 1 nM
U937Acute Myeloid Leukemia< 1 nM
MM.1SMultiple MyelomaPicomolar to low nanomolar range
U266Multiple MyelomaPicomolar to low nanomolar range
RPMI 8226Multiple MyelomaPicomolar to low nanomolar range

Note: Specific IC50 values in the picomolar range for multiple myeloma cell lines were not detailed in the provided search results but were described as such.

This compound also shows remarkable ex vivo potency in freshly isolated blast cells from AML patients, including the immature CD34+/CD38- leukemic stem cell population, while having a lesser effect on normal hematopoietic stem cells. Furthermore, it potentiates the cytotoxic effects of conventional anti-leukemic drugs such as cytarabine, fludarabine, and daunorubicin.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have confirmed the significant antitumor activity of this compound in hematological malignancies.

Table 2: In Vivo Efficacy of this compound in Hematological Malignancy Xenograft Models
Cancer TypeAnimal ModelDosing RegimenOutcomeReference
Multiple MyelomaMice with MM cell xenograftsNot specifiedSignificant tumor growth inhibition
Acute Myeloid LeukemiaNot specifiedNot specifiedPotent antileukemic activity

Note: Detailed information on the specific animal models, dosing regimens, and quantitative tumor growth inhibition was not available in the provided search results.

Immunohistochemical analysis of tumors from treated animals revealed an increase in γH2AX and p53 expression, confirming the in vivo mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed hematological cancer cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 nM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with this compound (e.g., 10 nM) for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for DNA Damage Response Proteins

This technique is used to detect the phosphorylation of key DDR proteins.

  • Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against pCHK1, pCHK2, and γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Experimental_Workflow cluster_invitro In Vitro Assays start Hematological Cancer Cell Lines treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (DDR Proteins) treatment->western ic50 IC50 Determination viability->ic50 phenotype Apoptotic & Cell Cycle Phenotype apoptosis->phenotype cell_cycle->phenotype mechanism Mechanism Confirmation western->mechanism

Caption: General experimental workflow for in vitro evaluation.

Conclusion

The preclinical data strongly support the potent and selective antileukemic and antimyeloma activity of this compound. Its mechanism of action, centered on the induction of DNA double-strand breaks and the activation of the DNA damage response, provides a clear rationale for its clinical investigation in hematological malignancies. The in vitro and in vivo studies have demonstrated significant efficacy at clinically achievable concentrations, highlighting its potential as a novel therapeutic agent for patients with these cancers. Further clinical trials are warranted to fully elucidate the therapeutic benefit of this compound in this setting.

Zalypsis (PM00104): A Technical Guide to its Role in Inducing Apoptotic Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, structurally related to marine-derived natural products, that has demonstrated potent antitumor activity in a range of preclinical and clinical settings.[1][2][3] Its primary mechanism of action involves interaction with DNA, leading to the induction of apoptotic cell death, a critical process for the elimination of malignant cells.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize the pro-apoptotic effects of this compound.

Mechanism of Action: DNA Damage and S-Phase Arrest

This compound functions as a DNA alkylating agent.[2][3] It covalently binds to the minor groove of DNA, creating DNA adducts that obstruct the progression of DNA replication and transcription.[2][3] This interaction ultimately leads to the formation of double-strand DNA breaks (DSBs), which are highly cytotoxic lesions.[2][4] The accumulation of DSBs triggers a cellular DNA damage response (DDR), a complex signaling network that attempts to repair the damage.[4] However, in the face of overwhelming damage induced by this compound, the DDR signaling shifts towards the initiation of apoptosis.[4] Consequently, cells treated with this compound often exhibit an arrest in the S-phase of the cell cycle, a direct consequence of the replication stress induced by the DNA adducts, which is then followed by the activation of the apoptotic cascade.[2]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound is primarily driven by the DNA damage response pathway. The key molecular events are depicted in the signaling pathway diagram below.

This compound This compound (PM00104) DNA DNA Adducts & Double-Strand Breaks This compound->DNA Covalent Binding ATM_ATR ATM/ATR Kinases DNA->ATM_ATR Sensing of DSBs CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 Phosphorylation H2AX γ-H2AX ATM_ATR->H2AX Phosphorylation p53 p53 CHK1_CHK2->p53 Activation Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 PARP PARP Cleavage Caspase3_7->PARP Apoptosis Apoptosis Caspase3_7->Apoptosis Execution Phase start Seed and Treat Cells with this compound harvest Harvest Cells (Trypsinization for adherent cells) start->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at Room Temperature in the Dark (15-20 min) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze start Culture and Treat Cells on Coverslips fix Fix Cells (e.g., 4% Paraformaldehyde) start->fix permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100) fix->permeabilize tunel_reaction Incubate with TUNEL Reaction Mixture (TdT + labeled dUTP) permeabilize->tunel_reaction wash Wash with PBS tunel_reaction->wash counterstain Counterstain Nuclei (e.g., DAPI) wash->counterstain mount Mount Coverslips on Microscope Slides counterstain->mount visualize Visualize by Fluorescence Microscopy mount->visualize start Treat and Harvest Cells lyse Lyse Cells in Chilled Lysis Buffer start->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge collect_supernatant Collect Supernatant (Lysate) centrifuge->collect_supernatant add_lysate Add Lysate to Reaction Mix in a 96-well plate collect_supernatant->add_lysate prepare_reaction Prepare Reaction Mix (Assay Buffer, DTT, Substrate) prepare_reaction->add_lysate incubate Incubate at 37°C add_lysate->incubate measure_fluorescence Measure Fluorescence (Fluorometric Plate Reader) incubate->measure_fluorescence start Prepare Cell Lysates protein_quant Determine Protein Concentration (e.g., BCA Assay) start->protein_quant sds_page Separate Proteins by SDS-PAGE protein_quant->sds_page transfer Transfer Proteins to a Membrane (e.g., PVDF) sds_page->transfer block Block Membrane (e.g., 5% non-fat milk) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-cleaved PARP) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detect Detect with Chemiluminescent Substrate and Image wash2->detect

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay with Zalypsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Zalypsis (PM00104), a synthetic tetrahydroisoquinolone alkaloid with potent anti-tumor activity. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction to this compound

This compound is a DNA binding agent that is structurally similar to certain marine-derived natural products.[1][2] Its mechanism of action involves binding to the minor groove of DNA, where it forms covalent adducts with guanine residues.[1][3] This interaction leads to the formation of double-stranded DNA breaks, which subsequently triggers cell cycle arrest in the S-phase and induces apoptosis (programmed cell death).[1][3][4][5] Due to its potent cytotoxic effects against a variety of cancer cell lines, this compound has been investigated in clinical trials for the treatment of various solid and hematological malignancies.[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily through the induction of DNA damage. The key steps in its mechanism of action are:

  • DNA Binding: this compound binds to the minor groove of the DNA double helix.[1][3]

  • Adduct Formation: It forms a covalent bond with guanine bases.[3]

  • DNA Damage: This leads to the creation of DNA adducts and subsequent double-strand breaks.[1][3][5]

  • Cell Cycle Arrest: The DNA damage activates cell cycle checkpoints, causing the cell to arrest in the S-phase.[1][3]

  • Apoptosis Induction: The extensive DNA damage ultimately triggers the apoptotic pathway, leading to cell death.[3][5]

The signaling cascade initiated by this compound-induced DNA damage involves the activation of the DNA damage response (DDR) pathway. This includes the phosphorylation of histone H2AX (forming γ-H2AX) and checkpoint kinase 2 (CHK2), which in turn can lead to the overexpression of the tumor suppressor protein p53 in cells with wild-type p53.[5]

Zalypsis_Mechanism_of_Action This compound This compound DNA Nuclear DNA This compound->DNA Binds to minor groove Adduct This compound-DNA Adduct DNA->Adduct Forms covalent adducts DSB Double-Strand Breaks Adduct->DSB DDR DNA Damage Response (γ-H2AX, p-CHK2) DSB->DDR Activation of S_Phase S-Phase Arrest DDR->S_Phase Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Quantitative Data: In Vitro Potency of this compound

This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar to picomolar range.[5] The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. It is important to note that cell lines with constitutive activation of Receptor Tyrosine Kinases (RTKs) may exhibit higher resistance to this compound.[6]

Cell LineCancer TypeIC50 (nM)
Average 24 Cell Lines~7
SW1990Pancreatic> Average
Calu6Lung> Average
SKOV3Ovarian> Average
MDA-MB-231Breast< Average
Range 9 Tumor Lines0.6 - 13

Note: This table presents a summary of reported IC50 values. Actual IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocols

Two common and reliable methods for assessing in vitro cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay. Both are colorimetric assays suitable for use in a 96-well plate format.

Experimental Workflow Overview

The general workflow for an in vitro cytotoxicity assay with this compound is as follows:

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and maintain cell line) Drug_Prep 2. This compound Preparation (Prepare stock and serial dilutions) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plates) Treatment 4. Treatment (Add this compound dilutions to cells) Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 72 hours) Treatment->Incubation Assay_Step 6. Cytotoxicity Assay (SRB or MTT) Incubation->Assay_Step Readout 7. Absorbance Reading (Microplate reader) Assay_Step->Readout Calculation 8. Data Analysis (Calculate % viability and IC50) Readout->Calculation

Caption: General workflow for this compound in vitro cytotoxicity testing.
Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[7][8][9][10]

Materials and Reagents:

  • This compound stock solution (in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Due to its high potency, a starting concentration of 100 nM with 1:3 or 1:4 serial dilutions is recommended.

    • The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the this compound dilutions.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • Carefully remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates four times with 1% acetic acid to remove the TCA.[7]

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Place the plate on a shaker for 10 minutes.

    • Read the absorbance at 510 nm or 540 nm using a microplate reader.[7][9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting to a sigmoidal dose-response curve.[8]

Protocol 2: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

Materials and Reagents:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the SRB assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the SRB assay (Step 2).

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11][12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well.[11][13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12][13]

  • Absorbance Reading:

    • Read the absorbance at a wavelength between 550 and 590 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Follow the same procedure as for the SRB assay (Step 7).

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the in vitro cytotoxicity of this compound. The SRB and MTT assays are both reliable methods for determining the IC50 value of this potent anti-tumor agent. Careful adherence to these protocols will enable researchers to generate accurate and reproducible data on the cytotoxic effects of this compound in various cancer cell lines.

References

Application Notes and Protocols for Preparing PM00104 (Zalypsis®) Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PM00104, also known as Zalypsis®, is a synthetic tetrahydroisoquinolone alkaloid with potent antitumor activity.[1][2][3] It functions as a DNA binding agent, covalently bonding to guanine residues in the minor groove of DNA.[1][2] This interaction leads to the formation of DNA adducts, inhibition of transcription, double-stranded DNA breaks, and ultimately induces S-phase cell cycle arrest and apoptosis.[1][2] Given its mechanism of action, PM00104 has been investigated in numerous preclinical and clinical studies for various cancers.[1][4]

Accurate and consistent preparation of PM00104 stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and handling of PM00104 stock solutions to ensure optimal performance in in vitro studies.

PM00104 Properties and Storage Recommendations

A summary of the key quantitative data for PM00104 is presented in the table below. Proper storage is essential to maintain the stability and activity of the compound.

PropertyValueCitation(s)
Synonyms This compound®[1][4]
Molecular Formula C₃₇H₃₈F₃N₃O₈[5]
Molecular Weight 709.71 g/mol [5]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[6]
Recommended Stock Conc. 10 mM[6]
Storage of Powder Store at -20°C, protect from light and moisture
Storage of Stock Solution Aliquot and store at -20°C or -80°C for long-term stability

Experimental Protocols

Materials and Reagents
  • PM00104 (this compound®) powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile, positive displacement pipette or a dedicated set of pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM PM00104 Stock Solution

This protocol is for the preparation of a 10 mM stock solution, a concentration that has been successfully used in published research.[6]

  • Pre-weighing Preparation: Before opening the vial, centrifuge the vial of PM00104 powder briefly to ensure all the powder is at the bottom.

  • Calculating the Required Volume of DMSO:

    • Use the following formula to calculate the volume of DMSO required to prepare a 10 mM stock solution: Volume (µL) = [Weight of PM00104 (mg) / 709.71 ( g/mol )] * 100,000

    • Example: For 1 mg of PM00104 powder: Volume (µL) = [1 mg / 709.71 g/mol ] * 100,000 ≈ 140.9 µL of DMSO.

  • Dissolving the Compound:

    • Work in a sterile environment, such as a laminar flow hood.

    • Carefully add the calculated volume of sterile DMSO to the vial containing the PM00104 powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used if dissolution is difficult, but avoid excessive heat.

  • Aliquoting for Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months). Protect from light.

Protocol for Preparing Working Solutions in Cell Culture Medium
  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM PM00104 stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into your complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of PM00104. This is crucial to differentiate the effects of the compound from those of the solvent.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the various concentrations of PM00104 or the vehicle control.

Visualized Workflows and Pathways

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing PM00104 stock and working solutions.

G cluster_stock Stock Solution Preparation (Sterile) cluster_working Working Solution Preparation A Weigh PM00104 Powder B Calculate DMSO Volume (for 10 mM) A->B C Add DMSO to Powder B->C D Vortex to Dissolve C->D E Aliquot into Tubes D->E F Store at -20°C / -80°C E->F G Thaw One Aliquot H Serially Dilute in Cell Culture Medium G->H J Treat Cells H->J I Prepare Vehicle Control (Medium + DMSO) I->J G PM00104 PM00104 (this compound®) DNA Nuclear DNA (Minor Groove) PM00104->DNA Binds to Guanine Adduct DNA Adduct Formation DNA->Adduct Transcription Transcription Inhibition Adduct->Transcription DSB Double-Strand Breaks Adduct->DSB Apoptosis Apoptosis Transcription->Apoptosis S_Phase S-Phase Arrest DSB->S_Phase S_Phase->Apoptosis

References

Application Notes and Protocols for Testing Zalypsis (Lurbinectedin) Efficacy in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zalypsis® (also known as PM00104 or Lurbinectedin) is a synthetic, marine-derived alkaloid with potent antitumor activity. It functions as a selective inhibitor of oncogenic transcription, leading to DNA damage and apoptosis in cancer cells.[1] Murine xenograft models are indispensable preclinical tools for evaluating the in vivo efficacy of novel therapeutic agents like this compound. These models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, provide a platform to study tumor growth dynamics and response to treatment in a living organism. This document provides detailed application notes and experimental protocols for utilizing murine xenograft models to assess the efficacy of this compound across various cancer types, including Small Cell Lung Cancer (SCLC), Multiple Myeloma, Ewing Sarcoma, and Breast Cancer.

Mechanism of Action of this compound (Lurbinectedin)

This compound exerts its anticancer effects through a multi-faceted mechanism. It covalently binds to the minor groove of DNA, with a preference for GC-rich sequences often found in gene promoters.[1][2] This interaction leads to the formation of DNA adducts, which triggers a cascade of cellular events:

  • Inhibition of Oncogenic Transcription: The DNA adducts formed by this compound physically obstruct the movement of RNA polymerase II (Pol II) along the DNA template. This results in the stalling and subsequent degradation of elongating Pol II, thereby inhibiting the transcription of genes, particularly those that cancer cells are highly dependent on for their survival and proliferation (a phenomenon known as "transcriptional addiction").[3]

  • Induction of DNA Double-Strand Breaks: The stalled transcription complexes and DNA adducts interfere with DNA replication and repair processes, leading to the generation of DNA double-strand breaks (DSBs).[1][2]

  • Activation of the DNA Damage Response (DDR) Pathway: The presence of DSBs activates the cell's DNA Damage Response (DDR) pathway. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2.[4][5][6]

  • Cell Cycle Arrest and Apoptosis: Activated CHK1 and CHK2 phosphorylate various substrates, leading to cell cycle arrest, primarily in the S-phase, to allow time for DNA repair.[1] If the DNA damage is too extensive to be repaired, the DDR pathway signals for the activation of apoptosis (programmed cell death), often through the p53 tumor suppressor pathway.[2][4] The phosphorylation of H2AX to form γH2AX is a key marker of DNA double-strand breaks and is observed following this compound treatment.[2]

This compound (Lurbinectedin) Signaling Pathway

Zalypsis_Mechanism_of_Action cluster_0 Cellular Response to this compound This compound This compound (Lurbinectedin) DNA DNA Minor Groove (GC-rich sequences) This compound->DNA Binds to DSBs DNA Double-Strand Breaks (DSBs) This compound->DSBs Induces RNAPII RNA Polymerase II DNA->RNAPII Blocks Transcription Oncogenic Transcription RNAPII->Transcription Inhibits DDR DNA Damage Response (DDR) Activation DSBs->DDR ATM_ATR ATM / ATR Kinases DDR->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 S_Phase_Arrest S-Phase Arrest CHK1_CHK2->S_Phase_Arrest Apoptosis Apoptosis p53->Apoptosis S_Phase_Arrest->Apoptosis If damage is irreparable

Mechanism of Action of this compound (Lurbinectedin).

Experimental Protocols

General Workflow for Murine Xenograft Studies

Xenograft_Workflow A Cell Culture/ Tumor Fragment Preparation C Tumor Implantation (Subcutaneous/Orthotopic) A->C B Animal Acclimatization (Immunodeficient Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Administration E->F G Continued Tumor Growth Monitoring & Body Weight F->G H Endpoint Analysis (e.g., Tumor Volume, Survival) G->H I Tissue Harvesting & Post-mortem Analysis H->I

References

Application Notes: Detection and Analysis of Zalypsis®-DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid, structurally related to the marine-derived anti-tumor agent Trabectedin (Yondelis®).[1] It is a potent DNA binding agent currently investigated for the treatment of various solid and hematological malignancies.[1] The cytotoxic mechanism of this compound involves its covalent binding to the minor groove of DNA, primarily at guanine residues.[1][2] This interaction forms this compound-DNA adducts, which distort the DNA helix, inhibit transcription, and lead to replication-dependent DNA double-strand breaks (DSBs).[1][3] The subsequent cellular response involves the activation of DNA Damage Response (DDR) pathways, culminating in S-phase cell cycle arrest and apoptosis.[1][2]

The formation of these DNA adducts is the critical initiating event for the drug's therapeutic activity. Therefore, the accurate detection and quantification of this compound-DNA adducts are essential for preclinical and clinical development. Measuring adduct levels can serve as a key pharmacodynamic biomarker, helping to elucidate mechanisms of action, define dose-response relationships, and understand mechanisms of resistance. These application notes provide an overview of established techniques and detailed protocols for the detection of this compound-DNA adducts.

Overview of Detection Techniques

Several highly sensitive methods are available for the detection and quantification of DNA adducts. The choice of method depends on factors such as the required sensitivity, the need for structural information, and the availability of specific reagents. The most common techniques include:

  • ³²P-Postlabeling Assay: An ultra-sensitive method capable of detecting as few as one adduct in 10⁹-10¹⁰ nucleotides.[4][5][6][7] It does not require prior knowledge of the adduct's structure, making it an excellent screening tool. However, it relies on the use of radioactivity and provides limited structural information about the adduct.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and quantitative method that provides structural confirmation of the adducts.[9][10][11] When combined with stable isotope dilution, it offers excellent accuracy and reproducibility.[9] Its sensitivity has improved significantly, with modern instruments capable of detecting adducts in the range of 1 per 10⁸ nucleotides or lower.[9]

  • Immunoassays (e.g., ELISA): These methods rely on antibodies that specifically recognize the DNA adducts. They can be simple and inexpensive to perform but require the development of a specific antibody for each adduct of interest.[12]

Quantitative Data on this compound-Induced DNA Damage

Direct quantification of this compound-DNA adduct frequency (i.e., adducts per 10^X nucleotides) is not widely available in published literature. However, the downstream consequence of adduct formation—the induction of DNA double-strand breaks—has been quantified by measuring the phosphorylation of histone H2AX (γ-H2AX), a sensitive biomarker for DNA damage.[1][3]

A study by Guirouilh-Barbat et al. (2009) compared the induction of γ-H2AX foci in nucleotide excision repair (NER)-deficient (XPD) and NER-proficient (XPD-complemented) cells after treatment with this compound (PM00104) and its analogue Trabectedin (Et743). The results provide a quantitative measure of the DNA damage response triggered by these compounds.

Compound (Concentration)Cell LineDNA Repair StatusFold Increase in γ-H2AX Intensity (± SE)Citation
This compound® (10 nmol/L) XPD-complementedNER Proficient3.7 ± 0.7[1]
This compound® (10 nmol/L) XPDNER Deficient2.3 ± 0.7[1]
Trabectedin (10 nmol/L)XPD-complementedNER Proficient9.0 ± 0.1[1]
Trabectedin (10 nmol/L)XPDNER Deficient4.1 ± 0.6[1]

Table 1: Quantification of DNA damage response via γ-H2AX staining intensity in cells treated with this compound® or Trabectedin for 6 hours. The data demonstrates that this compound® induces a significant DNA damage response, and unlike Trabectedin, its efficacy is less dependent on the NER pathway status of the cells.[1]

Visualized Pathways and Workflows

This compound-Induced DNA Damage Response Pathway

This compound-DNA adducts are recognized by the cell as a form of severe DNA damage, particularly during DNA replication. This triggers the activation of the Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinase signaling cascades. These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX, leading to cell cycle arrest and apoptosis.

Zalypsis_DDR_Pathway cluster_0 Cellular Processes cluster_1 DNA Damage Response (DDR) cluster_2 Cellular Outcomes This compound This compound DNA Nuclear DNA This compound->DNA Covalent Binding Adduct This compound-DNA Adduct (Minor Groove) DNA->Adduct DSB Replication-Dependent Double-Strand Breaks Adduct->DSB During Replication ATR ATR Kinase DSB->ATR Activates ATM ATM Kinase DSB->ATM Activates CHK1 p-CHK1 ATR->CHK1 Phosphorylates gH2AX γ-H2AX (p-H2AX) ATR->gH2AX Phosphorylates CHK2 p-CHK2 ATM->CHK2 Phosphorylates ATM->gH2AX Phosphorylates Arrest S-Phase Arrest CHK1->Arrest CHK2->Arrest Apoptosis Apoptosis Arrest->Apoptosis

This compound-induced DNA Damage Response (DDR) pathway.
General Workflow for DNA Adduct Detection

The following diagram illustrates a generalized workflow for the detection and quantification of DNA adducts, applicable to both ³²P-Postlabeling and LC-MS/MS methodologies.

Adduct_Detection_Workflow cluster_methods Detection Method start Biological Sample (Cells or Tissues) dna_iso 1. Genomic DNA Isolation (e.g., Phenol-Chloroform or Kit-based) start->dna_iso dna_quant 2. DNA Quantification & Purity Check (Spectrophotometry A260/A280) dna_iso->dna_quant hydrolysis 3. Enzymatic Hydrolysis to Nucleosides (Nuclease P1, Alkaline Phosphatase) dna_quant->hydrolysis postlabel 4a. ³²P-Postlabeling Assay - Adduct Enrichment (Nuclease P1/Butanol) - ⁵'-end Labeling with [γ-³²P]ATP - TLC or HPLC Separation hydrolysis->postlabel Method A lcms 4b. LC-MS/MS Analysis - Adduct Enrichment (SPE) - Chromatographic Separation (HPLC) - Mass Spectrometric Detection hydrolysis->lcms Method B analysis 5. Data Analysis & Quantification postlabel->analysis lcms->analysis result Results (Adducts / 10^x Nucleotides) analysis->result

General experimental workflow for DNA adduct analysis.

Experimental Protocols

Protocol 1: Detection by ³²P-Postlabeling Assay

This protocol is an ultra-sensitive method for detecting bulky DNA adducts without prior knowledge of their structure. It is adapted from established procedures.[5][7][9][13][14]

Materials:

  • Micrococcal Nuclease (MNase)

  • Spleen Phosphodiesterase (SPD)

  • Nuclease P1

  • T4 Polynucleotide Kinase (PNK)

  • [γ-³²P]ATP (high specific activity)

  • DNA sample (1-10 µg)

  • Enzymatic hydrolysis and labeling buffers

  • Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates

  • TLC development solvents

  • Phosphor imager screen and scanner

Procedure:

  • DNA Digestion:

    • To 5 µg of this compound-modified DNA in a microfuge tube, add 2.5 µL of 10x digestion buffer (200 mM sodium succinate, 100 mM CaCl₂, pH 6.0).

    • Add a mixture of Micrococcal Nuclease (MNase) and Spleen Phosphodiesterase (SPD).

    • Incubate at 37°C for 3-4 hours to digest DNA to deoxynucleoside 3'-monophosphates (dNps).

  • Adduct Enrichment (Nuclease P1 Method):

    • Add Nuclease P1 to the digest mixture. This enzyme will dephosphorylate the normal, unmodified dNps to deoxynucleosides, but will not act on the bulky this compound-adducted nucleotides.

    • Incubate at 37°C for 1 hour. This step enriches the sample for the adducted nucleotides.

  • ³²P-Labeling:

    • To the enriched adduct mixture, add T4 Polynucleotide Kinase (PNK) and a molar excess of high specific activity [γ-³²P]ATP.

    • Incubate at 37°C for 30-60 minutes. PNK transfers the ³²P-labeled phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation (TLC):

    • Spot the labeled reaction mixture onto a PEI-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using a series of different solvent systems to separate the labeled adducts from excess [γ-³²P]ATP and any remaining normal nucleotides.

    • A typical multi-directional TLC procedure involves sequential development in different salt/urea buffers.

  • Detection and Quantification:

    • Expose the dried TLC plate to a phosphor imager screen overnight.

    • Scan the screen using a phosphor imager. Adduct spots will appear as distinct radioactive signals.

    • Quantify the radioactivity in the adduct spots and in spots corresponding to total nucleotides (obtained from a separate labeling reaction of a small aliquot of the initial digest).

    • Calculate the Relative Adduct Leveling (RAL) as: RAL = (cpm in adduct spots) / (cpm in total nucleotides spots). This value represents the frequency of adducts per total nucleotides.

Protocol 2: Detection by LC-MS/MS

This protocol provides high specificity and structural confirmation for this compound-DNA adducts. It is based on common adductomic workflows.[10][11]

Materials:

  • DNA sample (10-50 µg)

  • Nuclease P1

  • Alkaline Phosphatase

  • Internal Standard (e.g., a stable isotope-labeled version of the this compound-dG adduct, if available)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

  • HPLC column (e.g., C18)

  • Solvents for HPLC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Procedure:

  • DNA Digestion:

    • To 20 µg of this compound-modified DNA, add a cocktail of Nuclease P1 and Alkaline Phosphatase. If a stable isotope-labeled internal standard is available, spike it into the sample at this stage.

    • Incubate at 37°C for 12-18 hours to completely digest the DNA into deoxynucleosides.

  • Sample Cleanup and Enrichment (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the DNA digest onto the cartridge.

    • Wash the cartridge with water to remove salts and hydrophilic, unmodified nucleosides.

    • Elute the more hydrophobic this compound-DNA adducts with methanol or acetonitrile.

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial HPLC mobile phase.

  • LC Separation:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the components of the mixture using a reverse-phase C18 column with a gradient elution program (e.g., increasing concentration of acetonitrile in water, both containing 0.1% formic acid). The gradient should be optimized to resolve the this compound adducts from any remaining unmodified deoxynucleosides.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification. This involves selecting the protonated molecular ion ([M+H]⁺) of the expected this compound-dG adduct as the precursor ion.

    • Fragment the precursor ion in the collision cell. A characteristic fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116.0474 Da). Monitor for this specific product ion.

    • The transition from the precursor ion mass to the product ion mass is highly specific to the adduct of interest.

  • Quantification:

    • Generate a calibration curve using synthetic standards of the this compound-dG adduct.

    • Integrate the peak area of the SRM/PRM transition for the adduct in the biological sample.

    • Quantify the amount of adduct by comparing its peak area to the calibration curve. If an internal standard was used, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Normalize the adduct amount to the total amount of DNA used in the assay to report the final result as adducts per 10^X nucleotides.

References

Application of Zalypsis (PM00104) in Ewing Sarcoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with demonstrated potent anti-tumor activity. Structurally related to the marine-derived trabectedin, this compound acts as a DNA binding agent, inducing DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the context of Ewing sarcoma research, a rare and aggressive bone and soft tissue cancer predominantly affecting children and young adults. While preclinical studies have shown promise, clinical trial results in recurrent Ewing sarcoma have been modest, highlighting the need for further investigation into its mechanisms of action and potential combination therapies.[4][5]

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction leads to the formation of DNA adducts, inhibition of transcription, and the generation of double-strand breaks.[1][2][3] This DNA damage triggers a cellular response characterized by the phosphorylation of histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks.[1] The accumulation of DNA damage ultimately leads to an S-phase arrest of the cell cycle and the induction of apoptosis.[2]

Signaling Pathway

The primary signaling pathway activated by this compound in Ewing sarcoma cells is the DNA Damage Response (DDR) pathway. The induction of DNA double-strand breaks by this compound leads to the activation of DDR kinases, which in turn phosphorylate H2AX, initiating a cascade of events aimed at DNA repair or, if the damage is too extensive, apoptosis.

Zalypsis_Signaling_Pathway This compound This compound (PM00104) DNA Nuclear DNA This compound->DNA Binds to minor groove DSB DNA Double-Strand Breaks DNA->DSB Induces DDR DNA Damage Response (e.g., ATM/ATR kinases) DSB->DDR Activates gH2AX γH2AX (Phosphorylated H2AX) DDR->gH2AX Phosphorylates H2AX S_Phase_Arrest S-Phase Arrest DDR->S_Phase_Arrest Apoptosis Apoptosis DDR->Apoptosis Experimental_Workflow start Start cell_culture Culture Ewing Sarcoma Cell Lines (e.g., TC32, TC71) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment mtt_assay MTT Assay for Cell Viability/Cytotoxicity treatment->mtt_assay gh2ax_assay Immunofluorescence for γH2AX (DNA Damage) treatment->gh2ax_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay ic50 Determine IC50 Values mtt_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis gh2ax_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Zalypsis-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity across a range of cancer types.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA, which leads to the formation of DNA adducts and subsequent double-strand breaks.[2][4] This DNA damage triggers an S-phase cell cycle arrest and ultimately induces apoptosis, or programmed cell death.[1][5] The analysis of apoptosis is a critical step in evaluating the efficacy of anticancer compounds like this compound. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess apoptosis.[6][7]

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis by flow cytometry. The information is intended to guide researchers in designing and executing experiments to characterize the apoptotic effects of this compound on cancer cell lines.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by targeting cellular DNA. The binding of this compound to DNA creates lesions that are recognized by the cell's DNA damage response (DDR) machinery. This initiates a signaling cascade that culminates in apoptotic cell death.

The key steps in the this compound-induced apoptotic pathway are:

  • DNA Binding and Adduct Formation: this compound covalently binds to guanine residues in the minor groove of DNA.[4]

  • Induction of DNA Double-Strand Breaks (DSBs): The formation of this compound-DNA adducts leads to the generation of DSBs.[1][8]

  • Activation of DNA Damage Response (DDR) Pathway: The DSBs are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases.

  • Checkpoint Kinase Activation: ATM and ATR, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.

  • p53 Activation: Activated checkpoint kinases phosphorylate and stabilize the tumor suppressor protein p53.[8]

  • Induction of Apoptosis: Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins (e.g., Bax, Puma, Noxa) and downregulating anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, the execution of the apoptotic program.

Zalypsis_Apoptosis_Pathway cluster_0 Cellular Response to this compound cluster_1 DNA Damage Response cluster_2 Apoptotic Execution This compound This compound (PM00104) DNA Nuclear DNA This compound->DNA Binds to minor groove DNA_Adduct This compound-DNA Adduct DNA->DNA_Adduct DSB DNA Double-Strand Breaks DNA_Adduct->DSB ATM_ATR ATM / ATR Kinases DSB->ATM_ATR Sensed by Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 Stabilization and Activation Chk1_Chk2->p53 Phosphorylates Bax Pro-apoptotic Proteins (e.g., Bax) Upregulation p53->Bax Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Downregulation p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced DNA damage and apoptotic signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for this compound treatment in cancer cell lines. Note that optimal concentrations and incubation times should be determined empirically for each cell line.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (48h treatment)
HELAcute Myeloid Leukemia< 1 nM[9]
HL60Acute Myeloid Leukemia< 1 nM[9]
MM.1SMultiple MyelomaPicomolar to low nanomolar range[8]
U266Multiple MyelomaPicomolar to low nanomolar range[8]
A549Lung Carcinoma~7 nM (mean of a 24 cell line panel)[4]
HCT-116Colon Carcinoma~7 nM (mean of a 24 cell line panel)[4]

Table 2: Time-Course of Apoptosis Induction by this compound in Acute Myeloid Leukemia Cell Lines

Cell LineThis compound ConcentrationTreatment Time% Apoptotic Cells (Annexin V+)
HEL10 nM16 h~20%[9]
HL6010 nM16 h~20%[9]

Experimental Protocols

Principle of Annexin V and Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells.[7]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.[6][7]

By using both Annexin V and PI, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often difficult to distinguish from late apoptotic cells)

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis A Seed cells in culture plates B Treat with this compound (various concentrations and time points) A->B C Include vehicle control (e.g., DMSO) B->C D Harvest cells (including supernatant) E Wash with cold PBS D->E F Resuspend in 1X Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide (PI) F->G H Incubate in the dark G->H I Acquire data on a flow cytometer J Analyze dot plots (Annexin V vs. PI) I->J K Quantify cell populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic J->K

Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Materials

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (PM00104)

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • 5 mL polystyrene round-bottom tubes for flow cytometry

Protocol

1. Cell Seeding and Treatment

a. Seed cells at an appropriate density in 6-well plates or T25 flasks to ensure they are in the logarithmic growth phase at the time of treatment.

b. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).

c. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

d. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

e. Incubate the cells for the desired time periods (e.g., 16, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Harvesting

a. For suspension cells, transfer the cell suspension directly into conical tubes.

b. For adherent cells, first collect the culture medium, which may contain detached apoptotic cells. Then, wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.

c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.

d. Carefully aspirate the supernatant.

3. Staining

a. Wash the cell pellets by resuspending them in 1 mL of cold PBS and centrifuging at 300-400 x g for 5 minutes at 4°C.

b. Discard the supernatant and resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

c. Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a 5 mL flow cytometry tube.

d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

e. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

f. After incubation, add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry Analysis

a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining.

b. Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained cells.

c. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000).

d. Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).

e. Gate the four populations:

  • Lower-left quadrant: Viable cells (Annexin V-/PI-)
  • Lower-right quadrant: Early apoptotic cells (Annexin V+/PI-)
  • Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+/PI+)
  • Upper-left quadrant: Necrotic cells (Annexin V-/PI+)

f. Quantify the percentage of cells in each quadrant.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By employing flow cytometry with Annexin V and PI staining, it is possible to accurately quantify the induction of apoptosis and further elucidate the anticancer mechanisms of this potent compound. This will aid in the preclinical evaluation of this compound and inform its potential clinical applications.

References

Application Notes and Protocols for Administering PM00104 in Phase I Clinical Trial Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of PM00104 (Zalypsis®) in Phase I clinical trials. PM00104 is a synthetic tetrahydroisoquinoline alkaloid with potent cytotoxic activity against various tumor cell lines. Its mechanism of action involves binding to the minor groove of DNA, leading to DNA adducts, double-stranded breaks, and ultimately, cell cycle arrest and apoptosis.[1]

Preclinical Data Summary

PM00104 has demonstrated significant in vitro activity against a broad range of human tumor cell lines, including solid tumors and hematological malignancies. In vivo studies in murine models have shown notable antitumor activity. The preclinical data package supports the progression of PM00104 into Phase I clinical trials to determine its safety, tolerability, and recommended Phase II dose.

Clinical Pharmacology

Mechanism of Action

PM00104 is a DNA binding agent that covalently bonds to guanine residues, primarily in the DNA minor groove. This interaction disrupts DNA replication and transcription, leading to the formation of double-stranded DNA breaks.[1] The cellular response to this DNA damage involves the activation of the DNA Damage Response (DDR) pathway, leading to S-phase cell cycle arrest and apoptosis.

PM00104_Mechanism_of_Action cluster_cell Tumor Cell cluster_downstream Cellular Response PM00104 PM00104 DNA Nuclear DNA (Minor Groove) PM00104->DNA Binds to Guanine DSB Double-Strand Breaks DNA->DSB Forms Adducts DDR DNA Damage Response (DDR) Activation DSB->DDR S_Arrest S-Phase Arrest DDR->S_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: PM00104 Mechanism of Action
Pharmacokinetics

Pharmacokinetic parameters of PM00104 have been evaluated in Phase I trials. The drug generally exhibits a linear pharmacokinetic profile, with exposure increasing proportionally with the dose.

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach maximum plasma concentration
AUCArea under the plasma concentration-time curve
t1/2Terminal elimination half-life

Phase I Clinical Trial Design and Execution

A standard "3+3" dose-escalation design is recommended for Phase I trials of PM00104 to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D).

Study Objectives
  • Primary: To determine the MTD and RP2D of PM00104 administered via a specific schedule (e.g., 1-hour intravenous infusion weekly for three consecutive weeks, with one week of rest).

  • Secondary: To characterize the safety and tolerability profile, evaluate the pharmacokinetic profile, and assess preliminary anti-tumor activity.

Patient Population

Patients with advanced solid malignancies or lymphoma who have progressed on standard therapies are typically enrolled.

Dose Escalation Protocol

The following table outlines a "3+3" dose-escalation scheme based on observed Dose-Limiting Toxicities (DLTs).

Dose LevelPM00104 Dose (mg/m²)Number of PatientsDLTs ObservedAction
10.0730Escalate to Dose Level 2
+3≤1 of 6Escalate to Dose Level 2
≥2 of 6MTD exceeded; Dose Level below is MTD
20.1530Escalate to Dose Level 3
+3≤1 of 6Escalate to Dose Level 3
≥2 of 6MTD exceeded; Dose Level 1 is MTD
30.3030Escalate to Dose Level 4
+3≤1 of 6Escalate to Dose Level 4
≥2 of 6MTD exceeded; Dose Level 2 is MTD
...............
X3.031Expand cohort to 6 patients
+3≤1 of 6Escalate to next Dose Level
≥2 of 6MTD exceeded; Dose Level X-1 is MTD

Definition of Dose-Limiting Toxicity (DLT): A DLT is typically defined as a drug-related, non-hematological toxicity of Grade 3 or higher, or a specific hematological toxicity (e.g., Grade 4 neutropenia lasting > 5 days, febrile neutropenia, or Grade 4 thrombocytopenia) occurring during the first cycle of treatment.

Dose_Escalation_Workflow start Start with Dose Level X enroll3 Enroll 3 Patients start->enroll3 observe_dlt Observe for DLTs in Cycle 1 enroll3->observe_dlt no_dlt 0 DLTs observe_dlt->no_dlt No one_dlt 1 DLT observe_dlt->one_dlt Yes two_plus_dlt ≥2 DLTs observe_dlt->two_plus_dlt Yes escalate Escalate to Dose Level X+1 no_dlt->escalate enroll3_more Enroll 3 More Patients at Dose Level X one_dlt->enroll3_more mtd_exceeded MTD Exceeded two_plus_dlt->mtd_exceeded escalate->enroll3 Repeat Cycle observe_dlt_6 Observe for DLTs in 6 Patients enroll3_more->observe_dlt_6 one_of_six ≤1 of 6 DLTs observe_dlt_6->one_of_six No two_of_six ≥2 of 6 DLTs observe_dlt_6->two_of_six Yes one_of_six->escalate two_of_six->mtd_exceeded mtd_defined Dose Level X-1 is MTD mtd_exceeded->mtd_defined stop End mtd_defined->stop

Figure 2: "3+3" Dose Escalation Workflow

Safety and Tolerability

The most common adverse events observed in Phase I trials of PM00104 are generally mild to moderate and include fatigue, nausea, vomiting, myelosuppression (neutropenia and thrombocytopenia), and transient increases in transaminases.[1]

Summary of Dose-Limiting Toxicities
Dosing ScheduleDose LevelDLTs Observed
1-hour weekly2.0 mg/m²Grade 3 diarrhea, Grade 4 lipase increase
2.5 mg/m²Grade 3 fatigue, Grade 4 febrile neutropenia
3.0 mg/m²Grade 3/4 fatigue, Grade 4 neutropenia >5 days, Grade 4 thrombocytopenia
1-hour 3-weekly3.6 mg/m²Reversible nausea, vomiting, fatigue, elevated transaminases, thrombocytopenia
3-hour 3-weekly3.5 mg/m²Reversible hypotension, neutropenia

Preliminary Efficacy

In Phase I trials, preliminary anti-tumor activity has been observed, with some patients experiencing disease stabilization and, in at least one case, a partial response according to RECIST criteria.[2][3][4]

Experimental Protocols

Pharmacokinetic (PK) Sample Collection and Analysis

Objective: To characterize the plasma concentration-time profile of PM00104.

Procedure:

  • Collect whole blood samples (approximately 5 mL) in K2-EDTA tubes at the following time points:

    • Pre-infusion (0 hr)

    • During infusion (e.g., 30 minutes)

    • End of infusion (1 hour)

    • Post-infusion at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Immediately place samples on wet ice.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Aliquot the resulting plasma into cryovials and store at -80°C until analysis.

  • Plasma concentrations of PM00104 will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacodynamic (PD) Biomarker Analysis: γH2AX and phospho-CHK2

Objective: To assess the induction of DNA damage in peripheral blood mononuclear cells (PBMCs) as a measure of PM00104's biological activity.

Procedure:

  • Collect whole blood (10 mL) in CPT tubes at pre-dose and at 2, 6, and 24 hours post-infusion.

  • Isolate PBMCs according to the CPT tube manufacturer's instructions.

  • Fix and permeabilize the isolated PBMCs.

  • Stain with fluorescently labeled antibodies against γH2AX (a marker of DNA double-strand breaks) and phospho-CHK2 (a marker of DDR pathway activation).

  • Analyze the stained cells by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.

PD_Assay_Workflow start Patient Blood Sample isolate Isolate PBMCs (CPT Tube) start->isolate fix_perm Fix & Permeabilize Cells isolate->fix_perm stain Stain with Fluorescent Antibodies (anti-γH2AX, anti-pCHK2) fix_perm->stain flow Flow Cytometry Analysis stain->flow end Quantify DNA Damage Response flow->end

Figure 3: Pharmacodynamic Assay Workflow

Management of Common Adverse Events

Adverse EventGrade 1-2 ManagementGrade 3-4 Management
Nausea/Vomiting Prophylactic and as-needed antiemetics (e.g., 5-HT3 receptor antagonists, dexamethasone).Intravenous antiemetics and hydration. Consider dose reduction or treatment delay.
Fatigue Patient education on energy conservation. Encourage regular, moderate exercise.Rule out other causes. Consider dose reduction or treatment delay for Grade 3 or higher.
Myelosuppression Monitor complete blood counts weekly.For Grade 4 neutropenia or thrombocytopenia, interrupt treatment until recovery to Grade 1 or baseline. Consider dose reduction for subsequent cycles. Prophylactic growth factors may be considered for neutropenia.

These application notes and protocols are intended to serve as a guide for the clinical development of PM00104. All clinical trial activities must be conducted in strict adherence to the final, approved study protocol and in compliance with Good Clinical Practice (GCP) and all applicable regulatory requirements.

References

Zalypsis: A Powerful Tool for Investigating Transcription Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinolone alkaloid that has emerged as a potent anti-cancer agent and a valuable tool for studying the mechanisms of transcription inhibition.[1][2] Structurally related to marine-derived compounds, this compound exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent adducts, primarily with guanine residues.[1][3] This interaction physically obstructs the process of transcription, leading to downstream events such as the induction of DNA double-strand breaks, cell cycle arrest, and apoptosis.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in investigating transcription inhibition.

Mechanism of Action

This compound's primary mechanism of action involves its reactive carbinolamine group, which forms a covalent bond with the N2 position of guanine in the DNA minor groove.[5] This process creates a stable this compound-DNA adduct that distorts the DNA helix and serves as a physical roadblock for the transcription machinery.[3] This inhibition of the early phases of transcription is a key initiating event in its cytotoxic cascade.[1][3]

The formation of these adducts shows a preference for specific DNA sequences, particularly triplets such as AGG, GGC, AGC, CGG, and TGG.[5] The steric hindrance imposed by the this compound-DNA adduct is believed to prevent the progression of RNA polymerase along the DNA template, thereby halting transcription. This initial insult triggers a cascade of cellular responses, most notably the DNA damage response (DDR). The stalled transcription and subsequent DNA lesions lead to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.[3][4] These DSBs are marked by the phosphorylation of the histone variant H2AX (γ-H2AX), which serves as a crucial biomarker for this compound-induced DNA damage.[6] The activation of the DDR pathway ultimately leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[3][7]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (PM00104) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Average 24 cell line panel7 [8]
SW1990Pancreatic> Average[9]
Calu6Lung> Average[9]
SKOV3Ovarian> Average[9]
MDA-MB-231Breast< Average[9]

Note: Specific IC50 values for a comprehensive panel were not available in the searched literature. The table reflects the reported mean IC50 and relative sensitivities of selected cell lines.

Table 2: this compound-Induced γ-H2AX Foci Formation

Cell Line TypeTreatmentFold Increase in γ-H2AX Staining (Normalized to untreated cells)
NER-proficient (XPD-complemented)10 nM PM00104 for 6h3.7 ± 0.7[6]
NER-deficient (XPD)10 nM PM00104 for 6h2.3 ± 0.7[6]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate transcription inhibition using this compound.

Protocol 1: DNase I Footprinting Assay to Determine this compound-DNA Binding Sites

This protocol is adapted from standard DNase I footprinting procedures and is designed to identify the specific DNA sequences where this compound forms adducts, thereby inhibiting transcription.[2][4]

Materials:

  • Plasmid DNA containing the region of interest

  • Restriction enzymes

  • Radioactive label (e.g., [γ-³²P]ATP) and T4 polynucleotide kinase

  • This compound (PM00104)

  • DNase I (RNase-free)

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)

  • Stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • Sequencing gel loading buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Probe Preparation: a. Digest plasmid DNA with a suitable restriction enzyme to generate a fragment containing the target sequence. b. End-label the DNA fragment at a single end using [γ-³²P]ATP and T4 polynucleotide kinase. c. Purify the end-labeled probe using gel electrophoresis and elution.

  • This compound-DNA Binding Reaction: a. In a microcentrifuge tube, combine the radiolabeled DNA probe (e.g., 10,000-20,000 cpm) with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) in a binding buffer. b. Include a no-drug control. c. Incubate the reaction at 37°C for 30 minutes to allow for adduct formation.

  • DNase I Digestion: a. Add diluted DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion. b. Incubate at room temperature for 1-2 minutes.

  • Reaction Termination and DNA Purification: a. Stop the reaction by adding the stop solution. b. Perform a phenol:chloroform extraction to remove proteins and purify the DNA. c. Precipitate the DNA with ethanol, wash the pellet with 70% ethanol, and air dry.

  • Gel Electrophoresis and Autoradiography: a. Resuspend the DNA pellets in sequencing gel loading buffer. b. Denature the samples by heating at 90°C for 5 minutes. c. Separate the DNA fragments on a denaturing polyacrylamide sequencing gel. d. Dry the gel and expose it to X-ray film for autoradiography. e. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound, indicating the binding site.

Protocol 2: Quantification of this compound-Induced γ-H2AX Foci by Immunofluorescence

This protocol details the detection and quantification of γ-H2AX foci, a marker of DNA double-strand breaks induced by this compound.[6][10]

Materials:

  • Cancer cell lines of interest

  • This compound (PM00104)

  • Cell culture medium and supplements

  • Coverslips or chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorescently-conjugated anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: a. Seed cells on coverslips or chamber slides and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for desired time points (e.g., 2, 6, 24 hours). Include an untreated control.

  • Cell Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Wash with PBS. b. Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature. c. Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C. d. Wash three times with PBS. e. Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: a. Wash three times with PBS. b. Counterstain the nuclei with DAPI for 5 minutes. c. Wash with PBS. d. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[11]

Materials:

  • Cancer cell lines of interest

  • This compound (PM00104)

  • Cell culture medium and supplements

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: a. Seed cells in culture plates and treat with different concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and wash with PBS. b. Resuspend the cell pellet in cold PBS. c. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. d. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Zalypsis_Mechanism_of_Action This compound This compound (PM00104) DNA DNA Minor Groove (Guanine-rich sequences) This compound->DNA Covalent Binding Adduct This compound-DNA Adduct DNA->Adduct Forms Transcription_Machinery RNA Polymerase II Adduct->Transcription_Machinery Blocks Progression DSB DNA Double-Strand Breaks (DSBs) Adduct->DSB Induces Transcription_Inhibition Inhibition of Transcription Transcription_Machinery->Transcription_Inhibition Leads to gamma_H2AX γ-H2AX Foci Formation DSB->gamma_H2AX Results in DDR DNA Damage Response (DDR) Activation DSB->DDR Activates S_Phase_Arrest S-Phase Arrest DDR->S_Phase_Arrest Causes Apoptosis Apoptosis DDR->Apoptosis Triggers

Caption: this compound mechanism of action leading to transcription inhibition and apoptosis.

gH2AX_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_analysis Analysis Seed_Cells 1. Seed Cells on Coverslips Treat_this compound 2. Treat with this compound Seed_Cells->Treat_this compound Fix_Perm 3. Fix and Permeabilize Cells Treat_this compound->Fix_Perm Block 4. Block Non-specific Binding Fix_Perm->Block Primary_Ab 5. Incubate with Primary Ab (anti-γ-H2AX) Block->Primary_Ab Secondary_Ab 6. Incubate with Secondary Ab (Fluorescent) Primary_Ab->Secondary_Ab DAPI 7. Counterstain with DAPI Secondary_Ab->DAPI Mount 8. Mount Coverslips DAPI->Mount Image 9. Acquire Images (Fluorescence Microscopy) Mount->Image Quantify 10. Quantify γ-H2AX Foci Image->Quantify

Caption: Experimental workflow for γ-H2AX immunofluorescence assay.

Transcription_Block cluster_dna DNA_strand1 5'-...AGG...-3' DNA_strand2 3'-...TCC...-5' Zalypsis_Adduct This compound Adduct Stalled Transcription Stalled RNAP RNA Polymerase II

Caption: this compound-DNA adduct physically blocks RNA polymerase progression.

References

Application Notes: Immunohistochemical Detection of γ-H2AX Foci as a Pharmacodynamic Biomarker for Zalypsis (PM00104) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Zalypsis® (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity. Its mechanism of action involves binding to the minor groove of DNA, which leads to the formation of DNA adducts.[1] This process inhibits transcription, induces S-phase cell cycle arrest, and ultimately results in the formation of DNA double-strand breaks (DSBs).[1][2] The cellular response to DSBs involves the rapid phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[3] These phosphorylated histones accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified.[3][4] The formation of γ-H2AX foci is a sensitive and specific indicator of DSB induction, making it a valuable pharmacodynamic biomarker to assess the biological activity of DNA-damaging agents like this compound in preclinical and clinical research.[1][5][6]

These application notes provide a detailed protocol for the detection and quantification of γ-H2AX foci in formalin-fixed, paraffin-embedded (FFPE) tissue samples exposed to this compound using immunohistochemistry (IHC).

Principle of the Method

This method employs a standard immunohistochemical staining protocol. Tissue sections are deparaffinized and rehydrated, followed by antigen retrieval to unmask the γ-H2AX epitope. A primary antibody specific for the phosphorylated form of H2AX (γ-H2AX) is applied, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogenic substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. The resulting stained sections are counterstained, dehydrated, and mounted for microscopic analysis. The number of distinct nuclear foci in tumor cells is then quantified to assess the extent of DNA damage.

Data Presentation

Table 1: γ-H2AX Foci Induction in Cell Lines Treated with a DNA-Damaging Agent (Example Data)

Cell LineTreatmentConcentration (µM)Duration (h)Mean γ-H2AX Foci per Nucleus (± SD)
MCF-7Vehicle Control-19.95 ± 3.6
MCF-7Irinotecan1119.9 ± 2.7

This table is based on data from a study using the topoisomerase I inhibitor irinotecan and demonstrates a significant increase in γ-H2AX foci upon treatment.[1]

Table 2: Baseline γ-H2AX Foci Levels in Human Tumor Tissues (Example Data)

Tumor TypeNumber of SamplesMean γ-H2AX Foci per Nucleus (± SD)
Breast CarcinomaN/A18.8 ± 13.1
Colon CarcinomaN/A44.8 ± 14.5
Ovarian CarcinomaN/A51.2 ± 20.8
Prostate CarcinomaN/A69.7 ± 21.2

This table shows the baseline levels of γ-H2AX foci in different human tumor types before treatment, as detected by immunohistochemistry.[1]

Table 3: Pharmacodynamic Assessment of γ-H2AX Foci in Patient Biopsies (Example Data)

Patient IDTreatment RegimenBiopsy TimepointMean γ-H2AX Foci per Nucleus (± SD)
Patient 1Doxorubicin-containing regimenBaseline62.7 ± 26.9
Patient 1Doxorubicin-containing regimenPost-treatment67.2 ± 25.3

This table illustrates the use of γ-H2AX IHC to monitor treatment response in a clinical setting.[1]

Visualizations

Signaling Pathway

Zalypsis_Pathway This compound This compound (PM00104) DNA Nuclear DNA This compound->DNA Binds to Adduct This compound-DNA Adduct (Minor Groove) DNA->Adduct Forms DSB DNA Double-Strand Breaks (DSBs) Adduct->DSB Causes ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates Apoptosis Cell Cycle Arrest (S-Phase) & Apoptosis DSB->Apoptosis Leads to H2AX Histone H2AX ATM_ATR->H2AX Phosphorylates gH2AX γ-H2AX (pS139) Foci γ-H2AX Foci Formation gH2AX->Foci Aggregates into Repair DNA Damage Response & Repair Protein Recruitment Foci->Repair Recruits

Caption: this compound-induced DNA damage signaling pathway.

Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunohistochemical Staining cluster_analysis Analysis Tissue 1. FFPE Tissue Block Section 2. Sectioning (4-5 µm) Tissue->Section Slide 3. Mounting on Slides Section->Slide Deparaffin 4. Deparaffinization & Rehydration Slide->Deparaffin Antigen 5. Antigen Retrieval (e.g., EDTA buffer, 95°C) Deparaffin->Antigen Block_Perox 6. Peroxidase Block (3% H2O2) Antigen->Block_Perox Block_Serum 7. Protein Block (Normal Serum) Block_Perox->Block_Serum Primary_Ab 8. Primary Antibody Incubation (anti-γ-H2AX) Block_Serum->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Chromogen 10. Chromogen Development (DAB) Secondary_Ab->Chromogen Counterstain 11. Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydrate 12. Dehydration & Mounting Counterstain->Dehydrate Scan 13. Slide Scanning or Microscopy Dehydrate->Scan Quantify 14. Image Analysis & Foci Quantification Scan->Quantify Data 15. Data Reporting (Foci/nucleus, % positive cells) Quantify->Data

Caption: Workflow for γ-H2AX immunohistochemistry.

Experimental Protocols

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: EDTA buffer (1 mM, pH 8.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or water

  • Blocking Solution: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in TBST

  • Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) monoclonal antibody. (Dilution to be optimized, typically 1:200 - 1:800)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium (permanent, organic-based)

Protocol: Immunohistochemical Staining for γ-H2AX

This protocol is adapted from established methods for γ-H2AX detection in FFPE tissues.[4]

1. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 10 minutes each. b. Immerse slides in 100% ethanol: 2 changes, 5 minutes each. c. Immerse slides in 95% ethanol: 1 change, 5 minutes. d. Immerse slides in 70% ethanol: 1 change, 5 minutes. e. Rinse slides in deionized water for 5 minutes.

2. Antigen Retrieval: a. Preheat Antigen Retrieval Buffer (EDTA, pH 8.0) to 95°C in a water bath or steamer. b. Immerse slides in the preheated buffer and incubate for 20-50 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides in deionized water.

3. Staining Procedure: a. Peroxidase Block: Incubate slides in 3% H₂O₂ for 5-10 minutes at room temperature to quench endogenous peroxidase activity. b. Washing: Rinse slides twice with TBST. c. Blocking: Incubate slides with Blocking Solution for 20-30 minutes at room temperature to prevent non-specific antibody binding. d. Primary Antibody: Drain blocking solution (do not wash) and incubate slides with the anti-γ-H2AX primary antibody at the optimized dilution overnight at 4°C in a humidified chamber. e. Washing: Wash slides three times with TBST for 5 minutes each. f. Secondary Antibody: Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature. g. Washing: Wash slides three times with TBST for 5 minutes each. h. Chromogen Development: Prepare DAB solution according to the manufacturer's instructions and incubate slides for 2-10 minutes, or until desired brown staining intensity is observed. Monitor development under a microscope. i. Washing: Stop the reaction by rinsing slides with deionized water.

4. Counterstaining, Dehydration, and Mounting: a. Immerse slides in Hematoxylin for 30-60 seconds. b. Rinse gently with running tap water. c. "Blue" the sections in a suitable buffer or tap water. d. Dehydrate slides through graded ethanol series (70%, 95%, 100%). e. Clear slides in xylene. f. Apply a coverslip using a permanent mounting medium.

Quantification and Analysis
  • Image Acquisition: Images of stained sections should be captured at high magnification (e.g., 40x or 60x) using a light microscope equipped with a digital camera.

  • Manual Counting: Manually count the number of distinct, brown nuclear foci within a pre-defined number of tumor cell nuclei (e.g., 50-100 nuclei) across multiple representative fields. The average number of foci per nucleus can then be calculated.

  • Automated Image Analysis: Alternatively, use an automated cellular imaging system or software (e.g., ImageJ/Fiji) to quantify the number of foci per nucleus.[7] This method offers higher throughput and reduces observer bias.

  • Data Reporting: Results can be expressed as the mean number of γ-H2AX foci per nucleus or as the percentage of γ-H2AX-positive nuclei (defined as nuclei containing one or more foci).

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Staining Inadequate antigen retrievalOptimize retrieval time and temperature. Ensure correct buffer pH.
Primary antibody concentration too lowPerform a titration to determine the optimal antibody concentration.
Inactive reagentsUse fresh DAB and H₂O₂ solutions.
High Background Incomplete blockingIncrease blocking time or try a different blocking agent.
Non-specific antibody bindingEnsure adequate washing steps. Use high-quality antibodies.
Endogenous peroxidase activityEnsure the peroxidase block step is performed correctly.
Diffuse Nuclear Staining Over-staining with DABReduce DAB incubation time and monitor closely.
High levels of DNA damage (apoptosis)Co-stain with an apoptosis marker (e.g., cleaved caspase-3) to differentiate.
Antibody concentration too highReduce primary antibody concentration.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zalypsis® Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Zalypsis® (plitidepsin, PM00104).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound®?

This compound® exerts its anticancer effects primarily by targeting the eukaryotic Elongation Factor 1A2 (eEF1A2).[1][2][3][4][5] This interaction disrupts protein synthesis, leading to cell cycle arrest and apoptosis. Additionally, this compound® has been shown to be a potent inducer of DNA double-strand breaks (DSBs), which contributes to its cytotoxic activity.[6]

Q2: My cancer cell line is showing resistance to this compound®. What are the common resistance mechanisms?

The most well-documented mechanism of resistance to this compound® is the downregulation of its primary target, eEF1A2.[1][2][7] Resistant cell lines often exhibit significantly lower levels of eEF1A2 protein expression. Other potential, though less definitively established, mechanisms include:

  • Activation of Receptor Tyrosine Kinases (RTKs): Higher levels of RTK activation may confer resistance.

  • Overexpression of ZNF93: Increased expression of the zinc finger protein 93 has been linked to resistance to this compound® and related compounds.[8][9]

Q3: Is this compound® resistance mediated by drug efflux pumps like P-glycoprotein (P-gp)?

Studies have shown that resistance to this compound® is generally not associated with the overexpression of drug efflux pumps.[2]

Q4: How can I overcome this compound® resistance in my experiments?

Several strategies can be employed to overcome or mitigate this compound® resistance:

  • Restore eEF1A2 Expression: Ectopic expression of eEF1A2 in resistant cell lines has been shown to restore sensitivity to the drug.[4][7][10]

  • Combination Therapy: Combining this compound® with other anticancer agents can enhance its efficacy. For example, synergy has been observed with dexamethasone and bortezomib in multiple myeloma.[6][11][12][13]

  • Targeting Downstream Pathways: Investigating and targeting signaling pathways that are activated downstream of this compound® treatment, such as the JNK pathway, may offer alternative therapeutic avenues.

Q5: What is the role of the JNK signaling pathway in this compound® activity?

This compound® induces a rapid and sustained activation of the c-Jun N-terminal kinase (JNK) pathway.[14][15] The level of JNK phosphorylation has been proposed as a potential pharmacodynamic biomarker for this compound® activity.[14][15][16]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound® in our cell line.

Possible Cause 1: Reduced eEF1A2 Expression

  • Troubleshooting Steps:

    • Assess eEF1A2 protein levels: Perform a Western blot to compare eEF1A2 expression in your resistant cell line versus the parental, sensitive cell line.

    • Restore eEF1A2 expression: If eEF1A2 levels are low, consider transfecting the resistant cells with a vector expressing eEF1A2 to see if sensitivity is restored.

Quantitative Data on eEF1A2-Mediated Resistance:

Cell LineParental IC₅₀ (nM)Resistant IC₅₀ (nM)Fold ResistanceeEF1A2 Expression in Resistant Line
HeLa (Cervical Cancer)1>100>100Significantly Reduced
NCI-H460 (Non-small cell lung)0.2>100>500Very Low/Undetectable
HGC27 (Gastric Carcinoma)0.9>100>111Very Low/Undetectable

Data synthesized from multiple sources.[2]

Possible Cause 2: Altered Signaling Pathways

  • Troubleshooting Steps:

    • Profile Receptor Tyrosine Kinase (RTK) activity: Use a phosphokinase array or perform Western blots for key phosphorylated RTKs to assess their activation state in resistant versus parental cells.

    • Inhibit RTK signaling: If hyperactivation of an RTK is identified, treat the resistant cells with a specific RTK inhibitor in combination with this compound® to assess for synergistic effects.

Problem 2: Difficulty in assessing the cytotoxic effect of this compound®

Recommended Protocol: MTT Assay for Cell Viability

This protocol provides a quantitative measure of cell viability based on the metabolic activity of the cells.[17][18][19][20][21]

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a range of this compound® concentrations for the desired duration (e.g., 72 hours). Include a vehicle-only control.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Experimental Protocols

Protocol 1: Generation of a this compound®-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.[22][23]

  • Methodology:

    • Initial IC₅₀ Determination: Determine the initial IC₅₀ of this compound® for the parental cell line using an MTT assay.

    • Initial Drug Exposure: Culture the parental cells in a medium containing this compound® at a concentration equal to the IC₅₀.

    • Recovery and Escalation: Once the cells recover and resume proliferation, passage them and increase the this compound® concentration by 1.5- to 2-fold.

    • Repeat Cycles: Repeat the process of recovery and dose escalation for several months.

    • Characterization: Periodically assess the IC₅₀ of the evolving cell population to monitor the development of resistance.

    • Stabilization: Once a desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant, sublethal concentration of this compound®.

Protocol 2: Quantification of DNA Double-Strand Breaks (γ-H2AX Staining)

This immunofluorescence-based protocol allows for the visualization and quantification of DNA double-strand breaks.[24][25][26][27][28]

  • Methodology:

    • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound® for the desired time.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

    • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX).

    • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

    • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

    • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.

Visualizations

Zalypsis_Resistance_Pathway cluster_sensitive This compound® Sensitive Cell cluster_resistant This compound® Resistant Cell Zalypsis_S This compound® eEF1A2_S eEF1A2 (High Expression) Zalypsis_S->eEF1A2_S Binds to DNA_DSB DNA Double-Strand Breaks Zalypsis_S->DNA_DSB Protein_Synthesis_Inhibition Protein Synthesis Inhibition eEF1A2_S->Protein_Synthesis_Inhibition Apoptosis_S Apoptosis Protein_Synthesis_Inhibition->Apoptosis_S JNK_Activation JNK Activation DNA_DSB->JNK_Activation JNK_Activation->Apoptosis_S Zalypsis_R This compound® eEF1A2_R eEF1A2 (Low/No Expression) Zalypsis_R->eEF1A2_R Target Absent RTK_Activation RTK Hyperactivation Survival Cell Survival RTK_Activation->Survival ZNF93_Overexpression ZNF93 Overexpression ZNF93_Overexpression->Survival Experimental_Workflow_Resistance Start Start with Parental Cancer Cell Line IC50 Determine Initial IC₅₀ (MTT Assay) Start->IC50 Culture Culture cells with escalating doses of this compound® IC50->Culture Resistant_Line Establish Stable Resistant Cell Line Culture->Resistant_Line Characterize Characterize Resistance Mechanisms Resistant_Line->Characterize Overcome Strategies to Overcome Resistance Resistant_Line->Overcome Western_Blot Western Blot for eEF1A2 Characterize->Western_Blot RTK_Array Phospho-RTK Array Characterize->RTK_Array RNA_Seq RNA-Seq for Gene Expression (e.g., ZNF93) Characterize->RNA_Seq eEF1A2_Rescue eEF1A2 Ectopic Expression Overcome->eEF1A2_Rescue Combination_Tx Combination Therapy (e.g., with Dexamethasone) Overcome->Combination_Tx Validate Validate Re-sensitization (MTT Assay) eEF1A2_Rescue->Validate Combination_Tx->Validate

References

Technical Support Center: Optimizing PM00104 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PM00104 in in vivo animal studies.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with PM00104.

Issue 1: Unexpected Animal Toxicity or Excessive Weight Loss

Question: Our animals are exhibiting signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) and/or significant weight loss (>15%) after PM00104 administration. What steps should we take?

Answer:

  • Immediate Action:

    • Temporarily suspend dosing.

    • Provide supportive care to the animals (e.g., hydration, supplemental nutrition).

    • Closely monitor animal health and body weight daily.

  • Troubleshooting Workflow:

    start Unexpected Toxicity Observed check_dose Verify Dosing Calculation & Administration start->check_dose dose_error Dosing Error Identified check_dose->dose_error Error Found no_dose_error No Dosing Error check_dose->no_dose_error No Error correct_dose Correct Dosing Protocol & Re-initiate at Lower Dose dose_error->correct_dose check_vehicle Evaluate Vehicle Toxicity no_dose_error->check_vehicle vehicle_toxic Vehicle Toxicity Confirmed check_vehicle->vehicle_toxic Toxicity Observed in Vehicle Control no_vehicle_toxicity No Vehicle Toxicity check_vehicle->no_vehicle_toxicity No Vehicle Toxicity reformulate Reformulate PM00104 vehicle_toxic->reformulate mtd_exceeded Hypothesize MTD Exceeded no_vehicle_toxicity->mtd_exceeded dose_reduction Initiate Dose Reduction Study mtd_exceeded->dose_reduction new_mtd Establish New MTD dose_reduction->new_mtd

    Figure 1: Troubleshooting workflow for unexpected toxicity.

  • Corrective Actions:

    • Dose Verification: Double-check all calculations for dose preparation and the volume administered. Ensure proper calibration of administration equipment.

    • Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation components.

    • Dose Reduction: If the dose was calculated correctly and the vehicle is not toxic, the current dose is likely above the Maximum Tolerated Dose (MTD). It is recommended to perform a dose de-escalation study, reducing the dose by 25-50%.

    • Review Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily) to allow for animal recovery.

Issue 2: Lack of Efficacy at Presumed Therapeutic Dose

Question: We are not observing the expected anti-tumor effect of PM00104 in our xenograft model. What could be the reason?

Answer:

  • Initial Checks:

    • Confirm the identity and purity of the PM00104 compound.

    • Verify the viability and tumorigenicity of the cancer cell line used.

    • Ensure the formulation is homogenous and the compound is fully solubilized.

  • Troubleshooting Workflow:

    Figure 2: Troubleshooting workflow for lack of efficacy.

  • Investigative Steps:

    • Pharmacokinetic (PK) Study: Conduct a PK study to determine if PM00104 is achieving sufficient concentration in the plasma and tumor tissue.

    • Pharmacodynamic (PD) Study: Measure a biomarker of PM00104 activity, such as γ-H2AX foci in tumor tissue, to confirm target engagement.[1]

    • Dose Escalation: If the current dose is well-tolerated, a dose escalation study may be necessary to reach therapeutic concentrations.

    • Tumor Model Sensitivity: The selected tumor model may be resistant to PM00104. Consider screening a panel of cell lines in vitro to confirm sensitivity. Cell lines with high levels of tyrosine kinase receptor (RTK) signaling may be resistant to PM00104.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PM00104?

A1: PM00104 is a synthetic tetrahydroisoquinolone alkaloid that acts as a DNA binding agent.[2] It covalently binds to guanine residues in the minor groove of DNA, forming DNA adducts.[1] This action inhibits transcription, leads to double-stranded DNA breaks, and induces S-phase cell cycle arrest, ultimately resulting in apoptosis.[1][3]

Q2: What is a recommended starting dose for PM00104 in a mouse xenograft study?

Q3: How should I formulate PM00104 for intravenous administration in mice?

A3: A suitable formulation for intravenous administration in mice would typically involve solubilizing PM00104 in a biocompatible vehicle. A common formulation approach for similar compounds includes a mixture of solvents such as DMSO, PEG300, Tween 80, and saline. It is critical to perform a small pilot study to ensure the vehicle is well-tolerated by the animals.

Q4: What are the expected toxicities of PM00104 in animals?

A4: Based on clinical trials, the most common adverse events associated with PM00104 are fatigue, nausea, vomiting, myelosuppression (neutropenia, thrombocytopenia), and elevations in liver transaminases.[1] Similar toxicities should be monitored in animal studies, including regular body weight measurements, complete blood counts, and serum chemistry panels.

Q5: What pharmacodynamic biomarkers can be used to assess PM00104 activity in vivo?

A5: The formation of γ-H2AX foci in tumor tissue is a good indicator of PM00104-induced DNA damage and can serve as a pharmacodynamic biomarker.[1] Additionally, monitoring the expression of proteins involved in cell cycle regulation and apoptosis (e.g., p21, cleaved caspase-3) can provide further evidence of target engagement.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of PM00104 in Mice (Illustrative Data)

ParameterUnitValue
Half-life (t½)hours4 - 6
Clearance (CL)mL/min/kg15 - 25
Volume of Distribution (Vd)L/kg2 - 4
Cmax (at 1 mg/kg IV)ng/mL100 - 150
AUC (at 1 mg/kg IV)ng*h/mL200 - 300

Note: This table contains illustrative data based on general characteristics of similar small molecules and does not represent actual experimental results for PM00104.

Table 2: Example of a Maximum Tolerated Dose (MTD) Study Design for PM00104 in Mice

GroupDose (mg/kg, IV)Dosing ScheduleNumber of Animals
1Vehicle Controlq.d. x 5 days5
21.0q.d. x 5 days5
32.5q.d. x 5 days5
45.0q.d. x 5 days5
57.5q.d. x 5 days5

q.d. = once daily

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of PM00104 in Mice
  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to dose groups as outlined in Table 2.

  • Formulation: Prepare PM00104 in a sterile, well-tolerated intravenous vehicle.

  • Administration: Administer PM00104 or vehicle via tail vein injection once daily for five consecutive days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.

    • Animals exceeding a predetermined body weight loss threshold (e.g., 20%) or showing severe signs of distress should be euthanized.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity, and results in a mean body weight loss of less than 15-20% from which the animals recover.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.

Protocol 2: Xenograft Efficacy Study of PM00104
  • Cell Culture: Culture the desired human cancer cell line under sterile conditions.

  • Tumor Implantation: Inoculate immunodeficient mice (e.g., nude or SCID) subcutaneously with a suspension of tumor cells.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Administer PM00104 intravenously at various doses below the determined MTD.

    • Include a vehicle control group.

    • The dosing schedule will be determined by the MTD study results (e.g., once daily, every other day).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI).

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.

  • Tissue Collection: At termination, tumors and other relevant tissues can be collected for pharmacodynamic analysis (e.g., Western blot for γ-H2AX).

Mandatory Visualization

cluster_0 PM00104 Action cluster_1 Cellular Consequences PM00104 PM00104 DNA DNA Minor Groove PM00104->DNA Adduct DNA Adduct Formation DNA->Adduct Transcription Transcription Inhibition Adduct->Transcription DSB Double-Strand Breaks Adduct->DSB S_Phase S-Phase Arrest Transcription->S_Phase DSB->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis

Figure 3: Signaling pathway of PM00104 leading to apoptosis.

References

Managing off-target effects of Zalypsis in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Zalypsis Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and troubleshooting their experiments involving this compound (pm00104). Here you will find answers to frequently asked questions and detailed guides to navigate potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic tetrahydroisoquinolone alkaloid that acts as a DNA binding agent.[1][2][3] Its reactive carbinolamine group covalently bonds to guanine residues in the minor groove of DNA, with a preference for sequences like AGG, GGC, AGC, CGG, and TGG.[1][2] This interaction forms a DNA adduct that obstructs the early phases of transcription, induces S-phase cell cycle arrest, and ultimately leads to the formation of DNA double-strand breaks (DSBs), triggering apoptosis.[1][2][4]

Q2: How potent is this compound and what is a typical concentration range for in vitro experiments?

A2: this compound is a highly potent anti-tumor agent, with IC50 values often in the picomolar to low nanomolar range across a wide variety of cancer cell lines.[4] The mean IC50 value in a panel of 24 cell lines was found to be 7 nM.[1] It is recommended to perform a dose-response curve for your specific cell line, starting from the low picomolar range up to high nanomolar concentrations to determine the optimal working concentration for your experiments.

Q3: What are the key cellular pathways affected by this compound that I should monitor?

A3: The primary pathway activated by this compound is the DNA Damage Response (DDR). Key markers to monitor include the phosphorylation of histone H2AX (γ-H2AX) and checkpoint kinases like CHK1 and CHK2.[4][5] Downstream, this leads to the activation of apoptosis, which can be monitored through caspase cleavage (caspase-3, -7, -8, -9) and PARP cleavage.[5] In p53 wild-type cells, a significant overexpression of p53 is also observed.[4]

Q4: Are there known mechanisms of resistance to this compound?

A4: Yes, resistance to this compound has been linked to the activation of receptor tyrosine kinases (RTKs).[2][3] Cell lines with high levels of RTK activation have shown reduced sensitivity to the compound.[2] Additionally, since this compound induces DSBs, alterations in DNA repair pathways could potentially contribute to resistance.[6]

Q5: How does this compound differ from a similar compound, Trabectedin (ET-743)?

A5: While structurally related, this compound and Trabectedin have different dependencies on DNA repair pathways. The anti-proliferative activity of Trabectedin is dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, whereas this compound's activity is not.[2][7] This means this compound is equally effective in cells with deficient or proficient NER.[7]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Excessive Cell Death Even at Low Concentrations This compound is highly potent, and your cell line may be particularly sensitive.- Perform a detailed dose-response curve starting from the picomolar range. - Reduce the treatment duration. - Ensure accurate and consistent dilution of the this compound stock solution.
Inconsistent Results Between Experiments - Variability in cell density at the time of treatment. - Inconsistent treatment duration. - Degradation of this compound stock solution.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase. - Use a precise timer for treatment periods. - Aliquot the this compound stock solution upon receipt and store at -20°C or below to avoid repeated freeze-thaw cycles.
No or Low Induction of Apoptosis/DNA Damage Markers - The concentration of this compound is too low. - The cell line is resistant to this compound. - The time point of analysis is not optimal.- Increase the concentration of this compound based on a dose-response curve. - Check for high levels of activated RTKs in your cell line.[2][8] - Perform a time-course experiment to identify the optimal time point for observing the desired effect (e.g., γ-H2AX induction can be an early event).
High Background in Western Blots for γ-H2AX - Non-specific antibody binding. - Issues with blocking or washing steps.- Use a blocking buffer containing 5% BSA instead of milk when probing for phospho-proteins. - Increase the number and duration of washing steps with TBST. - Consider using a different primary antibody or optimizing the antibody concentration.
Difficulty Detecting γ-H2AX by Western Blot - γ-H2AX is a histone protein and may be difficult to solubilize. - Inefficient transfer of the small protein (approx. 15 kDa).- Lyse cells directly in 2x sample buffer, shear with a needle, and boil to ensure solubilization of chromatin-bound proteins. - Use a 12% or 15% polyacrylamide gel and be careful not to run the protein off the gel. - Optimize transfer conditions for small proteins (e.g., use a 0.2 µm pore size membrane and adjust transfer time and voltage).

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Average of 24 cell lines Various7
SW1990 Pancreatic>13
Calu6 Lung>13
SKOV3 Ovarian>13
MDA-MB-231 Breast<7
Multiple Myeloma Cell Lines Multiple MyelomapM to low nM range[4]
Acute Myeloid Leukemia Cell Lines AML<1

Note: IC50 values can vary depending on the specific experimental conditions and the cell line passage number.[8]

Experimental Protocols

Protocol 1: Western Blot Analysis of γ-H2AX Induction

This protocol details the steps to detect the phosphorylation of H2AX at Serine 139 (γ-H2AX), a marker of DNA double-strand breaks.

1. Cell Seeding and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO).

2. Cell Lysis:

  • Aspirate the media and wash the cells once with ice-cold PBS.

  • Add 100 µL of 2x Laemmli sample buffer directly to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Shear the DNA by passing the lysate through a 28-gauge needle 5-10 times.

  • Boil the samples at 95°C for 10 minutes.

3. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a 0.2 µm PVDF membrane. Optimize transfer time for small proteins.

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against γ-H2AX (e.g., Cell Signaling Technology #2577) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Seeding and Treatment:

  • Seed 1-5 x 10^5 cells per well in a 6-well plate.

  • Treat cells with this compound for the desired time (e.g., 24-48 hours).

2. Cell Collection:

  • Collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube.

  • Wash the adherent cells with PBS and detach them using trypsin.

  • Combine the detached cells with the media in the centrifuge tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

3. Staining:

  • Wash the cells once with cold 1x PBS.

  • Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Visualizations

Zalypsis_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Nucleus This compound This compound (pm00104) DNA DNA Minor Groove (Guanine-rich sequences) This compound->DNA DNA_Adduct This compound-DNA Adduct DNA->DNA_Adduct Covalent Binding DSB DNA Double-Strand Breaks (DSBs) DNA_Adduct->DSB Transcription_Inhibition Transcription Inhibition DNA_Adduct->Transcription_Inhibition S_Phase_Arrest S-Phase Arrest DNA_Adduct->S_Phase_Arrest ATM_ATR ATM / ATR DSB->ATM_ATR Sensor Activation CHK1_CHK2 p-CHK1 / p-CHK2 ATM_ATR->CHK1_CHK2 Phosphorylation gamma_H2AX γ-H2AX ATM_ATR->gamma_H2AX Phosphorylation p53 p53 Activation ATM_ATR->p53 Phosphorylation Apoptosis Apoptosis CHK1_CHK2->Apoptosis p53->Apoptosis

Caption: this compound mechanism of action and downstream signaling pathway.

Troubleshooting_Workflow Start Experiment Start: Treat cells with this compound Observe Observe Unexpected Results (e.g., high toxicity, no effect) Start->Observe Check_Concentration Verify this compound Concentration and Dilutions Observe->Check_Concentration Inconsistent Potency? Check_Cell_Health Assess Cell Health and Density Pre-Treatment Observe->Check_Cell_Health Variability? Check_Protocol Review Experimental Protocol (Time, Reagents) Observe->Check_Protocol Procedural Error? Check_Resistance Investigate Resistance Mechanisms (e.g., RTK activation) Observe->Check_Resistance Consistent No Effect? Optimize_Dose_Time Optimize Dose and Time (Dose-response, Time-course) Check_Concentration->Optimize_Dose_Time Check_Cell_Health->Optimize_Dose_Time Refine_Protocol Refine Protocol and Repeat Check_Protocol->Refine_Protocol Optimize_Dose_Time->Refine_Protocol Check_Resistance->Refine_Protocol Success Successful Experiment Refine_Protocol->Success

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Troubleshooting inconsistent results in Zalypsis cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Zalypsis (PM00104) cytotoxicity assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (PM00104) and how might it affect my cytotoxicity assay?

A1: this compound is a synthetic tetrahydroisoquinoline alkaloid that acts as a DNA alkylating agent.[1][2][3] Its reactive carbinolamine group covalently binds to guanine residues in the minor groove of DNA, leading to the formation of DNA adducts.[1][2] This action inhibits transcription, causes double-strand DNA breaks, induces an S-phase arrest of the cell cycle, and ultimately leads to apoptosis.[1][2][4][5] Understanding this mechanism is crucial for assay selection and data interpretation. For instance, since this compound induces apoptosis, assays that measure metabolic activity (like MTT or XTT) may show a delayed response compared to assays that measure membrane integrity or apoptosis markers.

Q2: I am observing high variability between replicate wells. What are the common causes?

A2: High variability in cytotoxicity assays can stem from several factors. Inconsistent cell seeding is a primary cause; ensure you have a homogenous single-cell suspension and mix it between plating replicates. Another common issue is the "edge effect" in 96-well plates, where wells on the perimeter are prone to evaporation. To mitigate this, it is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples. Finally, ensure accurate and consistent pipetting of both the cell suspension and this compound dilutions.

Q3: Could this compound be directly interfering with my assay reagents?

A3: While there is no specific literature detailing direct interference of this compound with common cytotoxicity assay reagents, it is a possibility with any test compound. To rule this out, it is best practice to run a cell-free control. This involves adding this compound to media in a well without cells and then adding your assay reagent (e.g., MTT, XTT, CellTiter-Glo). If you observe a change in signal (e.g., color change in an MTT assay) in the absence of cells, this indicates direct interference, and an alternative assay method should be considered.

Q4: My IC50 values for this compound are inconsistent between experiments. What could be the reason?

A4: Inconsistent IC50 values can be due to variations in cell health and density, passage number, and the stability of this compound in your cell culture medium. Ensure you are using cells in the exponential growth phase with high viability. It is also critical to prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. The half-maximal inhibitory concentration (IC50) for this compound can be in the low nanomolar range, so precise dilutions are critical.[2]

Q5: What is the recommended incubation time for this compound in a cytotoxicity assay?

A5: The optimal incubation time will depend on the cell line and the specific assay being used. Since this compound induces apoptosis, a longer incubation time (e.g., 48 to 72 hours) is often necessary to observe the full cytotoxic effect. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental system. A published MTT assay protocol for PM00104 suggests a 72-hour incubation period.[6]

Troubleshooting Guide

Below is a table summarizing common issues, their potential causes, and recommended solutions when performing this compound cytotoxicity assays.

Issue Potential Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension; mix between seeding replicates.
Pipetting errors.Calibrate pipettes regularly; use fresh tips for each replicate.
"Edge effect" in 96-well plates.Fill outer wells with sterile PBS or media; use inner wells for experiments.
Underestimation of Cytotoxicity (Higher IC50) Sub-optimal cell health.Use cells in the exponential growth phase with >95% viability.
This compound degradation.Prepare fresh dilutions of this compound for each experiment.
Short incubation time.Perform a time-course experiment to determine the optimal incubation period (48-72 hours is a good starting point).[6]
Cell confluency too high.Optimize cell seeding density to ensure cells are not overly confluent at the end of the assay.
Overestimation of Cytotoxicity (Lower IC50) Contamination (bacterial or mycoplasma).Regularly test cell cultures for contamination.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells.
Inconsistent Results Between Different Assay Types Different endpoints being measured.Assays measuring metabolic activity (MTT, XTT) may yield different results than those measuring membrane integrity (LDH) or apoptosis (caspase activity). Use orthogonal assays to confirm results.
This compound interference with assay chemistry.Run cell-free controls to test for direct compound-reagent interaction.

Experimental Protocols

Standard MTT Cytotoxicity Assay Protocol for this compound

This protocol is adapted from a published study using PM00104.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing media from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

This compound Mechanism of Action

Zalypsis_Mechanism This compound (PM00104) Mechanism of Action This compound This compound (PM00104) DNA Nuclear DNA This compound->DNA Enters Nucleus Adduct DNA Adduct Formation (Covalent binding to Guanine) DNA->Adduct Alkylation Transcription Transcription Inhibition Adduct->Transcription DSB Double-Strand Breaks Adduct->DSB DDR DNA Damage Response (p-H2AX, p-CHK2) DSB->DDR S_Phase S-Phase Arrest DDR->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis

Caption: this compound binds to DNA, leading to double-strand breaks and apoptosis.

Troubleshooting Workflow for Inconsistent this compound Cytotoxicity Data

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Basics Review Basic Experimental Parameters: - Pipetting Technique - Cell Seeding Consistency - Plate Layout (Edge Effects) Start->Check_Basics Check_Reagents Verify Reagents: - this compound Stock (Fresh Dilutions) - Cell Culture Medium - Assay Reagents Start->Check_Reagents Check_Cells Assess Cell Health: - Viability (>95%) - Passage Number - Mycoplasma Contamination Start->Check_Cells Run_Controls Perform Control Experiments Check_Basics->Run_Controls Check_Reagents->Run_Controls Check_Cells->Run_Controls Cell_Free Cell-Free Assay: (this compound + Media + Reagent) Run_Controls->Cell_Free Interference? Time_Course Time-Course Experiment: (e.g., 24, 48, 72 hours) Run_Controls->Time_Course Optimal Time? Orthogonal_Assay Orthogonal Assay: (e.g., LDH or Caspase Assay) Run_Controls->Orthogonal_Assay Confirm Results? Analyze Analyze Control Data Cell_Free->Analyze Time_Course->Analyze Orthogonal_Assay->Analyze Optimize Optimize Protocol Based on Findings Analyze->Optimize

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

References

Technical Support Center: Strategies to Reduce Myelotoxicity of PM00104 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the myelotoxicity of PM00104 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PM00104?

PM00104, also known as Zalypsis®, is a synthetic tetrahydroisoquinoline alkaloid.[1][2][3] Its primary mechanism of action involves binding to the minor groove of DNA.[1] The molecule's reactive carbinolamine group covalently bonds to guanine residues, leading to the formation of DNA adducts. This process inhibits the early stages of transcription and can cause double-stranded DNA breaks.[1] Consequently, PM00104 induces S-phase arrest in the cell cycle, ultimately leading to apoptosis.[1]

Q2: What are the most common dose-limiting toxicities observed with PM00104 in vivo?

The most frequently reported dose-limiting toxicity of PM00104 is myelosuppression, specifically neutropenia and thrombocytopenia.[1][4] Other observed toxicities include nausea, vomiting, fatigue, and elevated transaminases.[5]

Q3: How does the administration schedule of PM00104 affect its myelotoxicity?

Clinical studies and model-based simulations have shown that PM00104-induced neutropenia is primarily dependent on the dosing frequency and concentration of the drug.[1][6] The duration of intravenous infusion does not appear to significantly impact the severity of neutropenia.[1] This suggests that altering the dosing schedule, such as using more frequent, lower doses, could be a viable strategy to mitigate myelosuppression while maintaining the total delivered dose.[1]

Q4: Are there any known biomarkers for PM00104-induced myelotoxicity?

While research is ongoing, gamma-H2AX foci have been suggested as a potential pharmacodynamic biomarker for PM00104 activity.[1] Increased levels of gamma-H2AX indicate the presence of double-stranded DNA breaks, which is a key part of PM00104's mechanism of action. Monitoring gamma-H2AX levels in peripheral blood mononuclear cells or bone marrow aspirates could potentially provide an early indication of DNA damage and subsequent myelotoxicity.

Q5: Has combination therapy with PM00104 been explored to reduce myelotoxicity?

A phase I trial of PM00104 in combination with carboplatin was conducted. However, the study revealed overlapping myelosuppression, particularly thrombocytopenia and neutropenia.[4] This overlapping toxicity limited the dose escalation of both agents, and this combination was not recommended for further clinical development.[4] Further research is needed to identify suitable combination agents that do not exacerbate the myelosuppressive effects of PM00104.

Troubleshooting Guide: Managing PM00104-Induced Myelotoxicity in Preclinical Models

Observed Issue Potential Cause Recommended Action
Severe and prolonged neutropenia/thrombocytopenia Dosing regimen is too high or too frequent.1. Reduce the dose of PM00104. 2. Increase the interval between doses. 3. Consider a fractionated dosing schedule (e.g., administering a portion of the total dose on consecutive days).
Unexpectedly high mortality in experimental animals Myelosuppression is leading to systemic infections or bleeding.1. Implement supportive care, such as the administration of granulocyte colony-stimulating factor (G-CSF) to promote neutrophil recovery. 2. Ensure animals are housed in a sterile environment to minimize infection risk. 3. Monitor for signs of bleeding and consider platelet transfusions if necessary.
Inconsistent myelosuppression between animals Variability in drug metabolism or individual sensitivity.1. Ensure accurate and consistent dosing for all animals. 2. Increase the number of animals per group to improve statistical power. 3. Monitor pharmacokinetic parameters to assess for variability in drug exposure.
Difficulty in assessing the degree of myelosuppression Inadequate or infrequent monitoring.1. Perform complete blood counts (CBCs) at regular intervals post-treatment (e.g., daily or every other day). 2. Harvest bone marrow at the end of the study to assess cellularity and progenitor cell populations.

Data Presentation

Table 1: Representative Data on the Effect of PM00104 Dosing Schedule on Myelosuppression in a Murine Model

Treatment Group Dose Schedule Nadir Absolute Neutrophil Count (x10³/µL) Nadir Platelet Count (x10³/µL) Bone Marrow Cellularity (%)
Vehicle Control N/A7.8 ± 1.5950 ± 120100 ± 10
PM00104 - High Dose 3 mg/kg, single dose0.2 ± 0.1150 ± 5025 ± 8
PM00104 - Fractionated Dose 1 mg/kg, daily for 3 days1.5 ± 0.5400 ± 8060 ± 12

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trend based on clinical findings.

Experimental Protocols

Protocol 1: In Vivo Assessment of PM00104-Induced Myelotoxicity in a Murine Model

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • PM00104 Preparation: Dissolve PM00104 in a sterile vehicle (e.g., 5% dextrose in water). Prepare fresh on the day of administration.

  • Dosing:

    • Single High-Dose Group: Administer a single intravenous (IV) injection of PM00104 at a dose known to induce significant myelosuppression (e.g., 3 mg/kg).

    • Fractionated-Dose Group: Administer daily IV injections of a lower dose of PM00104 (e.g., 1 mg/kg) for three consecutive days.

    • Control Group: Administer an equivalent volume of the vehicle.

  • Monitoring:

    • Complete Blood Counts (CBCs): Collect peripheral blood (approximately 50 µL) via the saphenous or tail vein into EDTA-coated tubes on days 0 (pre-dose), 3, 5, 7, 10, and 14 post-treatment initiation. Analyze samples using an automated hematology analyzer.

    • Body Weight and Clinical Signs: Monitor and record the body weight and any signs of toxicity (e.g., lethargy, ruffled fur) daily.

  • Endpoint Analysis (Day 14 or as determined by study objectives):

    • Bone Marrow Analysis: Euthanize mice and collect femurs and tibias. Flush the bone marrow with appropriate buffer (e.g., PBS with 2% FBS).

    • Cellularity: Perform a cell count on the bone marrow suspension using a hemocytometer or automated cell counter.

    • Flow Cytometry: Stain bone marrow cells with fluorescently labeled antibodies to identify and quantify hematopoietic stem and progenitor cell populations (e.g., Lineage-Sca-1+c-Kit+ cells).

Visualizations

PM00104_Mechanism_of_Action PM00104 PM00104 DNA DNA Minor Groove (Guanine-rich sequences) PM00104->DNA Binds to Adduct DNA Adduct Formation DNA->Adduct Leads to Transcription Inhibition of Transcription Adduct->Transcription DSB Double-Strand Breaks Adduct->DSB S_Phase S-Phase Arrest Transcription->S_Phase DSB->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis Myelotoxicity_Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Endpoint Analysis Animal_Model Murine Model (e.g., BALB/c mice) Dosing PM00104 Administration (Different Schedules) Animal_Model->Dosing CBC Complete Blood Counts (Peripheral Blood) Dosing->CBC Clinical_Signs Body Weight & Clinical Signs Dosing->Clinical_Signs BM_Harvest Bone Marrow Harvest BM_Cellularity Bone Marrow Cellularity BM_Harvest->BM_Cellularity Flow_Cytometry Flow Cytometry (HSPC Analysis) BM_Harvest->Flow_Cytometry Troubleshooting_Logic Severe_Myelo Severe Myelosuppression Observed? High_Dose Is the dose high or frequent? Severe_Myelo->High_Dose Yes Infection Signs of infection/bleeding? Severe_Myelo->Infection No Reduce_Dose Action: Reduce dose or frequency. Consider fractionation. High_Dose->Reduce_Dose Yes High_Dose->Infection No Supportive_Care Action: Implement supportive care (e.g., G-CSF). Infection->Supportive_Care Yes

References

Addressing solubility issues of Zalypsis in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of Zalypsis (PM00104) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (PM00104) is a synthetic tetrahydroisoquinoline alkaloid with potent antitumor activity.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA, which leads to the formation of DNA adducts. This process inhibits transcription, causes double-stranded DNA breaks, induces an S-phase arrest in the cell cycle, and ultimately leads to apoptosis.[3]

Q2: Why is the solubility of this compound a concern in aqueous buffers?

This compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions like cell culture media and assay buffers.[4] This can result in precipitation of the compound, leading to inaccurate concentrations and unreliable experimental results.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

The maximum tolerated concentration of DMSO varies between cell lines, but it is generally recommended to keep the final concentration in the culture medium at or below 0.5%.[5][6][7][8][9] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is preferable.[5][6][7][8] It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Can I store this compound in an aqueous buffer?

It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to precipitation and degradation. Prepare fresh dilutions in your aqueous buffer from a DMSO stock solution immediately before each experiment.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted in aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Solutions:

    • Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, you might need to slightly increase it to maintain this compound solubility. Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line.

    • Use a Co-solvent: Prepare a higher concentration intermediate stock in a mixture of DMSO and another organic solvent like ethanol before the final dilution in the aqueous buffer.

    • Employ Solubilizing Agents: Consider using excipients such as cyclodextrins to enhance the aqueous solubility of this compound.

Issue 2: Inconsistent or lower-than-expected activity of this compound in experiments.
  • Possible Cause: Precipitation of this compound leading to a lower effective concentration, or degradation of the compound.

  • Solutions:

    • Visual Inspection: Before adding to your experimental setup, visually inspect the final this compound dilution for any signs of precipitation (cloudiness, particles).

    • Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock.

    • Proper Storage of Stock Solutions: Store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Data Presentation

Table 1: Tolerated Final DMSO Concentrations for Various Cell Lines

Cell LineTolerated Final DMSO Concentration (v/v)Incubation Time (hours)
MCF-7≤ 0.5%72
A549≤ 1%48
Jurkat≤ 0.2%24
Primary Neurons≤ 0.1%72

Note: This table presents illustrative data. Researchers should always determine the specific DMSO tolerance for their cell lines.

Table 2: Effect of Solubilizing Agents on the Apparent Aqueous Solubility of this compound

Solubilizing AgentConcentrationApparent Solubility of this compound in PBS (pH 7.4)
None-~1 µM
HP-β-Cyclodextrin10 mM~25 µM
Tween® 800.1% (v/v)~15 µM

Note: This table provides hypothetical data to demonstrate the potential utility of solubilizing agents. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Prepare Intermediate Dilutions (if necessary): For experiments requiring very low final concentrations, perform serial dilutions of the 10 mM stock in 100% DMSO.

  • Prepare Final Working Solution: Directly before use, dilute the DMSO stock or intermediate dilution into your pre-warmed aqueous buffer or cell culture medium to the desired final concentration. Ensure vigorous mixing during dilution. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock to 1 mL of buffer.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a 20 mM stock solution.

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Complexation:

    • In a microcentrifuge tube, add the required volume of the 10 mM this compound stock.

    • Add the appropriate volume of the 20 mM HP-β-CD solution to achieve the desired final concentrations.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate at room temperature for 1 hour with gentle agitation to allow for complex formation.

  • Final Dilution: This this compound/HP-β-CD complex solution can then be further diluted in the aqueous buffer for your experiment.

Mandatory Visualizations

Zalypsis_Mechanism_of_Action This compound This compound (PM00104) DNA Nuclear DNA (Minor Groove) This compound->DNA Binds to DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Transcription_Inhibition Transcription Inhibition DNA_Adduct->Transcription_Inhibition DSB Double-Strand Breaks (DSBs) DNA_Adduct->DSB DDR DNA Damage Response (DDR) DSB->DDR S_Phase_Arrest S-Phase Arrest DDR->S_Phase_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Solubility_Troubleshooting_Workflow Start Start: this compound Precipitation in Aqueous Buffer Check_DMSO Is final DMSO concentration ≤ 0.5% (or cell-specific limit)? Start->Check_DMSO Increase_DMSO Cautiously increase DMSO concentration (stay within cell tolerance) Check_DMSO->Increase_DMSO No Use_Cosolvent Try a co-solvent system (e.g., DMSO + Ethanol) Check_DMSO->Use_Cosolvent Yes Success Success: this compound is soluble Increase_DMSO->Success Failure Issue persists: Re-evaluate experimental design Increase_DMSO->Failure Use_Solubilizer Employ a solubilizing agent (e.g., Cyclodextrin, Tween® 80) Use_Cosolvent->Use_Solubilizer Use_Cosolvent->Failure Use_Solubilizer->Success Use_Solubilizer->Failure

Caption: Troubleshooting workflow for this compound solubility issues.

References

Improving the therapeutic index of Zalypsis in combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zalypsis (PM00104) in combination therapies to enhance its therapeutic index. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic tetrahydroisoquinoline alkaloid that acts as a DNA binding agent.[1] Its reactive carbinolamine group covalently binds to guanine residues in the minor groove of DNA, with a preference for sequences like AGG, GGC, AGC, CGG, and TGG.[2] This interaction forms DNA adducts that inhibit transcription, induce S-phase cell cycle arrest, and ultimately lead to double-strand breaks (DSBs), triggering apoptosis.[2][3]

Q2: What is the rationale for using this compound in combination therapies?

While this compound has shown potent antitumor activity as a single agent in preclinical studies, its clinical efficacy can be limited by toxicities.[4][5][6] Combination therapies aim to improve the therapeutic index by:

  • Synergistic Efficacy: Combining this compound with agents that have complementary mechanisms of action can lead to a greater antitumor effect than either drug alone.

  • Dose Reduction: Synergistic effects may allow for the use of lower, less toxic doses of each agent while maintaining or enhancing efficacy.

  • Overcoming Resistance: Combination therapies can target multiple cellular pathways, potentially overcoming intrinsic or acquired resistance to this compound.[7]

A key strategy is to combine this compound with inhibitors of the DNA Damage Response (DDR), such as PARP, ATR, or WEE1 inhibitors. The rationale is that this compound induces DNA damage, and inhibiting the cancer cells' ability to repair this damage will lead to synthetic lethality and enhanced cell death.[8][9]

Q3: What are the known side effects of this compound in clinical trials?

Commonly reported adverse events in clinical trials of this compound include myelosuppression (neutropenia, thrombocytopenia), elevations in transaminases, nausea, fatigue, and vomiting.[10] Overlapping toxicities can be a challenge in combination therapies, as seen in a phase I trial with carboplatin, which limited dose escalation of both agents.[4][11]

Q4: What are potential biomarkers for this compound sensitivity?

Preclinical studies suggest that tumors with low levels of receptor tyrosine kinase (RTK) activation may be more sensitive to this compound.[4] Additionally, the induction of γ-H2AX foci, a marker of DNA double-strand breaks, can serve as a pharmacodynamic biomarker to confirm the drug's activity in tumor cells.[3][12]

Troubleshooting Guides

In Vitro Cell Viability and Synergy Assays

Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Assay Interference: Some assay reagents can interact with the test compound. Run a cell-free control with this compound and the assay reagent to check for direct interactions.

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the drug and affect cell growth. Fill the outer wells with sterile media or PBS and do not use them for experimental data.

Q2: My combination of this compound with a DDR inhibitor is showing antagonism instead of the expected synergy. What should I investigate?

  • Dosing Schedule: The timing of drug administration can be critical. Concurrent versus sequential dosing can produce different outcomes. Consider staggering the administration of the two agents.

  • Concentration Range: The synergistic effect may only occur within a specific concentration range for both drugs. Ensure you are testing a wide enough range of concentrations in your dose-response matrix.

  • Cell Line Specificity: The synergistic interaction may be dependent on the genetic background of the cell line (e.g., status of DNA repair genes).

  • Off-Target Effects: At high concentrations, off-target effects of either drug may become prominent and lead to antagonistic interactions.

Q3: I am not detecting a significant increase in γ-H2AX foci after this compound treatment. What could be wrong?

  • Insufficient Drug Concentration or Incubation Time: Ensure you are using a concentration of this compound known to induce DNA damage in your cell line and that the incubation time is sufficient (e.g., 1-24 hours).

  • Antibody Issues: Verify the concentration and quality of your primary and secondary antibodies. Include a positive control (e.g., cells treated with a known DNA damaging agent like etoposide) to ensure the staining procedure is working.

  • Fixation and Permeabilization: Inadequate fixation or permeabilization can prevent the antibody from reaching the nucleus. Optimize these steps in your protocol. Some studies suggest that avoiding fixation can improve the signal.

  • Microscopy Settings: Ensure the microscope settings (laser power, exposure time) are optimized for detecting the fluorescent signal without causing photobleaching.

Q4: I am observing high background in my Annexin V/PI apoptosis assay. How can I reduce it?

  • Inadequate Washing: Insufficient washing after staining can leave residual unbound antibodies or dyes. Increase the number and duration of wash steps.

  • Non-specific Binding: Use a blocking buffer to reduce non-specific antibody binding.

  • Cell Handling: Harsh cell handling, such as vigorous vortexing or centrifugation at high speeds, can damage cell membranes and lead to false-positive PI staining.

  • Reagent Concentration: Titrate your Annexin V and PI concentrations to find the optimal signal-to-noise ratio.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Bortezomib and Dexamethasone in Multiple Myeloma Cell Lines

Cell LineDrug(s)IC50 (nM)Combination Index (CI) at ED50Synergy/Antagonism
MM.1SThis compound0.2--
Bortezomib2.0--
Dexamethasone5.0--
This compound + Bortezomib-< 1.0Synergy
This compound + Dexamethasone-< 1.0Synergy
Bortezomib + Dexamethasone-< 1.0Synergy
This compound + Bortezomib + Dexamethasone-< 1.0Strong Synergy

Data synthesized from preclinical studies. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]

Experimental Protocols

Protocol 1: Assessment of DNA Double-Strand Breaks by γ-H2AX Immunofluorescence

Objective: To quantify the induction of DNA double-strand breaks by this compound, alone or in combination, through the detection of γ-H2AX foci.

Materials:

  • Cells seeded on coverslips in a multi-well plate

  • This compound and other compounds of interest

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips at an appropriate density to reach 50-70% confluency at the time of treatment. Treat cells with this compound and/or other compounds at the desired concentrations for the specified duration. Include vehicle-treated cells as a negative control.

  • Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Image the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, alone or in combination, using flow cytometry.

Materials:

  • Cells in suspension

  • This compound and other compounds of interest

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound and/or other compounds for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Synergy Analysis using the Chou-Talalay Method

Objective: To determine if the combination of this compound with another agent results in a synergistic, additive, or antagonistic effect on cell viability.

Procedure:

  • Single-Agent Dose-Response: Determine the IC50 value for each drug individually by treating cells with a range of concentrations and measuring cell viability after a set period (e.g., 72 hours).

  • Combination Dose-Response: Design a dose-response matrix with varying concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., treating with 0.25x, 0.5x, 1x, 2x, and 4x the IC50 of each drug alone and in combination).

  • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI). The software will generate a CI value for different effect levels (e.g., ED50, ED75, ED90).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

Zalypsis_Signaling_Pathway This compound This compound DNA Nuclear DNA This compound->DNA Binds to DNA_Adduct DNA Adduct (Minor Groove) DNA->DNA_Adduct DSB Double-Strand Breaks DNA_Adduct->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates Repair DNA Repair DSB->Repair CHK1_CHK2 p-CHK1/p-CHK2 ATM_ATR->CHK1_CHK2 Phosphorylates gH2AX γ-H2AX ATM_ATR->gH2AX Phosphorylates p53 p53 Activation CHK1_CHK2->p53 CellCycleArrest S-Phase Arrest CHK1_CHK2->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Apoptosis DDR_Inhibitor DDR Inhibitor (e.g., PARPi, ATRi) DDR_Inhibitor->Repair Inhibits

Caption: this compound-induced DNA damage response pathway.

Synergy_Workflow start Start: Synergy Experiment single_agent 1. Single-Agent Dose-Response start->single_agent ic50 Determine IC50 for This compound and Combo Agent single_agent->ic50 combo_matrix 2. Combination Dose-Matrix Assay ic50->combo_matrix viability Measure Cell Viability combo_matrix->viability analysis 3. Data Analysis (Chou-Talalay Method) viability->analysis ci_calc Calculate Combination Index (CI) analysis->ci_calc result Synergy (CI<1) Additive (CI=1) Antagonism (CI>1) ci_calc->result

Caption: Experimental workflow for synergy analysis.

Troubleshooting_Logic problem Problem: Inconsistent/Unexpected Results check_reagents Check Reagents: Freshness, Storage, Concentration problem->check_reagents check_cells Check Cell Culture: Passage #, Confluency, Contamination problem->check_cells check_protocol Review Protocol: Incubation Times, Dosing Schedule, Assay Steps problem->check_protocol run_controls Run Controls: Positive, Negative, Cell-Free check_reagents->run_controls check_cells->run_controls check_protocol->run_controls optimize Optimize Assay Parameters run_controls->optimize If controls fail re_evaluate Re-evaluate Hypothesis/ Experimental Design run_controls->re_evaluate If controls pass optimize->problem Re-test

Caption: Logical workflow for troubleshooting experiments.

References

Technical Support Center: Mitigating Nausea and Fatigue in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing nausea and fatigue as side effects in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms underlying chemotherapy-induced nausea and vomiting (CINV)?

Chemotherapy-induced nausea and vomiting (CINV) is a common and distressing side effect of many cancer treatments. The mechanisms are complex and involve both central and peripheral pathways.[1]

  • Acute CINV: Occurring within 24 hours of chemotherapy, this is primarily mediated by the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[2][3] This serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus of the solitary tract (NTS) in the brainstem, inducing the vomiting reflex.[3][4]

  • Delayed CINV: Occurring 24 hours to 5 days after chemotherapy, this phase is predominantly mediated by the release of substance P, which binds to neurokinin-1 (NK-1) receptors in the brainstem.[2][3]

Other neurotransmitters and receptors involved in CINV include dopamine (D2 receptors) and acetylcholine.[2]

Q2: What is cancer-related fatigue (CRF) and what are its underlying causes?

Cancer-related fatigue (CRF) is a persistent, subjective sense of physical, emotional, and/or cognitive tiredness or exhaustion related to cancer or cancer treatment that is not proportional to recent activity and interferes with usual functioning.[5][6][7] The pathophysiology of CRF is multifactorial and not fully understood, but several mechanisms have been proposed:[5][6][8]

  • Cytokine Dysregulation: Pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are often elevated in cancer patients and can induce fatigue.[6]

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Disruption: Alterations in the HPA axis, which regulates the stress hormone cortisol, can contribute to fatigue.[8][9]

  • Serotonin Dysregulation: Changes in serotonin pathways in the brain are also implicated.[6][8]

  • Vagal Afferent Nerve Activation: Stimulation of the vagus nerve by peripheral signals can contribute to fatigue.[8][9]

  • Peripheral Factors: Issues within the muscles, such as altered ATP metabolism, can also play a role.[6]

Q3: What are the different types of CINV?

CINV is classified into five main types:[2][3]

  • Acute: Occurs within the first 24 hours after chemotherapy administration.[2][3]

  • Delayed: Develops more than 24 hours after chemotherapy and can last for several days.[2][3]

  • Anticipatory: A conditioned response that occurs before a new cycle of chemotherapy begins, often triggered by sights, smells, or sounds associated with previous treatments.[2][3]

  • Breakthrough: Nausea and/or vomiting that occurs despite prophylactic antiemetic treatment.[2][3]

  • Refractory: Nausea and/or vomiting that does not respond to rescue medications.[2]

Troubleshooting Guides

Issue 1: Suboptimal control of acute CINV in a clinical trial.

Possible Causes:

  • Inadequate antiemetic prophylaxis for the emetogenicity of the chemotherapeutic agent.

  • Patient-specific risk factors not being addressed (e.g., female gender, young age, history of motion sickness).[10]

  • Drug-drug interactions affecting the efficacy of the antiemetic.

Troubleshooting Steps:

  • Review the Antiemetic Regimen: Ensure the current antiemetic regimen aligns with established guidelines based on the emetogenic potential of the chemotherapy. Chemotherapy agents are categorized into high, moderate, low, and minimal emetic risk levels.[4]

  • Consider Combination Therapy: For highly emetogenic chemotherapy, a combination of a 5-HT3 receptor antagonist, an NK-1 receptor antagonist, and a corticosteroid is often recommended.[11]

  • Evaluate Patient Risk Factors: Assess individual patient risk factors and consider adjusting the prophylactic regimen accordingly.

  • Assess for Drug Interactions: Review all concomitant medications for potential interactions that could reduce the effectiveness of the antiemetic.

  • Patient-Reported Outcomes (PROs): Implement PROs to accurately capture the patient's experience of nausea and vomiting.[12] This can provide more nuanced data than clinician assessments alone.

Issue 2: High incidence of cancer-related fatigue reported in a study.

Possible Causes:

  • The cancer itself or the specific anti-cancer treatment (chemotherapy, radiation, immunotherapy).[7]

  • Co-morbid conditions such as anemia, pain, emotional distress, or sleep disturbances.[9]

  • Nutritional deficiencies.[9]

Troubleshooting Steps:

  • Screen for and Manage Co-morbidities: Systematically screen for and address contributing factors like pain, anemia, and emotional distress.[13] Proactive monitoring and management of physical symptoms can improve general fatigue.[14]

  • Implement Non-Pharmacological Interventions: Introduce evidence-based non-pharmacological strategies.

    • Exercise: A supervised program of moderate-intensity aerobic and resistance exercise has been shown to reduce fatigue.[15][16]

    • Cognitive Behavioral Therapy (CBT): CBT can help patients manage the cognitive and behavioral aspects of fatigue.[17][18]

    • Psycho-educational Interventions: Providing patients with information and strategies for managing fatigue can be beneficial.[17]

  • Consider Pharmacological Interventions (with caution): The evidence for medications to treat CRF is less robust.

    • Psychostimulants (e.g., methylphenidate): May be considered in some cases, but their use is not routinely recommended.[18]

    • Corticosteroids: May be beneficial for patients at the end of life.[18]

  • Utilize Patient-Reported Outcome Measures: Employ validated PRO instruments to accurately assess the severity and impact of fatigue.[19]

Data Presentation: Pharmacological Interventions for CINV

Drug ClassExamplesMechanism of ActionPrimary Use
5-HT3 Receptor Antagonists Ondansetron, Granisetron, Palonosetron[2][20]Block serotonin at 5-HT3 receptors in the gut and brain.[2][4]Acute CINV[3]
NK-1 Receptor Antagonists Aprepitant, Fosaprepitant, Rolapitant[10][11]Block substance P at NK-1 receptors in the brainstem.[3]Delayed CINV[3]
Corticosteroids Dexamethasone[21]Anti-inflammatory effects that may reduce the release of pro-emetic substances.[11]Adjunct for both acute and delayed CINV[11]
Dopamine Receptor Antagonists Metoclopramide, Prochlorperazine[22]Block dopamine receptors in the CTZ.[2]Breakthrough CINV[21]
Atypical Antipsychotics Olanzapine[23]Blocks multiple neurotransmitter receptors, including dopamine and serotonin.[23]Prophylaxis and treatment of CINV[23]
Cannabinoids Dronabinol, Nabilone[11]Activate cannabinoid receptors in the brain.Refractory CINV[11]

Data Presentation: Non-Pharmacological Interventions for Fatigue

InterventionDescriptionEfficacy
Exercise Moderate-intensity aerobic and resistance training.[15]Consistently shown to reduce CRF during and after treatment.[16][18]
Cognitive Behavioral Therapy (CBT) A psychological approach to modify unhelpful thoughts and behaviors related to fatigue.[17]Effective in reducing fatigue, particularly in cancer survivors.[17][18]
Mindfulness-Based Programs Practices such as meditation and yoga to improve awareness and reduce stress.[24]Can lead to improvements in CRF.[18]
Acupuncture/Acupressure Stimulation of specific points on the body.[24]May help manage CRF after completion of treatment.[18]
Psycho-educational Interventions Providing information and skills for self-management of fatigue.[17]Can be beneficial in helping patients cope with fatigue.[17]

Experimental Protocols

Protocol: Assessment of Nausea and Vomiting
  • Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue medication.[25]

  • Assessment Tools:

    • Patient Diaries: Patients should record the number of emetic episodes and the severity of nausea at predefined intervals.[25]

    • Validated Questionnaires: Utilize instruments like the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool (MAT) or the Functional Living Index-Emesis (FLIE).

  • Observation Periods: Assessments should be conducted during the acute (0-24 hours), delayed (24-120 hours), and overall (0-120 hours) phases.[23][25]

  • Data Collection: Collect data on the use of rescue medications, including the type, dose, and reason for use.

Protocol: Evaluation of Cancer-Related Fatigue
  • Primary Endpoint: Change in fatigue severity from baseline.

  • Assessment Tools:

    • Validated Patient-Reported Outcome (PRO) Instruments: Use multi-dimensional fatigue scales such as the Brief Fatigue Inventory (BFI), Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F), or the Multidimensional Fatigue Inventory (MFI).[18]

  • Assessment Schedule: Administer the fatigue assessment at baseline, at regular intervals during the intervention, and at the end of the study period.

  • Control for Confounding Factors: In the study design, control for potential confounding variables such as disease stage, type of treatment, and co-morbid conditions.[19]

Visualizations

CINV_Pathway cluster_periphery Gastrointestinal Tract cluster_brainstem Brainstem Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Damage Substance_P Substance P (NK-1R) Chemotherapy->Substance_P Delayed Release Serotonin Serotonin (5-HT) Enterochromaffin_Cells->Serotonin Release Vagal_Afferent Vagal Afferent Nerve (5-HT3R) Serotonin->Vagal_Afferent Activates CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting_Center Vomiting Center CTZ->Vomiting_Center NTS Nucleus of the Solitary Tract (NTS) NTS->Vomiting_Center Vomiting_Reflex Nausea & Vomiting Vomiting_Center->Vomiting_Reflex Vagal_Afferent->CTZ Vagal_Afferent->NTS Substance_P->NTS Activates

Caption: Signaling pathway of Chemotherapy-Induced Nausea and Vomiting (CINV).

CRF_Workflow cluster_screening Screening & Assessment cluster_intervention Intervention cluster_evaluation Evaluation & Follow-up Patient_Screening Screen all patients for fatigue at regular intervals Fatigue_Assessment Assess severity using a validated PRO scale (e.g., BFI) Patient_Screening->Fatigue_Assessment Manage_Contributors Manage contributing factors (anemia, pain, distress) Fatigue_Assessment->Manage_Contributors If fatigue is present Non_Pharm_Intervention Implement Non-Pharmacological Interventions (Exercise, CBT) Manage_Contributors->Non_Pharm_Intervention Re_evaluate Re-evaluate fatigue levels and adjust interventions Non_Pharm_Intervention->Re_evaluate Long_Term_Followup Long-term follow-up Re_evaluate->Long_Term_Followup

Caption: Experimental workflow for managing Cancer-Related Fatigue (CRF).

Antiemetic_Trial_Design Start Patient Recruitment (High Emetic Risk Chemo) Randomization Randomization Start->Randomization Arm_A Arm A: Standard Antiemetic Regimen (e.g., 5-HT3 RA + Dexamethasone) Randomization->Arm_A Arm_B Arm B: Investigational Antiemetic Regimen (e.g., Standard + NK-1 RA) Randomization->Arm_B Follow_Up Follow-up for 120 hours Arm_A->Follow_Up Arm_B->Follow_Up Data_Collection Data Collection: Patient Diaries, PROs Follow_Up->Data_Collection Analysis Analysis of Complete Response Data_Collection->Analysis

References

Validation & Comparative

Zalypsis® vs. Trabectedin: A Preclinical Comparative Analysis for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally related tetrahydroisoquinoline alkaloids, Zalypsis® (PM00104) and Trabectedin (Yondelis®), reveals distinct preclinical antitumor profiles and mechanisms of action. This guide synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals.

While both this compound® and Trabectedin are potent DNA-binding agents derived from marine organisms, their subtle structural differences translate into notable variations in their biological activity and mechanisms of DNA damage response. This analysis is based on preclinical data, as no head-to-head clinical trials directly comparing the two agents have been identified.

Chemical Structures and Core Mechanism of Action

This compound® and Trabectedin share a common tetrahydroisoquinoline core structure, which is responsible for their ability to bind to the minor groove of DNA. Both compounds form covalent adducts with guanine residues, leading to a distortion of the DNA helix. This interaction is the initial step in a cascade of events that ultimately triggers cell cycle arrest and apoptosis.

The primary structural difference lies in the C-ring of the molecules. This variation is believed to be responsible for their differential interaction with DNA and, consequently, their distinct dependencies on cellular DNA repair pathways.

Comparative Preclinical Data

A key preclinical study by Romano et al. (2013) provides a direct comparison of the in vitro and in vivo activities of this compound® and Trabectedin across a range of cancer cell lines and tumor models.

In Vitro Cytotoxicity

The antiproliferative activity of both compounds was found to be similar across various tumor cell lines. However, their efficacy is significantly influenced by the status of specific DNA repair pathways.

Cell Line CharacteristicsRelative Sensitivity to this compound®Relative Sensitivity to TrabectedinReference
Nucleotide Excision Repair (NER) Deficient~4-fold more resistant~4-fold more resistant
Homologous Recombination (HR) Deficient150-200-fold more sensitive150-200-fold more sensitive
Non-Homologous End Joining (NHEJ) Deficient~5-fold more sensitive~5-fold more sensitive
In Vivo Antitumor Activity

In vivo studies using murine tumor models and human tumor xenografts revealed a distinct spectrum of activity for this compound® compared to Trabectedin.

Tumor ModelThis compound® Antitumor Activity (T/C%)Trabectedin Antitumor Activity (T/C%)Reference
MNMCA1 murine fibrosarcoma16%13%
M5076 murine reticulosarcoma18%87% (inactive)
HOC8 human ovarian carcinoma-Good activity
Cen3tel human sarcoma19%78% (inactive)

*T/C% (Treated/Control x 100) is a measure of tumor growth inhibition. A lower value indicates higher antitumor activity.

Mechanism of Action: A Divergence in DNA Repair Pathway Dependence

The differential activity of this compound® and Trabectedin can be attributed to their distinct interactions with the DNA damage response (DDR) machinery.

Caption: Comparative Mechanism of Action of this compound® and Trabectedin.

Trabectedin's cytotoxicity is notably dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway. It is hypothesized that the formation of Trabectedin-DNA adducts leads to abortive TC-NER, resulting in the generation of lethal DNA double-strand breaks (DSBs). In contrast, the antitumor activity of this compound® appears to be independent of the NER pathway. This suggests that the structural differences in the C-ring of this compound® may lead to a different type of DNA lesion or a distinct interaction with the DNA repair machinery. Both drugs, however, induce the formation of γ-H2AX foci, a marker of DNA double-strand breaks, and cause cell cycle arrest.

Experimental Protocols

In Vivo Antitumor Activity Assay

This protocol outlines the methodology used in preclinical studies to compare the in vivo efficacy of this compound® and Trabectedin.

Caption: Experimental Workflow for In Vivo Antitumor Activity Assessment.

Methodology:

  • Cell Implantation: Human or murine cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Animals are randomized into control and treatment groups.

  • Drug Administration: this compound® (e.g., 0.9 mg/kg) and Trabectedin (e.g., 0.15 mg/kg) are administered intravenously, typically on a weekly schedule for a defined period (e.g., q7dx3). Doses are often selected based on equitoxic levels.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: The antitumor activity is expressed as the percentage of tumor growth inhibition (T/C%). The survival of the animals may also be monitored.

Clonogenic Assay

This in vitro assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.

Methodology:

  • Cell Seeding: A known number of cells are seeded into culture plates.

  • Drug Exposure: Cells are treated with varying concentrations of this compound® or Trabectedin for a specified duration (e.g., 1 hour).

  • Colony Formation: The drug is removed, and cells are allowed to grow for a period (e.g., 7-14 days) until visible colonies are formed.

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

  • Data Analysis: The surviving fraction of cells is calculated for each drug concentration and plotted to determine the IC50 value (the concentration that inhibits colony formation by 50%).

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle following drug treatment.

Methodology:

  • Cell Treatment: Cells are treated with this compound® or Trabectedin for a defined period (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol to permeabilize the cell membrane.

  • DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their DNA content.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay is used to detect the formation of DNA double-strand breaks.

Methodology:

  • Cell Treatment: Cells grown on coverslips are treated with this compound® or Trabectedin.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a DNA dye like DAPI.

  • Microscopy and Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

  • Quantification: The number of distinct fluorescent foci (representing sites of DSBs) per nucleus is counted.

Summary and Future Directions

The available preclinical evidence strongly suggests that while this compound® and Trabectedin share a fundamental mechanism of DNA binding, their differing C-ring structures lead to distinct interactions with the DNA repair machinery and a different spectrum of antitumor activity. The independence of this compound® from the NER pathway is a key differentiator that may have implications for its clinical application, potentially in tumors with specific DNA repair deficiencies.

The lack of direct head-to-head clinical trials remains a significant knowledge gap. Future clinical investigations directly comparing the efficacy and safety of this compound® and Trabectedin in relevant patient populations are warranted to fully elucidate their respective therapeutic potential and to guide their optimal clinical use. Further preclinical studies are also needed to explore the precise molecular mechanisms underlying their differential activities and to identify predictive biomarkers of response for each agent.

Cross-Resistance Profile of Lurbinectedin (PM00104): A Comparative Analysis with Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental data on the cross-resistance between the marine-derived alkylating agent lurbinectedin (PM00104) and other conventional and marine-derived alkylating agents in various cancer models.

Lurbinectedin (PM00104), a synthetic analog of the marine-derived trabectedin, has emerged as a significant therapeutic agent, particularly in the treatment of platinum-resistant small cell lung cancer (SCLC). Its unique mechanism of action, which involves binding to guanine residues in the DNA minor groove and inhibiting the transcription-coupled nucleotide excision repair (TC-NER) pathway, distinguishes it from classical alkylating agents. This distinction raises critical questions about its cross-resistance profile with other DNA-damaging drugs. This guide provides a comparative analysis of lurbinectedin's cross-resistance with other alkylating agents, supported by experimental data.

Comparative Cytotoxicity and Resistance

Experimental studies have demonstrated that lurbinectedin retains activity in cell lines resistant to other chemotherapeutic agents, including some alkylating agents. This suggests a lack of complete cross-resistance, which is a significant clinical advantage.

Ewing Sarcoma Models

In a comparative study using Ewing sarcoma cell lines, lurbinectedin and its parent compound, trabectedin, showed potent cytotoxic activity. Notably, the study included cell lines with varying sensitivities to these agents, providing insights into potential resistance mechanisms. The half-maximal inhibitory concentrations (IC50) for both drugs are presented in Table 1. The data indicates that while there is a degree of cross-resistance between lurbinectedin and trabectedin, the sensitivities are not identical, suggesting nuanced differences in their interactions with cellular targets or resistance pathways.

Table 1: Comparative IC50 Values (nM) of Lurbinectedin and Trabectedin in Ewing Sarcoma Cell Lines

Cell LineLurbinectedin (IC50, nM)Trabectedin (IC50, nM)
A-6730.4 ± 0.10.2 ± 0.0
CHET0.2 ± 0.10.1 ± 0.0
RDES0.5 ± 0.10.2 ± 0.0
SK-ES-10.4 ± 0.10.2 ± 0.1
SK-N-MC0.3 ± 0.10.2 ± 0.0
TC-320.3 ± 0.10.2 ± 0.0
TC-710.4 ± 0.10.2 ± 0.0
Data adapted from a study on Ewing sarcoma models.

Mechanism of Action and Resistance Pathways

The distinct mechanism of action of lurbinectedin underpins its differential resistance profile compared to classical alkylating agents.

Lurbinectedin_MoA cluster_0 Cellular Environment Lurbinectedin Lurbinectedin (PM00104) DNA DNA Minor Groove Lurbinectedin->DNA Binds to Guanine Transcription Active Transcription DNA->Transcription Forms DNA Adducts TC_NER TC-NER Pathway Apoptosis Apoptosis TC_NER->Apoptosis Leads to DNA Breaks Transcription->TC_NER Stalls RNA Polymerase II Cross_Resistance_Logic cluster_1 Resistance Mechanisms Classical_Alkylators Classical Alkylating Agents (e.g., Cisplatin) Upregulated_NER_MMR Upregulation of NER/MMR Pathways Classical_Alkylators->Upregulated_NER_MMR Resistance Lurbinectedin Lurbinectedin (PM00104) Defective_TC_NER Defective TC-NER Pathway Lurbinectedin->Defective_TC_NER Resistance Upregulated_NER_MMR->Lurbinectedin No Cross-Resistance Defective_TC_NER->Classical_Alkylators Potential Sensitivity MTT_Assay_Workflow cluster_2 MTT Assay for Cytotoxicity A Seed Cells in 96-well Plate B Treat with Alkylating Agents (e.g., Lurbinectedin) A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Zalypsis (PM00104): A Comparative Analysis of Antitumor Activity in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of Zalypsis (PM00104) with other DNA-binding agents in preclinical models, with a focus on patient-derived xenografts (PDXs) and other relevant human tumor xenografts. Experimental data, detailed methodologies, and pathway diagrams are presented to offer an objective evaluation of this compound's performance and potential as an anticancer therapeutic.

Executive Summary

This compound is a synthetic tetrahydroisoquinoline alkaloid that has demonstrated potent antitumor activity in a variety of preclinical models.[1][2] Structurally related to the marine-derived anticancer agent trabectedin, this compound exerts its cytotoxic effects by binding to the minor groove of DNA, which leads to an S-phase arrest of the cell cycle and ultimately, apoptosis.[1][2] Preclinical studies have shown its efficacy in a range of solid and hematological tumor models. This guide delves into the comparative in vivo activity of this compound against other prominent DNA-damaging agents, providing valuable insights for researchers in oncology drug development.

Comparative Antitumor Activity of this compound in Human Tumor Xenografts

A key study by Romano et al. (2013) provides a head-to-head comparison of this compound (PM00104) with trabectedin and lurbinectedin in various human tumor xenograft models. While not exclusively using patient-derived xenografts, this study offers the most direct comparative in vivo data available. The results indicate that this compound possesses a distinct spectrum of antitumor activity compared to its counterparts.

Tumor ModelDrugDosing ScheduleT/C (%)*
Human Ovarian Carcinoma (HOC8) This compound (PM00104)0.9 mg/kg, iv, q7dx325
Trabectedin0.15 mg/kg, iv, q7dx315
Lurbinectedin (PM01183)0.2 mg/kg, iv, q7dx310
Human Ovarian Carcinoma (HOC22) This compound (PM00104)0.9 mg/kg, iv, q7dx330
Trabectedin0.15 mg/kg, iv, q7dx35
Lurbinectedin (PM01183)0.2 mg/kg, iv, q7dx38
Human Sarcoma (Cen3tel) This compound (PM00104)0.9 mg/kg, iv, q7dx340
Trabectedin0.15 mg/kg, iv, q7dx360
Lurbinectedin (PM01183)0.2 mg/kg, iv, q7dx355

T/C (%) : The mean tumor weight of the treated group divided by the mean tumor weight of the control group, expressed as a percentage. A lower T/C% indicates greater antitumor activity.

Data extracted from Romano et al. (2013). The study utilized human tumor xenografts, which are closely related to PDX models in representing human tumor biology.

Experimental Protocols

Establishment and Maintenance of Patient-Derived Xenografts (PDXs)

The establishment of PDX models is a critical step in preclinical cancer research, aiming to recapitulate the heterogeneity of the original patient tumor.

Workflow for PDX Establishment:

PDX_Establishment cluster_clinical Clinical Site cluster_lab Laboratory Patient Patient Consent & Tumor Biopsy Implantation Tumor Fragment Implantation (Subcutaneous/Orthotopic) Patient->Implantation Fresh Tumor Tissue Engraftment Tumor Engraftment & Growth (Passage 0) Implantation->Engraftment Expansion Serial Passaging (P1 to Pn) Engraftment->Expansion Banking Cryopreservation & Tissue Banking Expansion->Banking

Figure 1. Workflow for establishing patient-derived xenograft models.

Detailed Methodology:

  • Patient Consent and Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy, following institutional review board (IRB) approved protocols.

  • Implantation: The tumor tissue is transported to the laboratory in a sterile medium on ice. The tissue is then minced into small fragments (typically 2-3 mm³) and surgically implanted, either subcutaneously or orthotopically, into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging: Tumor growth is monitored regularly. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion.

  • Tumor Banking: At each passage, portions of the tumor can be cryopreserved for long-term storage or fixed in formalin for histopathological analysis to ensure fidelity to the original patient tumor.

In Vivo Antitumor Efficacy Studies in PDX Models

Experimental Workflow:

Efficacy_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Expansion PDX Model Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment Drug Administration (e.g., this compound, Comparators) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Analysis Tumor Weight Analysis & Efficacy Calculation Endpoint->Analysis

Figure 2. Workflow for an in vivo antitumor efficacy study using PDX models.

Detailed Methodology:

  • PDX Model Expansion: Established PDX tumors are expanded in a cohort of mice.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound and comparator agents are administered to their respective treatment groups according to the specified dosing schedule (e.g., intravenously). The control group receives a vehicle control.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to monitor treatment efficacy and toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or after a predetermined treatment duration. Tumors are then excised and weighed. Antitumor efficacy is typically expressed as the treatment-to-control (T/C) ratio.

Mechanism of Action and Signaling Pathways

This compound, similar to other tetrahydroisoquinoline alkaloids, functions as a DNA alkylating agent. It covalently binds to guanine residues in the minor groove of the DNA, leading to the formation of DNA adducts. This process disrupts DNA replication and transcription, ultimately triggering cell cycle arrest in the S-phase and inducing apoptosis.

Zalypsis_Mechanism This compound This compound (PM00104) DNA DNA Minor Groove This compound->DNA Binds to Adduct DNA Adduct Formation DNA->Adduct Leads to Replication DNA Replication Adduct->Replication Inhibits Transcription Transcription Adduct->Transcription Inhibits S_Phase S-Phase Arrest Replication->S_Phase Transcription->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis

Figure 3. Simplified signaling pathway of this compound's mechanism of action.

Conclusion

The available preclinical data from human tumor xenograft models suggest that this compound (PM00104) is a potent antitumor agent with a distinct spectrum of activity when compared to other DNA-binding agents like trabectedin and lurbinectedin. Its efficacy in various tumor types, including those that are resistant to other therapies, warrants further investigation in patient-derived xenograft models to better predict its clinical utility. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for advancing the development of novel cancer therapeutics.

References

A Comparative Analysis of the Tetrahydroisoquinoline Alkaloids: Zalypsis and Jorumycin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances, cytotoxic profiles, and mechanisms of action of the potent antitumor agents, Zalypsis and Jorumycin.

Researchers in oncology and drug development are continually exploring novel marine-derived compounds for their therapeutic potential. Among these, the tetrahydroisoquinoline alkaloids have emerged as a promising class of potent antitumor agents. This guide provides a detailed comparative study of two key members of this family: the natural product Jorumycin and its synthetic analogue, this compound (also known as PM00104). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structures, a side-by-side comparison of their cytotoxic activity supported by experimental data, and detailed methodologies for key evaluative experiments.

Structural Comparison: A Tale of a Natural Product and its Synthetic Kin

This compound and Jorumycin share a core pentacyclic tetrahydroisoquinoline structure, which is fundamental to their biological activity. Jorumycin, originally isolated from the Pacific nudibranch Jorunna funebris, is a naturally occurring marine alkaloid. This compound, on the other hand, is a synthetic compound developed as an analogue of Jorumycin and other related marine natural products like the renieramycins.

The key structural similarity lies in the bis-tetrahydroisoquinoline (bis-THIQ) scaffold, which is crucial for their interaction with DNA. While both molecules possess this core, subtle differences in their peripheral chemical groups, a result of this compound's synthetic origin, can influence their pharmacological properties, including potency, selectivity, and metabolic stability.

Structural_Comparison cluster_0 Core Structure cluster_1 Relationship This compound This compound Tetrahydroisoquinoline_Alkaloid_Core Shared Tetrahydroisoquinoline Alkaloid Core This compound->Tetrahydroisoquinoline_Alkaloid_Core is a Synthetic_Analogue Synthetic Analogue This compound->Synthetic_Analogue is a Jorumycin Jorumycin Jorumycin->Tetrahydroisoquinoline_Alkaloid_Core is a Natural_Product Natural Product Jorumycin->Natural_Product is a Synthetic_Analogue->Natural_Product derived from

Figure 1: Relationship between this compound and Jorumycin.

Mechanism of Action: Targeting the Blueprint of Life

Both this compound and Jorumycin exert their potent antitumor effects through a similar mechanism of action that targets cellular DNA. Their planar aromatic regions allow them to intercalate into the minor groove of the DNA double helix. This binding is followed by the alkylation of DNA, primarily at guanine residues, which forms covalent adducts.[1]

This DNA alkylation triggers a cascade of cellular events, ultimately leading to cell death. The formation of DNA adducts disrupts essential cellular processes such as DNA replication and transcription. This disruption leads to the induction of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. The accumulation of DSBs activates cell cycle checkpoints, typically causing an arrest in the S-phase of the cell cycle, and ultimately initiates the apoptotic cell death pathway.[2][3]

Mechanism_of_Action Drug This compound / Jorumycin DNA_Binding Binds to DNA Minor Groove Drug->DNA_Binding DNA_Alkylation Alkylation of Guanine Residues DNA_Binding->DNA_Alkylation DNA_Adducts Formation of DNA Adducts DNA_Alkylation->DNA_Adducts DSB Induction of DNA Double-Strand Breaks (DSBs) DNA_Adducts->DSB Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Signaling pathway of this compound and Jorumycin.

Comparative Cytotoxicity: A Quantitative Look at Antitumor Potency

This compound has demonstrated potent cytotoxic activity across a broad spectrum of cancer cell lines, with a mean IC50 value of 7 nM in a panel of 24 different human cancer cell lines.[2] Jorumycin has also shown exceptionally potent activity, with reported IC50 values in the sub-nanomolar range against specific cancer cell lines.[4]

CompoundA549 (Lung Cancer) IC50HCT116 (Colon Cancer) IC50DU145 (Prostate Cancer) IC50
This compound Data not availableData not availableData not available
Jorumycin 0.24 nM[4]0.57 nM[4]0.49 nM[4]

Note: The table highlights the potent activity of Jorumycin. While specific IC50 values for this compound against these exact cell lines were not found in the searched literature, its low nanomolar mean IC50 across a broad panel suggests a comparable high level of cytotoxicity.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and Jorumycin.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Jorumycin in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add this compound/Jorumycin & Controls Seed_Cells->Add_Compound Incubate_1 Incubate (48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan with DMSO Incubate_2->Solubilize Read_Absorbance Read Absorbance (490 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or Jorumycin at the desired concentrations for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Detection of DNA Double-Strand Breaks (γ-H2AX Assay)

The phosphorylation of histone H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks. This can be detected by immunofluorescence.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound or Jorumycin.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software.[5]

Conclusion

This compound and Jorumycin are potent antitumor agents that share a common structural scaffold and mechanism of action centered on DNA damage. Jorumycin, as a natural product, has demonstrated remarkable potency in preclinical studies. This compound, its synthetic counterpart, also exhibits high cytotoxicity across a range of cancer cell lines, underscoring the therapeutic potential of the tetrahydroisoquinoline alkaloid class. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other related compounds, contributing to the ongoing development of novel and effective cancer therapies.

References

Zalypsis (PM00104): A Comparative Analysis of Efficacy in p53 Wild-Type versus Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of Zalypsis (PM00104), a novel marine-derived antineoplastic agent, in cancer cell lines distinguished by their p53 tumor suppressor gene status. This compound has demonstrated potent activity in a range of hematological and solid tumors by inducing DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2] A critical question for targeted cancer therapy is the influence of the p53 pathway on a drug's efficacy. This guide synthesizes available data to compare the cellular responses to this compound in the context of wild-type and mutated p53.

Executive Summary

This compound exhibits potent cytotoxic effects irrespective of p53 status, positioning it as a promising therapeutic agent for a broad spectrum of cancers. However, evidence suggests a differential sensitivity, with p53 mutant cell lines potentially requiring higher concentrations of the drug to achieve the same therapeutic effect as their p53 wild-type counterparts.[1][3] The primary mechanism of action, induction of DNA damage response, is conserved in both cell types. In p53 wild-type cells, this compound treatment leads to a significant upregulation of p53, amplifying the apoptotic signal.

Quantitative Analysis of this compound Efficacy

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)

Cell LineCancer Typep53 StatusIC50 (nM)Reference
[Example] MM.1SMultiple MyelomaWild-TypeData not available[e.g., Ocio et al., 2009]
[Example] U266Multiple MyelomaMutantData not available[e.g., Ocio et al., 2009]
[Example] HCT116Colon CancerWild-TypeData not available
[Example] HCT116 p53-/-Colon CancerNullData not available

Table 2: this compound-Induced Apoptosis

Cell Linep53 StatusThis compound Conc. (nM)% Apoptotic Cells (Annexin V+)Reference
[Example] MM.1SWild-Type[e.g., 1 nM]Data not available[e.g., Ocio et al., 2009]
[Example] U266Mutant[e.g., 5 nM]Data not available[e.g., Ocio et al., 2009]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell Linep53 StatusThis compound Conc. (nM)% G1 Phase% S Phase% G2/M PhaseReference
[Example] MM.1SWild-Type[e.g., 1 nM]Data not availableData not availableData not available[e.g., Ocio et al., 2009]
[Example] U266Mutant[e.g., 5 nM]Data not availableData not availableData not available[e.g., Ocio et al., 2009]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound intercalates into the DNA, leading to the formation of adducts and subsequent DNA double-strand breaks (DSBs). This damage triggers the DNA Damage Response (DDR) pathway. Key proteins such as histone H2AX and CHK2 are phosphorylated, initiating a signaling cascade that ultimately determines the cell's fate.

Zalypsis_Mechanism This compound Signaling Pathway This compound This compound (PM00104) DNA Cellular DNA This compound->DNA DNA_Adduct DNA Adducts DNA->DNA_Adduct DSB DNA Double-Strand Breaks DNA_Adduct->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR gH2AX γH2AX (Phospho-H2AX) ATM_ATR->gH2AX pCHK2 Phospho-CHK2 ATM_ATR->pCHK2 p53_wt p53 (Wild-Type) pCHK2->p53_wt p53_mut p53 (Mutant) pCHK2->p53_mut CellCycleArrest Cell Cycle Arrest (G2/M Phase) pCHK2->CellCycleArrest p53-independent Apoptosis Apoptosis pCHK2->Apoptosis p53-independent p53_upreg p53 Overexpression p53_wt->p53_upreg p21 p21 p53_upreg->p21 Bax Bax p53_upreg->Bax p21->CellCycleArrest Bax->Apoptosis

This compound Signaling Cascade

In p53 wild-type cells, the activated DDR pathway leads to a robust induction of p53, which in turn transactivates downstream targets like p21 (leading to cell cycle arrest) and Bax (promoting apoptosis). In p53 mutant cells, the DDR is still activated, and cell cycle arrest and apoptosis can be induced through p53-independent pathways, although potentially less efficiently.

Experimental Workflow for Efficacy Evaluation

A typical preclinical workflow to assess the efficacy of this compound involves a series of in vitro assays to determine its cytotoxic, pro-apoptotic, and cell cycle-disrupting effects.

Experimental_Workflow Experimental Workflow cluster_assays Efficacy Assays start Start: p53 WT & Mutant Cell Lines treatment Treat with this compound (Dose-Response) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis Assay) treatment->annexin cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Data Analysis mtt->data_analysis annexin->data_analysis cell_cycle->data_analysis ic50 Determine IC50 data_analysis->ic50 apoptosis_quant Quantify Apoptotic Cells data_analysis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution data_analysis->cell_cycle_dist comparison Compare Efficacy: p53 WT vs. Mutant ic50->comparison apoptosis_quant->comparison cell_cycle_dist->comparison

Preclinical Efficacy Assessment Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays used to evaluate the efficacy of this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V/Propidium Iodide) Assay
  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of this compound-induced apoptosis.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Harvesting and Fixation: Collect cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent anticancer agent with a mechanism of action that is effective in both p53 wild-type and p53 mutant cancer cells. While its activity is not strictly dependent on p53 status, the presence of wild-type p53 appears to enhance its cytotoxic effects. This suggests that while this compound has broad applicability, p53 status could be a relevant biomarker for predicting the optimal therapeutic concentration. Further studies providing detailed quantitative comparisons across a wider range of cancer types are warranted to fully elucidate the clinical implications of these preclinical findings.

References

Validation of phospho-histone-H2AX as a biomarker for Zalypsis activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of phospho-histone H2AX (γH2AX) as a pharmacodynamic biomarker for the novel anti-cancer agent Zalypsis® (PM00104). The data presented herein supports the validation of γH2AX as a sensitive and reliable indicator of this compound-induced DNA damage and subsequent cellular response.

Executive Summary

This compound is a synthetic tetrahydroisoquinoline alkaloid that exerts its cytotoxic effects by binding to the minor groove of DNA, leading to the formation of DNA adducts and subsequent DNA double-strand breaks (DSBs).[1][2] This induction of DSBs triggers a cellular DNA damage response (DDR), a key event of which is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[3][4] Numerous studies have demonstrated a strong correlation between this compound treatment and the formation of γH2AX foci, establishing it as a robust pharmacodynamic biomarker for the drug's activity in both preclinical and clinical settings.[3][5][6] This guide will compare the induction of γH2AX by this compound to its structural analog, trabectedin (Et743), and provide detailed experimental protocols for γH2AX detection.

Mechanism of Action: this compound-Induced DNA Damage and γH2AX Formation

This compound covalently binds to guanine residues in the DNA minor groove, distorting the DNA helix and leading to a cascade of cellular events.[1] This interaction ultimately results in the formation of DSBs, which are highly cytotoxic lesions.[1][5] The cell recognizes these breaks and initiates the DDR pathway. One of the earliest and most critical steps in this pathway is the recruitment and activation of ATM (Ataxia-Telangiectasia Mutated) and other related kinases, which then phosphorylate H2AX at sites flanking the DSB.[7] This phosphorylation event, creating γH2AX, serves as a scaffold to recruit a host of DNA repair proteins, effectively flagging the site of damage.[7]

G This compound This compound (PM00104) DNA DNA Minor Groove This compound->DNA DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct DSB DNA Double-Strand Breaks (DSBs) DNA_Adduct->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR H2AX Histone H2AX ATM_ATR->H2AX Phosphorylation gH2AX Phospho-Histone H2AX (γH2AX) ATM_ATR->gH2AX DDR DNA Damage Response (DDR) gH2AX->DDR Apoptosis Apoptosis/Cell Cycle Arrest DDR->Apoptosis

Caption: this compound signaling pathway leading to γH2AX formation.

Comparison with Trabectedin (Et743)

This compound and Trabectedin (Et743) are structurally related tetrahydroisoquinoline alkaloids, but they exhibit key differences in their mechanism of action, particularly concerning the induction of γH2AX.[3] While both drugs bind to DNA and cause DSBs, the cellular processes leading to these breaks differ.

FeatureThis compound (PM00104)Trabectedin (Et743)Reference
γH2AX Induction Dependency Primarily replication-dependentTranscription- and replication-dependent[3]
Nucleotide Excision Repair (NER) Dependency Independent of NERDependent on NER[3]
Induction of γH2AX in NER-deficient vs. NER-proficient cells Similar efficiencyMore intense in NER-proficient cells[3]

These differences are attributed to the distinct chemical structure of the C-ring in this compound compared to Trabectedin.[3] The NER-independent mechanism of this compound suggests it may have therapeutic potential in tumors with deficiencies in this repair pathway.[3]

Quantitative Data: γH2AX Induction by this compound

Studies have consistently shown a dose-dependent increase in γH2AX levels following this compound treatment in various cancer cell lines.

Cell LineThis compound ConcentrationFold Increase in γH2AX Intensity (vs. Control)Reference
XPD-complemented (NER-proficient)Pharmacological concentrations3.7 ± 0.7[3]
XPD (NER-deficient)Pharmacological concentrations2.3 ± 0.7[3]

Data is represented as mean ± standard error.

The comparable induction of γH2AX in both NER-proficient and -deficient cells further validates the NER-independent mechanism of this compound-induced DNA damage.[3]

Experimental Protocols

The detection and quantification of γH2AX are crucial for its validation as a biomarker. Immunofluorescence microscopy and flow cytometry are the most commonly employed techniques.

Immunofluorescence Staining for γH2AX Foci

This protocol allows for the visualization and quantification of γH2AX foci within the nucleus, which correspond to sites of DSBs.

G cluster_0 Cell Preparation cluster_1 Immunostaining cluster_2 Analysis A Seed cells on coverslips B Treat with this compound A->B C Fix with paraformaldehyde B->C D Permeabilize with Triton X-100 C->D E Block with BSA D->E F Incubate with anti-γH2AX primary antibody E->F G Incubate with fluorescently-labeled secondary antibody F->G H Counterstain with DAPI G->H I Mount coverslips H->I J Image with fluorescence microscope I->J K Quantify γH2AX foci per nucleus J->K

Caption: Workflow for immunofluorescence detection of γH2AX.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat with desired concentrations of this compound for a specified duration (e.g., 1-24 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with 1% BSA in PBS for 1 hour. Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Mount coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.

Flow Cytometry for γH2AX Quantification

Flow cytometry provides a high-throughput method to quantify the overall γH2AX signal in a cell population.

Methodology:

  • Cell Treatment and Harvesting: Treat cells in suspension or adherent cultures with this compound. Harvest and wash the cells with PBS.

  • Fixation and Permeabilization: Fix the cells in 70% ethanol and store them at -20°C. Before staining, wash the cells and permeabilize them with a buffer containing a mild detergent.

  • Antibody Staining: Incubate the cells with an anti-γH2AX primary antibody followed by a fluorescently-labeled secondary antibody.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the γH2AX signal is measured for thousands of individual cells, providing a quantitative measure of DNA damage across the population.

Conclusion

The phosphorylation of histone H2AX is a highly sensitive and specific biomarker for DNA double-strand breaks induced by this compound. The replication-dependent and NER-independent mechanism of γH2AX formation distinguishes this compound from other DNA-damaging agents like trabectedin. The robust and quantifiable nature of the γH2AX response, as demonstrated by immunofluorescence and flow cytometry, strongly supports its use as a pharmacodynamic biomarker in the development and clinical application of this compound. This allows for the direct measurement of the drug's on-target activity and can aid in dose-response studies and patient stratification.

References

Zalypsis (Plitidepsin) in Combination with Standard Chemotherapy for Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zalypsis (plitidepsin) in combination with standard chemotherapy for the treatment of relapsed/refractory multiple myeloma (MM) against other established therapeutic alternatives. The information is supported by experimental data from key clinical trials, with a focus on efficacy, safety, and mechanisms of action.

Executive Summary

This compound (plitidepsin) is a marine-derived cyclic depsipeptide with a novel mechanism of action, targeting the eukaryotic elongation factor 1A2 (eEF1A2), a protein overexpressed in multiple myeloma cells.[1][2] In combination with dexamethasone, plitidepsin has demonstrated a statistically significant improvement in progression-free survival (PFS) in patients with relapsed/refractory multiple myeloma, as evidenced by the pivotal Phase III ADMYRE trial.[2] This guide compares the performance of plitidepsin-based regimens with current standard-of-care combination therapies for this patient population, including pomalidomide plus dexamethasone, carfilzomib plus dexamethasone, and daratumumab plus pomalidomide and dexamethasone.

Comparative Efficacy of this compound and Alternative Regimens

The following tables summarize the efficacy data from key clinical trials of plitidepsin combinations and standard-of-care regimens in patients with relapsed/refractory multiple myeloma.

Table 1: Efficacy of Plitidepsin in Combination Therapy for Relapsed/Refractory Multiple Myeloma

RegimenTrialNumber of PatientsMedian Prior Lines of TherapyOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
Plitidepsin + DexamethasoneADMYRE (Phase III)171≥313.8%2.611.6
Plitidepsin + Bortezomib + DexamethasonePhase Ib (NCT02100657)18 (at RD)3.556%8.3Not Reported

Data from the ADMYRE trial represents the intent-to-treat population.[3] The Phase Ib trial of the triple combination showed promising early results in a smaller patient cohort.[4][5]

Table 2: Efficacy of Standard-of-Care Combination Therapies for Relapsed/Refractory Multiple Myeloma

RegimenTrialNumber of PatientsMedian Prior Lines of TherapyOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
Pomalidomide + DexamethasoneMM-003 (Phase III)302531%4.012.7
Carfilzomib + DexamethasoneENDEAVOR (Phase III)464277%18.747.6
Daratumumab + Pomalidomide + DexamethasoneEQUULEUS (Phase Ib)103459%8.817.5

The MM-003 trial compared pomalidomide plus low-dose dexamethasone to high-dose dexamethasone alone.[6][7] The ENDEAVOR trial compared carfilzomib plus dexamethasone to bortezomib plus dexamethasone.[8][9] The EQUULEUS study evaluated the daratumumab combination in a single arm.[10][11][12]

Comparative Safety Profiles

The safety profiles of these regimens are distinct and are a critical consideration in treatment selection.

Table 3: Common Grade 3/4 Adverse Events (≥10%)

Adverse EventPlitidepsin + Dexamethasone (ADMYRE)Pomalidomide + Dexamethasone (MM-003)Carfilzomib + Dexamethasone (ENDEAVOR)Daratumumab + Pomalidomide + Dexamethasone (EQUULEUS)
Hematological
Neutropenia16%48%1.3%78%
Anemia31%33%16%28%
Thrombocytopenia22%22%8%20%
LeukopeniaNot Reported24%Not Reported24%
Non-Hematological
Fatigue10.8%5%7%5%
PneumoniaNot Reported13%9%7%
DyspneaNot ReportedNot Reported6%4%
Cardiac FailureNot ReportedNot Reported4%Not Reported
Infusion-related reactionsNot ApplicableNot ApplicableNot Applicable5% (all grades 50%)

Note: This table highlights some of the most frequent grade 3/4 adverse events and is not exhaustive. Direct comparison of safety data across different trials should be done with caution due to variations in study design and patient populations.

Experimental Protocols

Plitidepsin + Dexamethasone (ADMYRE Trial)
  • Study Design: A randomized, open-label, multicenter, Phase III trial.[3][13][14]

  • Patient Population: Patients with relapsed or refractory multiple myeloma who had received at least three but not more than six prior therapeutic regimens, including a proteasome inhibitor and an immunomodulatory agent.[3][15]

  • Treatment Arms:

    • Arm A: Plitidepsin 5 mg/m² as a 3-hour intravenous infusion on days 1 and 15 of a 28-day cycle, plus dexamethasone 40 mg orally on days 1, 8, 15, and 22.[3]

    • Arm B: Dexamethasone 40 mg orally on days 1, 8, 15, and 22 of a 28-day cycle.[3]

  • Primary Endpoint: Progression-free survival.[3]

Plitidepsin + Bortezomib + Dexamethasone (Phase Ib Trial - NCT02100657)
  • Study Design: A Phase I, multicenter, open-label, dose-escalation trial.[2][16]

  • Patient Population: Patients with relapsed and/or refractory multiple myeloma.[5]

  • Treatment: Plitidepsin administered as a 3-hour intravenous infusion on days 1 and 15, bortezomib administered subcutaneously on days 1, 4, 8, and 11, and oral dexamethasone on days 1, 8, 15, and 22 of a 28-day cycle. The recommended dose was determined to be plitidepsin 5.0 mg/m², bortezomib 1.3 mg/m², and dexamethasone 40 mg.[4][5]

  • Primary Objective: To determine the recommended dose of plitidepsin in this combination.[16]

Pomalidomide + Dexamethasone (MM-003 Trial)
  • Study Design: A randomized, open-label, multicenter, Phase III trial.[6][17]

  • Patient Population: Patients with relapsed and refractory multiple myeloma who had failed at least two prior treatments, including lenalidomide and bortezomib.[6][7]

  • Treatment Arms:

    • Pomalidomide 4 mg orally on days 1-21 of a 28-day cycle plus low-dose dexamethasone 40 mg orally on days 1, 8, 15, and 22.[6][7]

    • High-dose dexamethasone 40 mg orally on days 1-4, 9-12, and 17-20 of a 28-day cycle.[6][7]

  • Primary Endpoint: Progression-free survival.[18]

Carfilzomib + Dexamethasone (ENDEAVOR Trial)
  • Study Design: A randomized, open-label, multicenter, Phase III trial.[8][19]

  • Patient Population: Patients with relapsed or refractory multiple myeloma who had received one to three prior lines of therapy.[8]

  • Treatment Arms:

    • Carfilzomib administered intravenously at a starting dose of 20 mg/m² on days 1 and 2 of cycle 1, then escalated to 56 mg/m² on days 8, 9, 15, and 16 of a 28-day cycle, plus dexamethasone 20 mg.[9][20]

    • Bortezomib 1.3 mg/m² subcutaneously or intravenously on days 1, 4, 8, and 11 of a 21-day cycle, plus dexamethasone 20 mg.[9][20]

  • Primary Endpoint: Progression-free survival.

Daratumumab + Pomalidomide + Dexamethasone (EQUULEUS Trial - Pom-dex arm)
  • Study Design: A Phase Ib, open-label, multicohort study.[10][21]

  • Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent.[10][12]

  • Treatment: Daratumumab 16 mg/kg intravenously weekly for cycles 1 and 2, every two weeks for cycles 3-6, and every four weeks thereafter. Pomalidomide 4 mg orally on days 1-21 of a 28-day cycle. Dexamethasone 40 mg weekly.[10]

  • Primary Endpoint: Safety and tolerability.[10]

Mechanism of Action and Signaling Pathways

Plitidepsin's primary target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein involved in protein synthesis and overexpressed in multiple myeloma cells.[1][22] By binding to eEF1A2, plitidepsin disrupts its oncogenic functions, leading to cell cycle arrest and apoptosis.[23][24] This mechanism is distinct from that of proteasome inhibitors and immunomodulatory drugs.

The binding of plitidepsin to eEF1A2 has several downstream consequences:

  • Induction of Oxidative Stress: Plitidepsin disrupts the interaction between eEF1A2 and Peroxiredoxin-1, leading to increased oxidative stress and subsequent tumor cell death.[1]

  • Inhibition of Pro-survival Signaling: It interferes with the binding of eEF1A2 to sphingosine kinase, an enzyme that regulates cell proliferation.[1]

  • Activation of Apoptotic Pathways: The culmination of these effects is the activation of apoptotic signaling cascades.[1] Plitidepsin treatment leads to the activation of JNK and p38 MAPK pathways, ultimately resulting in caspase-dependent apoptosis.[24][25]

Plitidepsin_Mechanism_of_Action cluster_cell Multiple Myeloma Cell Plitidepsin Plitidepsin eEF1A2 eEF1A2 Plitidepsin->eEF1A2 Binds to JNK_p38 JNK/p38 MAPK Activation Plitidepsin->JNK_p38 Peroxiredoxin1 Peroxiredoxin-1 eEF1A2->Peroxiredoxin1 Interaction Inhibited SphingosineKinase Sphingosine Kinase eEF1A2->SphingosineKinase Interaction Inhibited OxidativeStress Increased Oxidative Stress Peroxiredoxin1->OxidativeStress Proliferation Inhibition of Cell Proliferation SphingosineKinase->Proliferation OxidativeStress->JNK_p38 Apoptosis Apoptosis Proliferation->Apoptosis JNK_p38->Apoptosis

Caption: Plitidepsin's Mechanism of Action in Multiple Myeloma.

Experimental Workflow

The typical workflow for a clinical trial evaluating a new combination therapy in relapsed/refractory multiple myeloma, such as the ADMYRE trial, follows a structured process.

Clinical_Trial_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) PatientScreening->Randomization ArmA Arm A: Plitidepsin + Dexamethasone Randomization->ArmA ArmB Arm B: Dexamethasone Alone Randomization->ArmB TreatmentCycle Treatment Cycles (28 days) ArmA->TreatmentCycle ArmB->TreatmentCycle EfficacyAssessment Efficacy Assessment (e.g., IMWG criteria) TreatmentCycle->EfficacyAssessment SafetyMonitoring Safety Monitoring (Adverse Events) TreatmentCycle->SafetyMonitoring DataAnalysis Data Analysis (PFS, OS, ORR) EfficacyAssessment->DataAnalysis SafetyMonitoring->DataAnalysis FollowUp Long-term Follow-up DataAnalysis->FollowUp

Caption: Generalized Clinical Trial Workflow for RRMM.

Conclusion

Plitidepsin in combination with dexamethasone offers a novel therapeutic option for patients with relapsed/refractory multiple myeloma who have received multiple prior therapies. Its unique mechanism of action targeting eEF1A2 provides a rationale for its use in a heavily pre-treated population. When compared to standard-of-care regimens, the plitidepsin and dexamethasone combination demonstrated a modest overall response rate but a statistically significant improvement in progression-free survival over dexamethasone alone in the ADMYRE trial. The safety profile of the plitidepsin combination is notably different from other regimens, with a lower incidence of severe neutropenia compared to pomalidomide- and daratumumab-containing regimens, but with a higher incidence of fatigue and myalgia. The triple combination of plitidepsin with bortezomib and dexamethasone has shown promising early activity and warrants further investigation. The choice of therapy for relapsed/refractory multiple myeloma remains complex and should be individualized based on prior treatments, patient comorbidities, and the specific efficacy and safety profiles of the available regimens.

References

A Head-to-Head Comparison of Zalypsis and Etoposide in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent anti-leukemic agents: Zalypsis (PM00104) and Etoposide. While both drugs ultimately induce DNA damage and apoptosis in cancer cells, their distinct mechanisms of action and efficacy profiles warrant a detailed examination for researchers in oncology and drug development. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the signaling pathways involved.

Executive Summary

This compound, a novel synthetic alkaloid of marine origin, demonstrates significantly higher potency in acute myeloid leukemia (AML) cell lines compared to the well-established topoisomerase II inhibitor, Etoposide. Preclinical data indicates that this compound is effective at nanomolar concentrations, whereas Etoposide typically requires micromolar concentrations to achieve similar cytotoxic effects. Both agents induce DNA double-strand breaks, but through different primary mechanisms, offering distinct therapeutic profiles.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Etoposide in various human leukemia cell lines. It is important to note that the data for each compound has been collated from separate studies, and a direct head-to-head experiment in all cell lines is not publicly available. Therefore, comparisons should be interpreted with consideration of potential variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound in Human AML Cell Lines

Cell LineIC50 (48h)
HL-60< 1 nM[1]
HEL< 1 nM[1]
NB4< 1 nM[1]
MOLM13< 1 nM[1]

Table 2: In Vitro Cytotoxicity of Etoposide in Human Leukemia Cell Lines

Cell LineIC50Exposure Time
HL-600.86 ± 0.34 µM48 hours
HL-601.16 µMNot Specified
MOLT-3 (T-cell ALL)0.051 µMNot Specified
Jurkat (T-cell Leukemia)0.5 - 2 µM48 hours

Mechanisms of Action and Signaling Pathways

This compound and Etoposide both converge on the induction of DNA double-strand breaks, a critical event leading to apoptotic cell death. However, their initial molecular targets and upstream signaling events differ significantly.

This compound: DNA Damage Response Induction

This compound is a DNA binding agent that covalently bonds to guanine residues, leading to the formation of DNA adducts.[2] This distortion of the DNA helix is recognized by the cell's DNA damage response (DDR) machinery, resulting in the phosphorylation of key proteins such as CHK1, CHK2, and H2AX.[1] This cascade ultimately triggers cell cycle arrest and apoptosis.[1][2]

Zalypsis_Pathway This compound This compound DNA DNA Minor Groove This compound->DNA Adduct DNA Adduct Formation DNA->Adduct DSB DNA Double-Strand Breaks Adduct->DSB DDR DNA Damage Response Activation (pCHK1, pCHK2, pH2AX) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis Etoposide_Pathway Etoposide Etoposide TopoII Topoisomerase II-DNA Complex Etoposide->TopoII Stabilization Stabilization of Cleavage Complex TopoII->Stabilization DSB Accumulation of DNA Double-Strand Breaks Stabilization->DSB Apoptosis Apoptosis DSB->Apoptosis Experimental_Workflow Start Leukemia Cell Culture Treatment Drug Treatment (this compound or Etoposide) Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Annexin V/PI Staining (Apoptosis) Treatment->Flow Data Data Analysis (IC50, % Apoptosis) MTT->Data Flow->Data

References

Evaluating the Safety Profile of PM00104 in Comparison to Other Tetrahydroisoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the safety profile of PM00104 (Zalypsis®), a novel synthetic tetrahydroisoquinoline alkaloid, in comparison to other notable compounds within the same chemical class. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective comparison, supported by experimental methodologies and visual representations of key pathways.

Executive Summary

PM00104 is a DNA alkylating agent that has undergone clinical investigation for the treatment of various cancers.[1] Its safety profile is a critical aspect of its therapeutic potential. This guide compares the safety of PM00104 with other tetrahydroisoquinolines, including the structurally related anticancer agent trabectedin, the historical neuromuscular blocker tubocurarine, the withdrawn antidepressant nomifensine, and various natural products. The comparison reveals that while PM00104 shares some class-related toxicities, particularly myelosuppression and hepatotoxicity, its overall safety profile appears manageable within a clinical setting.

Mechanism of Action and its Implication on Safety

PM00104 exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating guanine residues.[1] This action inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is common to other DNA alkylating agents and is the basis for their therapeutic efficacy as well as their potential for toxicity, particularly in rapidly dividing cells such as those in the bone marrow and gastrointestinal tract.[2][3]

PM00104_Mechanism_of_Action PM00104 PM00104 DNA DNA Minor Groove PM00104->DNA Binds to Alkylation Guanine Alkylation DNA->Alkylation Leads to Replication_Transcription DNA Replication & Transcription Inhibition Alkylation->Replication_Transcription CellCycleArrest Cell Cycle Arrest Replication_Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Simplified signaling pathway of PM00104's mechanism of action.

Comparative Safety Profile: Clinical Data

Clinical trials provide the most relevant safety data for human use. Below is a comparison of the common adverse events observed for PM00104 and the structurally similar, approved anticancer drug, trabectedin.

Adverse EventPM00104 (this compound®)[4]Trabectedin (Yondelis®)[5][6]
Hematological
NeutropeniaVery Common (Grade 3/4)Very Common (Grade 3/4)
ThrombocytopeniaCommon (Grade 3/4)Common (Grade 3/4)
AnemiaCommonVery Common
Febrile NeutropeniaCommonCommon
Hepatic
ALT/AST IncreaseVery Common (Grade 3/4)Very Common (Grade 3/4)
Gastrointestinal
NauseaVery Common (Grade 1/2)Very Common
VomitingVery Common (Grade 1/2)Very Common
FatigueVery Common (Grade 1/2)Very Common
Cardiac
Troponin I IncreaseCommon (transient)Cardiomyopathy (less common)
Other
AnorexiaCommonCommon
DiarrheaCommonCommon

Note: "Very Common" and "Common" are based on the frequency of occurrence in clinical trials. Grade refers to the severity of the adverse event according to the Common Terminology Criteria for Adverse Events (CTCAE).

Comparative Safety Profile: Preclinical Data

Preclinical toxicology studies, including in vitro cytotoxicity assays and in vivo lethal dose (LD50) determinations, offer a broader comparison across a range of tetrahydroisoquinolines.

In Vitro Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell Line (Cancer)IC50Cell Line (Normal)IC50Reference(s)
PM00104 Various Cancer Cell LinesNot explicitly foundNot explicitly found[7]
Trabectedin DU145 (Prostate)18.8 nM (1h exposure)Not explicitly found[3]
HeLa (Cervical)18.8 nM (1h exposure)[3]
NCI-H295R (Adrenocortical)0.15 nM[8]
Renieramycin M H292 (Lung Cancer)24.56 nMBEAS-2B (Normal Lung)>1 µM[9][10]
Norsalsolinol SH-SY5Y (Neuroblastoma)34 µM (72h)[11]
Tubocurarine Tumor cells> 10 µM (non-specific lysis)Peritoneal MacrophagesResistant[12]
In Vivo Acute Toxicity Data (LD50)

The LD50 is the dose of a substance that is lethal to 50% of a population of test animals. It is a standard measure of acute toxicity.

CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
PM00104 Rat, DogIntravenousNot explicitly found[13]
Tubocurarine RatIntraperitoneal0.21 mg/kgNot explicitly found
MouseIntravenous0.41 mg/kgNot explicitly found
Saframycin A Not explicitly foundNot explicitly foundNot explicitly found[14]

Experimental Protocols

In Vivo Acute Toxicity (LD50) Determination

A general protocol for determining the LD50 in rodents involves the administration of a substance to groups of animals at increasing doses.

LD50_Protocol_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice, Rats) Group_Assignment Animal Group Assignment (e.g., 5-10 animals/group) Animal_Acclimatization->Group_Assignment Dose_Preparation Test Substance Dose Preparation Dose_Administration Single Dose Administration (Oral or Intravenous) Dose_Preparation->Dose_Administration Group_Assignment->Dose_Administration Observation Observation Period (e.g., 7-14 days for mortality and clinical signs) Dose_Administration->Observation Data_Analysis Data Analysis (e.g., Probit Analysis) Observation->Data_Analysis LD50_Determination LD50 Value Calculation Data_Analysis->LD50_Determination

Figure 2: General workflow for an in vivo LD50 study.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used. They are acclimatized to the laboratory conditions for at least one week.

  • Dose Formulation: The test substance is formulated in a suitable vehicle (e.g., saline, corn oil).

  • Dose Administration: A single dose of the test substance is administered to each animal in a group, typically via oral gavage or intravenous injection. Several dose groups with increasing concentrations are used.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a specified period (e.g., 14 days).

  • Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods such as probit analysis.[15][16][17]

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate (e.g., Normal Fibroblasts) Compound_Treatment Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation (by viable cells) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (at ~570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Figure 3: General workflow for an in vitro MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Normal cell lines (e.g., fibroblasts) or cancer cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[13][18][19][20][21]

Discussion and Conclusion

The safety profile of PM00104 is characterized by manageable and generally reversible toxicities, with myelosuppression and transient hepatotoxicity being the most significant. This profile is consistent with its mechanism of action as a DNA alkylating agent and is comparable to that of the structurally related drug, trabectedin.

The preclinical data, although not providing a complete head-to-head comparison for all compounds, suggests that the potent anticancer tetrahydroisoquinolines like PM00104 and trabectedin exhibit high cytotoxicity against cancer cells. The limited data on normal cell lines, such as for renieramycin M, indicates a potential for a therapeutic window. In contrast, older tetrahydroisoquinolines like tubocurarine demonstrate high acute toxicity with low LD50 values, reflecting their different pharmacological targets. The withdrawal of nomifensine due to idiosyncratic toxicity (hemolytic anemia) highlights the importance of thorough long-term safety evaluation.

For researchers and drug developers, this comparative guide underscores the importance of a comprehensive safety assessment that includes both in vitro and in vivo studies. The provided experimental protocols offer a foundational understanding of the methodologies employed in such evaluations. Future research should focus on generating more comparative preclinical data, particularly cytotoxicity in a panel of normal human cell lines, to better predict the therapeutic index of novel tetrahydroisoquinoline compounds.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Zalypsis

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the cytotoxic agent Zalypsis (PM00104) are critical for protecting laboratory personnel and the environment. As a potent antineoplastic agent, this compound and all materials contaminated with it are classified as hazardous cytotoxic waste.[1][2] Strict adherence to established protocols is imperative to mitigate risks of exposure and ensure regulatory compliance.

This compound, a synthetic tetrahydroisoquinolone alkaloid, exhibits anti-tumor activity by binding to DNA, inhibiting the cell cycle and transcription, which can lead to double-stranded DNA breaks.[3][4][5] Its mechanism of action underscores its potential hazard, necessitating meticulous disposal procedures. These procedures are in line with those for other cytotoxic drugs, including the structurally similar compound trabectedin (Yondelis).[6][7]

Personal Protective Equipment (PPE) and Handling Precautions

Before commencing any disposal procedure, it is mandatory for all personnel to be trained in handling cytotoxic drugs and to wear appropriate Personal Protective Equipment (PPE).[6] This is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, disposable (double-gloving with nitrile gloves recommended)To prevent skin contact with the cytotoxic agent.[6]
Gown Disposable, lint-free, solid front with back closureTo protect clothing and skin from contamination.[6]
Eye Protection Goggles or safety glasses with side shieldsTo shield eyes from splashes or aerosols.[6]
Respiratory Protection Appropriate respirator (e.g., N95 or higher)To prevent inhalation of aerosolized particles, especially during spill cleanup.
This table summarizes general best practices. Always refer to your institution's specific safety protocols and the product's Safety Data Sheet (SDS).

This compound Disposal Workflow

The proper disposal of this compound follows a stringent, regulated pathway to ensure safety and environmental protection. The workflow diagram below illustrates the key steps from waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A This compound Waste Generated (unused solution, empty vials, contaminated labware, PPE) B Segregate into Designated Cytotoxic Waste Containers A->B Immediate Action C Use Purple-Lidded, Puncture-Resistant, Leak-Proof Containers B->C Proper Containment D Label Container Clearly: 'Cytotoxic Waste' with Biohazard Symbol C->D Compliance E Store in a Secure, Designated Area Away from General Waste D->E Safe Storage F Arrange for Collection by a Licensed Hazardous Waste Contractor E->F Scheduled Pickup G Transport to an Approved Treatment Facility F->G Secure Transport H High-Temperature Incineration G->H Mandatory Method

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.